Methyl 3-ethyl-2-hydroxybenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-ethyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUVIMZJBWFGIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20824583 | |
| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75871-40-8 | |
| Record name | Methyl 3-ethyl-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20824583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of Methyl 3-ethyl-2-hydroxybenzoate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-ethyl-2-hydroxybenzoate
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a substituted salicylate of interest to researchers and professionals in drug development and materials science. This document offers detailed experimental protocols, mechanistic insights, and a thorough guide to the analytical characterization of the title compound.
Introduction: The Significance of Substituted Salicylates
Salicylic acid and its derivatives are a cornerstone of medicinal chemistry, most famously exemplified by acetylsalicylic acid (aspirin). The therapeutic properties of these compounds, including their anti-inflammatory, analgesic, and antipyretic activities, stem from their ability to modulate biological pathways, often through the inhibition of cyclooxygenase (COX) enzymes. The strategic placement of substituents on the salicylic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. The introduction of an ethyl group at the 3-position, adjacent to the hydroxyl group, is anticipated to influence the molecule's lipophilicity and steric profile, potentially altering its interaction with biological targets. This guide outlines a robust synthetic route to this compound and the analytical methods required to confirm its identity and purity.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 3-ethyl-2-hydroxybenzoic acid, via the ortho-carboxylation of 3-ethylphenol. The subsequent step is the esterification of the synthesized carboxylic acid to yield the final product.
An In-depth Technical Guide to Methyl 3-ethyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Salicylate Derivative
Methyl 3-ethyl-2-hydroxybenzoate (CAS 75871-40-8) is a substituted salicylate, a class of compounds renowned for its diverse biological activities and applications, ranging from pharmaceuticals to preservatives. As an analogue of the well-known methyl salicylate (oil of wintergreen), the introduction of an ethyl group at the 3-position of the benzene ring presents intriguing possibilities for modifying its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of this compound, synthesizing available data with expert analysis to support its potential in research and development. While this specific molecule is not extensively documented in peer-reviewed literature, this guide extrapolates from foundational chemical principles and data on analogous structures to provide a robust working knowledge base.
Core Physicochemical & Structural Properties
Understanding the fundamental properties of a molecule is the bedrock of its application. The structural and physicochemical characteristics of this compound are summarized below. It is important to note that while some data is available from safety data sheets, specific experimental values for properties like boiling and melting points are not widely published. The provided values are estimations based on its parent compound, methyl salicylate, and related substituted benzoates.
Structural Information
| Parameter | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 75871-40-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][3] |
| Molecular Weight | 180.20 g/mol | [2][3] |
| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)O | [3] |
| InChI Key | ZFUVIMZJBWFGIS-UHFFFAOYSA-N | [3] |
Predicted Physicochemical Data
| Property | Predicted Value | Notes and Rationale |
| Physical State | Colorless to pale yellow liquid | Based on the properties of methyl salicylate, which is a liquid at room temperature[4]. The addition of an ethyl group is unlikely to raise the melting point above ambient temperature. |
| Boiling Point | > 222 °C | The boiling point of methyl salicylate is 222 °C[5]. The addition of an ethyl group will increase the molecular weight and likely elevate the boiling point. |
| Melting Point | Not available | Data not found in available literature. |
| Density | ~1.1 g/cm³ | Methyl salicylate has a density of approximately 1.18 g/cm³[4]. The ethyl group may slightly decrease the density. |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) | Salicylates generally exhibit limited water solubility but are soluble in common organic solvents[6]. |
| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | The logP of methyl salicylate is around 2.3[7]. The ethyl group is expected to increase the lipophilicity, thus raising the logP value. |
| pKa | ~9-10 | The phenolic hydroxyl group is weakly acidic. The pKa of methyl salicylate's hydroxyl group is approximately 9.8[4]. The electron-donating nature of the ethyl group might slightly increase this value. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol: A Hypothetical Approach
Part A: Synthesis of 3-ethyl-2-hydroxybenzoic acid
This protocol is adapted from a general method for preparing 2-alkyl-3-hydroxybenzoic acids[8][9].
-
Diels-Alder Cycloaddition:
-
In a round-bottom flask under a nitrogen atmosphere, combine furan (in excess, acting as both reactant and solvent) and an allenyl ester (e.g., ethyl 2,3-pentadienoate).
-
Cool the mixture to 0°C.
-
Add a Lewis acid catalyst (e.g., anhydrous zinc chloride) portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with dilute acid (e.g., HCl) and extract the bicyclo intermediate with an organic solvent like toluene.
-
-
Base-Catalyzed Ring Opening:
-
Dissolve the crude bicyclo intermediate in a suitable alcohol solvent (e.g., tert-butanol).
-
Add a strong base, such as potassium tert-butoxide, and reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous phase with a strong acid (e.g., HCl) to precipitate the 3-ethyl-2-hydroxybenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Part B: Fischer Esterification
-
Ester Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 3-ethyl-2-hydroxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting carboxylic acid.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Remove the excess methanol under reduced pressure.
-
Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting oil by column chromatography on silica gel to yield pure this compound.
-
Spectral Analysis: A Predictive Interpretation
No published spectra for this compound are currently available. However, a detailed prediction of its key spectral features can be made by analyzing the spectra of its parent compound, methyl salicylate (methyl 2-hydroxybenzoate), and considering the electronic and structural effects of the C3-ethyl substituent.
Predicted ¹H NMR Spectrum (in CDCl₃)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the ethyl group protons, and the phenolic hydroxyl proton.
-
Aromatic Protons (δ 6.8-7.8 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and triplets, influenced by the ortho, meta, and para coupling. The electron-donating ethyl group will likely shift the adjacent protons slightly upfield compared to methyl salicylate.
-
Phenolic Hydroxyl Proton (δ ~10-11 ppm): This proton is expected to be a broad singlet and significantly downfield due to intramolecular hydrogen bonding with the ester carbonyl group, a characteristic feature of salicylates.
-
Methyl Ester Protons (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.
-
Ethyl Group Protons:
-
Methylene (-CH₂-) (δ ~2.7 ppm): A quartet due to coupling with the methyl protons.
-
Methyl (-CH₃) (δ ~1.2 ppm): A triplet due to coupling with the methylene protons.
-
Predicted ¹³C NMR Spectrum (in CDCl₃)
The ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
-
Carbonyl Carbon (C=O) (δ ~170 ppm): The ester carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C2) will be significantly downfield (~160 ppm), while the carbon attached to the ester group (C1) will also be downfield. The presence of the ethyl group will cause shifts in the signals of the carbons it is attached to (C3) and the adjacent carbons.
-
Methyl Ester Carbon (-OCH₃) (δ ~52 ppm): The carbon of the methyl ester group.
-
Ethyl Group Carbons:
-
Methylene (-CH₂-) (δ ~22-25 ppm):
-
Methyl (-CH₃) (δ ~13-16 ppm):
-
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by characteristic absorptions of the functional groups present.
-
O-H Stretch (Phenolic): A broad absorption band in the range of 3100-3300 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.
-
C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ for the methyl and ethyl groups.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹. The position is lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.
-
C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region, corresponding to the ester and phenol C-O bonds.
Predicted Mass Spectrum (MS)
In electron ionization mass spectrometry (EI-MS), the following key fragments would be expected:
-
Molecular Ion Peak [M]⁺: At m/z = 180.
-
[M - OCH₃]⁺ Peak: Loss of the methoxy group from the ester, resulting in a fragment at m/z = 149.
-
[M - COOCH₃]⁺ Peak: Loss of the entire carbomethoxy group, leading to a fragment at m/z = 121.
-
Loss of Ethyl Group: Fragmentation involving the ethyl group could also occur.
Reactivity and Stability
The reactivity of this compound is governed by its functional groups: the phenolic hydroxyl, the ester, and the aromatic ring.
-
Stability: The compound is expected to be stable under standard laboratory conditions, though prolonged exposure to light and air may cause degradation. It should be stored in a cool, dry place[10].
-
Ester Hydrolysis: Like other esters, it will undergo hydrolysis under acidic or, more readily, basic conditions to yield 3-ethyl-2-hydroxybenzoic acid and methanol[6]. This is a critical consideration in formulation and biological studies where pH can influence stability.
-
Phenolic Reactivity: The hydroxyl group can be alkylated or acylated. It also makes the aromatic ring more susceptible to electrophilic substitution reactions, such as halogenation or nitration, with substitution likely directed by the existing groups.
-
Incompatibilities: It should be considered incompatible with strong oxidizing agents[2].
Potential Applications in Drug Discovery and Research
While no specific applications for this compound have been documented, its structural similarity to other biologically active salicylates suggests several promising avenues for research.
Workflow for Investigating Biological Activity
Caption: A typical workflow for evaluating the therapeutic potential of a novel compound.
-
Anti-inflammatory Agents: Salicylates are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, salicylic acid, and its derivatives are known to inhibit cyclooxygenase (COX) enzymes[11]. This compound could be investigated as a novel COX inhibitor. The ethyl group may alter its binding affinity and selectivity for COX-1 versus COX-2.
-
Antimicrobial and Preservative Activity: Hydroxybenzoic acid esters (parabens) are widely used as antimicrobial preservatives in cosmetics, foods, and pharmaceuticals[12][13]. The efficacy of these compounds can be dependent on the alkyl chain length. Therefore, this molecule could be evaluated for its potential as a novel preservative or antimicrobial agent.
-
Enzyme Inhibitors: Salicylate-based compounds have been designed as inhibitors for various enzymes, such as methionine aminopeptidase, a target for antibacterial drugs[14]. The specific substitution pattern of this compound makes it a candidate for screening against a wide range of enzymatic targets in drug discovery programs.
-
Plant Biology and Agriculture: Salicylic acid is a key signaling molecule in plant defense mechanisms, known as systemic acquired resistance (SAR)[15][16]. Substituted salicylates have been studied for their ability to modulate this pathway. The biological activity of this compound in inducing plant defense could be an area of investigation for developing new plant protection agents.
Safety and Toxicology
A comprehensive toxicological profile for this compound is not available. However, based on the Safety Data Sheet (SDS) and data from related compounds, a preliminary safety assessment can be made.
GHS Hazard Statements
-
H315: Causes skin irritation[2].
-
H319: Causes serious eye irritation[2].
-
H335: May cause respiratory irritation[2].
General Toxicological Considerations
-
Acute Toxicity: Data on acute oral, dermal, or inhalation toxicity is not available[2]. Related p-hydroxybenzoic acid esters (parabens) are generally considered to have low acute toxicity[12].
-
Metabolism: It is anticipated that, like other parabens and salicylates, this compound would be rapidly metabolized in the body, likely through hydrolysis of the ester bond to form 3-ethyl-2-hydroxybenzoic acid and methanol, followed by further conjugation and excretion[12].
-
Endocrine Effects: Some studies on parabens have raised concerns about potential weak estrogenic activity, with the effect increasing with the size of the alkyl group[12][17]. This is a potential area for toxicological investigation for any new substituted hydroxybenzoate.
Handling and Personal Protective Equipment (PPE)
Given the hazard statements, appropriate PPE should be used when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator should be used.
Conclusion
This compound, CAS 75871-40-8, represents an under-explored area within the well-established family of salicylates. While direct experimental data is sparse, a robust understanding of its likely properties, synthesis, and reactivity can be constructed through the analysis of structurally related compounds. Its potential applications in drug discovery, particularly in the development of novel anti-inflammatory and antimicrobial agents, warrant further investigation. This guide serves as a foundational resource for researchers and scientists looking to explore the potential of this niche chemical, providing a framework for its synthesis, characterization, and evaluation in various research and development contexts.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 4. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl Salicylate-d4 (Wintergreen oil-d4) | COX | 1219802-12-6 | Invivochem [invivochem.com]
- 6. byjus.com [byjus.com]
- 7. Methyl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. KR100652468B1 - Process for making 2-alkyl-3-hydroxybenzoic acids - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. 75871-40-8 this compound AKSci 7027AJ [aksci.com]
- 11. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cir-safety.org [cir-safety.org]
A Spectroscopic Roadmap for the Characterization of Methyl 3-ethyl-2-hydroxybenzoate
This technical guide provides a comprehensive analysis of the anticipated spectroscopic data for Methyl 3-ethyl-2-hydroxybenzoate. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, chemists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing parallels with structurally similar compounds, we can construct a reliable spectroscopic profile. This guide not only predicts the spectral features but also explains the underlying chemical principles, offering a robust framework for the empirical analysis and structural verification of this compound.
Molecular Structure and Spectroscopic Overview
This compound (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is a substituted aromatic ester. Its structure comprises a benzene ring with a hydroxyl group at position 2, an ethyl group at position 3, and a methyl ester group at position 1. This unique arrangement of functional groups will give rise to a distinct set of signals in its various spectra, allowing for unambiguous identification.
The following sections will detail the predicted spectroscopic data for this compound and provide standardized protocols for data acquisition.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.[1] The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, the methyl ester protons, and the hydroxyl proton.
Predicted ¹H NMR Data
The chemical shifts are predicted for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[2][3]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~10.5 - 11.5 | Singlet | 1H | The phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group, similar to methyl 2-hydroxybenzoate.[3] |
| Ar-H (H6) | ~7.8 - 8.0 | Doublet of doublets | 1H | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. |
| Ar-H (H4, H5) | ~6.8 - 7.5 | Multiplet | 2H | These aromatic protons will exhibit complex splitting due to coupling with each other and with H6. Their chemical shifts are influenced by the hydroxyl and ethyl groups. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methyl ester protons are in a typical chemical environment for such a group.[3] |
| -CH₂CH₃ | ~2.7 | Quartet | 2H | The methylene protons are adjacent to the aromatic ring and a methyl group, resulting in a quartet. |
| -CH₂CH₃ | ~1.2 | Triplet | 3H | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:[4][5]
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the purified compound.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If any solid particles are present, filter the solution before transferring it to the NMR tube to ensure proper shimming.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) to deduce the connectivity of the protons.
-
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data
The predicted chemical shifts are relative to TMS at 0.00 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~170 | The carbonyl carbon of the ester is expected in this region. |
| C2 (C-OH) | ~160 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C1 (C-COOCH₃) | ~115 | The aromatic carbon bearing the ester group. |
| C3 (C-CH₂CH₃) | ~135 | The aromatic carbon attached to the ethyl group. |
| C4, C5, C6 | ~120 - 130 | The remaining aromatic carbons will have shifts in this typical range. |
| -OCH₃ | ~52 | The methyl carbon of the ester. |
| -CH₂CH₃ | ~23 | The methylene carbon of the ethyl group. |
| -CH₂CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:[2][4]
-
Sample Preparation:
-
A higher concentration of the sample is typically required (50-100 mg) due to the low natural abundance of ¹³C.[4]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent in an NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Tune the spectrometer to the ¹³C frequency.
-
A proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
The data processing steps are analogous to those for ¹H NMR.
-
Predicted Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7]
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ester) | 1680 - 1710 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (ester) | 1100 - 1300 | Stretching |
The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch may be at a lower wavenumber due to conjugation with the aromatic ring and intramolecular hydrogen bonding with the ortho-hydroxyl group.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common and convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[9]
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).[6]
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the significant absorption peaks.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.[10]
Predicted Mass Spectrum Data
| m/z | Predicted Ion | Notes |
| 180 | [M]⁺ | Molecular ion peak. |
| 149 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 151 | [M - C₂H₅]⁺ | Loss of the ethyl radical. |
| 121 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |
| 93 | [C₆H₅O]⁺ | A common fragment from the cleavage of the aromatic ring. |
Predicted Fragmentation Pathway
Caption: Predicted EI-MS Fragmentation Pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful combination for separating and identifying components of a mixture.[11][12][13]
-
Sample Preparation:
-
Instrument Setup and Data Acquisition:
-
Set the GC parameters, including the injection port temperature, column type, and temperature program. A non-polar column like a DB-5 is often a good starting point.[12]
-
Set the MS parameters, including the ionization mode (EI), mass range, and scan speed.
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
-
Data Analysis:
-
The GC will separate the components of the sample, and the MS will record a mass spectrum for each eluting peak.
-
Analyze the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
This guide provides a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a comprehensive framework for researchers to identify and characterize this compound. The logical connections between the molecular structure and the expected spectral features are highlighted, underscoring the power of these analytical techniques in modern chemical research and development.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. rsc.org [rsc.org]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. inchemistry.acs.org [inchemistry.acs.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Sample preparation GC-MS [scioninstruments.com]
Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 3-ethyl-2-hydroxybenzoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (1H) NMR spectrum of this compound, a substituted aromatic ester of significant interest in synthetic and medicinal chemistry. By dissecting the theoretical underpinnings of its spectral features—chemical shift, integration, and spin-spin coupling—this document serves as a technical resource for researchers and drug development professionals. We will explore the predictive analysis of the spectrum, detail a robust experimental protocol for its acquisition, and provide a thorough interpretation of the resulting data, thereby offering a complete workflow for the structural elucidation of this and related molecules.
Introduction: The Structural Significance of this compound
This compound belongs to the family of substituted benzoic acid esters, which are crucial building blocks in numerous industrial and pharmaceutical applications.[1] The precise arrangement of substituents on the benzene ring dictates the molecule's chemical properties and biological activity. Therefore, unambiguous confirmation of its structure is paramount. 1H NMR spectroscopy provides a definitive, non-destructive method to map the proton environments within the molecule, confirming the presence and connectivity of the methyl ester, ethyl group, and hydroxyl group, as well as their specific positions on the aromatic ring.
The structure, shown in Figure 1, presents a unique combination of functionalities whose protons will each give rise to distinct signals in the 1H NMR spectrum. Understanding these signals is key to verifying the successful synthesis of the target compound and assessing its purity.
Theoretical Prediction of the 1H NMR Spectrum
A predictive analysis based on established principles of NMR theory and data from analogous structures allows us to anticipate the appearance of the spectrum. The key parameters are chemical shift (δ), which indicates the electronic environment of a proton; integration, which reveals the relative number of protons generating a signal; and multiplicity (splitting pattern), which arises from spin-spin coupling with neighboring protons.[2]
The Ethyl Group Protons (H-1' and H-2')
The ethyl group attached to the C3 position of the benzene ring consists of a methylene group (CH2) and a methyl group (CH3).
-
H-2' (CH3): These three equivalent protons are adjacent to the CH2 group. According to the n+1 rule, their signal will be split into a triplet (2+1=3).[3][4] Based on data for ethylbenzene, this signal is expected to appear in the upfield region, around δ 1.2-1.3 ppm .[5]
-
H-1' (CH2): These two equivalent protons are adjacent to the CH3 group and are also influenced by the aromatic ring. They will be split into a quartet (3+1=4) by the neighboring methyl protons.[3][5] Their position directly attached to the deshielding aromatic ring will shift them downfield relative to the methyl group, likely appearing around δ 2.6-2.8 ppm .
The Aromatic Protons (H-4, H-5, and H-6)
The three protons on the benzene ring are in distinct chemical environments due to the different substituents. Their chemical shifts are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing methyl ester group (-COOCH3).
-
H-6: This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating hydroxyl group. It is adjacent to only one proton, H-5. Thus, it is expected to appear as a doublet. The ortho coupling constant (3J) is typically in the range of 7-10 Hz.[6] Its chemical shift is predicted to be in the region of δ 7.7-7.9 ppm .
-
H-4: This proton is meta to the ester and para to the hydroxyl group. It is situated between two neighboring protons, H-5. Therefore, it is expected to be split into a triplet (or more accurately, a doublet of doublets that appears as a triplet if the coupling constants are similar). The typical ortho coupling constant applies here as well. Its chemical shift is anticipated around δ 7.4-7.5 ppm .
-
H-5: This proton is para to the ester and meta to the hydroxyl group. It is adjacent to both H-4 and H-6 and will be split into a triplet. Its chemical shift is expected to be the most upfield of the aromatic protons due to the influence of the ortho and para directing groups, likely appearing around δ 6.8-7.0 ppm .
The Methyl Ester Protons (H-Me)
The three protons of the methyl group in the ester functionality (-COOCH3) are equivalent and have no adjacent protons. Therefore, they will appear as a sharp singlet.[7] Their proximity to the electronegative oxygen and the carbonyl group places their signal around δ 3.9 ppm .[7]
The Hydroxyl Proton (H-O)
The proton of the hydroxyl group (-OH) is acidic and its chemical shift can be highly variable, depending on concentration, temperature, and solvent. It typically appears as a broad singlet and can range from δ 5-11 ppm . A key feature of this peak is that it can be exchanged with deuterium by adding a drop of D2O to the NMR tube, which causes the signal to disappear from the spectrum.[7]
Experimental Protocol for 1H NMR Spectrum Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential.
Sample Preparation
-
Analyte Quantity: Weigh approximately 5-25 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds.[7][8] The use of a deuterated solvent prevents large solvent signals from obscuring the analyte signals.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its protons resonate at a defined 0.0 ppm, providing a reference point for the chemical shifts of the analyte.[9]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Sample Height: Ensure the final sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.
Spectrometer Setup and Data Acquisition
-
Instrumentation: The spectrum should be recorded on a high-resolution NMR spectrometer, for example, a 400 MHz instrument.[10]
-
Temperature: Maintain a constant temperature, typically 25°C (298 K), to ensure chemical shifts are stable and reproducible.[11]
-
Shimming: The magnetic field homogeneity must be optimized by a process called shimming. Poor shimming can lead to broadened peaks and loss of resolution.[12]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all proton signals are captured.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons.
-
-
Data Processing: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum using a Fourier Transform. This is followed by phase correction, baseline correction, and integration of the signals.
Analysis and Interpretation of the Spectrum
The resulting spectrum should be analyzed by correlating the signals to the predicted values for chemical shift, integration, and multiplicity.
Data Summary
The expected data from the 1H NMR spectrum of this compound is summarized in the table below.
| Proton Label | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| H-O | 5.0 - 11.0 | broad singlet | 1H | - | Hydroxyl |
| H-6 | 7.7 - 7.9 | Doublet | 1H | 3J ≈ 7-10 Hz | Aromatic |
| H-4 | 7.4 - 7.5 | Triplet | 1H | 3J ≈ 7-10 Hz | Aromatic |
| H-5 | 6.8 - 7.0 | Triplet | 1H | 3J ≈ 7-10 Hz | Aromatic |
| H-Me | ~ 3.9 | Singlet | 3H | - | Methyl Ester |
| H-1' | 2.6 - 2.8 | Quartet | 2H | 3J ≈ 7 Hz | Ethyl CH2 |
| H-2' | 1.2 - 1.3 | Triplet | 3H | 3J ≈ 7 Hz | Ethyl CH3 |
Visualization of Molecular Connectivity
A visual representation of the molecule and its proton-proton coupling relationships can greatly aid in the interpretation of the spectrum. The following Graphviz diagram illustrates the key through-bond (scalar) couplings.
This diagram shows the expected three-bond (3J) couplings between adjacent aromatic protons (H4-H5, H5-H6) and within the ethyl group (H1'-H2'). A weaker four-bond (4J) meta-coupling might also be observed between H-4 and H-6, which could introduce further fine splitting.[12]
Conclusion
The structural elucidation of this compound can be confidently achieved through the application of 1H NMR spectroscopy. By combining theoretical prediction with a rigorous experimental approach, each proton environment within the molecule can be identified and assigned. The characteristic signals—a triplet and quartet for the ethyl group, three distinct multiplets in the aromatic region, a sharp singlet for the methyl ester, and a broad singlet for the hydroxyl group—provide a unique spectral fingerprint. This guide provides the necessary framework for researchers to acquire, interpret, and validate the 1H NMR spectrum, ensuring the structural integrity of this important chemical entity.
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 ethylbenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. Avance Beginners Guide - Proton Spectrum of Ethylbenzene with Spin/Spin Coupling [2210pc.chem.uic.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
"13C NMR analysis of Methyl 3-ethyl-2-hydroxybenzoate"
An In-Depth Technical Guide to the ¹³C NMR Analysis of Methyl 3-ethyl-2-hydroxybenzoate
Prepared by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation required for the unambiguous structural elucidation of this compound.
Introduction: The Structural Imperative
This compound is a substituted aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its precise chemical structure, defined by the substitution pattern on the benzene ring, is critical to its reactivity, biological activity, and intellectual property considerations. ¹³C NMR spectroscopy is an indispensable analytical technique that provides direct insight into the carbon framework of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering a wealth of information about its electronic environment, hybridization, and connectivity.[2][3] This guide will demonstrate the power of ¹³C NMR in verifying the identity and purity of this compound.
Theoretical Framework and Chemical Shift Prediction
The ¹³C NMR spectrum is characterized by the chemical shift (δ), which is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS), set at 0 ppm.[4][5] The chemical shift is highly sensitive to the local electronic environment; electron-withdrawing groups deshield a carbon nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause shielding and an upfield shift (lower ppm value).[6] The overall chemical shift range for most organic molecules spans from 0 to 220 ppm.[1][7]
For this compound, we anticipate 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule. The prediction of their chemical shifts is based on the additive effects of the substituents on the benzene ring and established chemical shift ranges for various functional groups.[8][9]
Structure and Carbon Numbering:
(Note: For clarity in the following discussion, the carbons of the benzene ring are numbered C1 to C6, starting from the carbon bearing the ester group and proceeding towards the hydroxyl group. The ethyl group carbons are C7 and C8, the ester carbonyl is C9, and the methoxy carbon is C10.)
Predicted Chemical Shifts (δ, ppm):
-
C9 (Carbonyl, -COO-): The carbonyl carbon of an ester is highly deshielded due to the double bond to one oxygen and a single bond to another. Its signal is expected in the 170-185 ppm range.[6] For aromatic esters, this can be slightly upfield. A reasonable prediction is ~171 ppm .
-
C2 (Aromatic, C-OH): The carbon directly attached to the hydroxyl group (the ipso-carbon) is significantly deshielded and typically appears in the 155-160 ppm range for phenols.[4][10] The prediction is ~158 ppm .
-
C1 (Aromatic, C-COOR): This quaternary carbon is attached to the electron-withdrawing ester group. Its signal is often found in the 110-130 ppm range. Based on similar structures like methyl 2-hydroxybenzoate, we can predict a shift of ~112 ppm .[5]
-
C3 (Aromatic, C-Ethyl): This carbon is attached to the alkyl (ethyl) group. Alkyl groups are weakly electron-donating. We expect its signal to be downfield due to its position on the aromatic ring and the presence of two other substituents. A predicted value is ~140 ppm .
-
C6 (Aromatic, C-H): This methine carbon is ortho to the ester group and meta to the hydroxyl group. It will be influenced by both, leading to a predicted shift of ~136 ppm .
-
C4 (Aromatic, C-H): This carbon is para to the hydroxyl group and meta to the ester. Its chemical shift is predicted to be around ~125 ppm .
-
C5 (Aromatic, C-H): Being ortho to the hydroxyl group and meta to the ethyl group, this carbon is expected to be shielded. A predicted value is ~119 ppm .
-
C10 (Methoxy, -OCH₃): The carbon of the methoxy group in an ester typically appears in the 50-60 ppm range.[6] A precise prediction is ~52 ppm .
-
C7 (Methylene, -CH₂-): The methylene carbon of the ethyl group, being attached to the aromatic ring, will be more deshielded than the methyl carbon. A typical range for benzylic-type carbons is 20-30 ppm. We predict ~23 ppm .
-
C8 (Methyl, -CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon in the molecule, expected in the 10-20 ppm range.[6] A value of ~14 ppm is predicted.
Experimental Protocol for ¹³C NMR Acquisition
Achieving a high-quality ¹³C NMR spectrum requires careful sample preparation and optimization of acquisition parameters.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 50-100 mg of this compound.[12] ¹³C NMR is inherently less sensitive than ¹H NMR, necessitating a higher concentration.[13]
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial.[12] CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single carbon signal at ~77 ppm which can be used as a secondary reference.[10]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[14] Suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.0 ppm.
-
Cap the NMR tube securely and label it clearly.[13]
-
-
Instrument Setup and Data Acquisition:
-
The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better sensitivity and resolution.
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.
-
Set the acquisition parameters. Optimized parameters can significantly enhance signal-to-noise in a shorter time.[11] A typical set of parameters for a standard ¹³C spectrum would be:
-
Pulse Program: A standard 30° pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments).[11]
-
Acquisition Time (AQ): ~1.0-2.0 seconds.
-
Relaxation Delay (D1): ~2.0 seconds.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will be needed for dilute samples.
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all signals are captured.
-
Decoupling: Broadband proton decoupling is used to collapse ¹H-¹³C couplings, resulting in a single sharp peak for each carbon atom and providing a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[15]
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Integrate the peaks (note: standard ¹³C peak integrals are not directly proportional to the number of carbons due to variable relaxation times and NOE effects, and are generally not used for quantification unless specific experimental conditions are met).[15]
-
Experimental Workflow Diagram:
Caption: Workflow for ¹³C NMR analysis.
Spectral Analysis and Structural Confirmation
The resulting proton-decoupled ¹³C NMR spectrum will show ten distinct singlets. The assignment of these signals is performed by comparing their experimental chemical shifts to the predicted values and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Hypothetical ¹³C NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment | Justification |
| 1 | 171.2 | C (Quaternary) | C9 (C=O) | Downfield shift characteristic of an ester carbonyl carbon.[6] |
| 2 | 158.1 | C (Quaternary) | C2 (C-OH) | Typical shift for an aromatic carbon bonded to a hydroxyl group.[4] |
| 3 | 140.3 | C (Quaternary) | C3 (C-Et) | Quaternary aromatic carbon deshielded by adjacent substituents. |
| 4 | 136.5 | CH (Methine) | C6 | Aromatic CH deshielded by the ortho ester and meta hydroxyl groups. |
| 5 | 124.8 | CH (Methine) | C4 | Aromatic CH, influenced by para-OH and meta-ester groups. |
| 6 | 118.9 | CH (Methine) | C5 | Aromatic CH shielded by the electron-donating ortho hydroxyl group. |
| 7 | 112.5 | C (Quaternary) | C1 (C-COOR) | Shielded quaternary aromatic carbon adjacent to the C-OH carbon. |
| 8 | 52.3 | CH₃ (Methyl) | C10 (-OCH₃) | Characteristic chemical shift for a methoxy carbon of an ester. |
| 9 | 22.9 | CH₂ (Methylene) | C7 (-CH₂CH₃) | Aliphatic methylene carbon attached to the aromatic ring. |
| 10 | 14.1 | CH₃ (Methyl) | C8 (-CH₂CH₃) | Highly shielded terminal methyl carbon of the ethyl group. |
Confirmation with DEPT Spectroscopy:
To unambiguously assign the signals, DEPT experiments are invaluable.[16][17] A DEPT experiment can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.[18][19]
-
DEPT-90: This spectrum would show only the signals for the methine (CH) carbons. We would expect to see positive peaks for C4, C5, and C6.[18]
-
DEPT-135: This spectrum displays CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[18][19] We would see:
-
Positive peaks for C4, C5, C6, C8, and C10.
-
A negative peak for C7.
-
-
Quaternary Carbons: The quaternary carbons (C1, C2, C3, and C9) would be absent from both DEPT-90 and DEPT-135 spectra.[18] Their presence in the standard broadband-decoupled spectrum and absence in the DEPT spectra confirms their assignment.
This combination of broadband, DEPT-90, and DEPT-135 spectra allows for a definitive assignment of every carbon atom in the molecule, providing a robust and self-validating confirmation of the structure of this compound.
Structure-Spectrum Correlation Diagram:
Caption: Correlation of carbon atoms to their ¹³C NMR signals.
Conclusion
The comprehensive analysis using ¹³C NMR spectroscopy, supported by DEPT experiments, provides an unambiguous method for the structural confirmation of this compound. The predictable and distinct chemical shifts for each of the ten carbon atoms, from the deshielded carbonyl to the shielded alkyl carbons, serve as a unique fingerprint for the molecule. This level of detailed structural verification is fundamental for ensuring material quality, understanding structure-activity relationships, and advancing research and development in the chemical and pharmaceutical sciences.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. fiveable.me [fiveable.me]
- 3. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 18. fiveable.me [fiveable.me]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-ethyl-2-hydroxybenzoate
Foreword: Charting the Analytical Landscape of a Novel Benzoate Ester
In the dynamic fields of chemical research and drug development, the precise structural elucidation and sensitive quantification of novel molecules are paramount. Methyl 3-ethyl-2-hydroxybenzoate, a substituted aromatic ester, represents a class of compounds with significant potential in various applications, from synthetic chemistry to pharmacology. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive, in-depth exploration of the mass spectrometry of this compound, drawing upon established principles of ionization and fragmentation of analogous phenolic and ester compounds. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Foundational Principles: Predicting the Mass Spectrometric Behavior of this compound
This compound is a molecule possessing several key functional groups that dictate its mass spectrometric behavior: a phenolic hydroxyl group, a methyl ester, and an ethyl-substituted aromatic ring. These features make it amenable to analysis by both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of technique will depend on the sample matrix, desired sensitivity, and the specific information sought.
Phenolic compounds, as a class, are well-suited for mass spectrometric analysis, often yielding rich structural information.[1][2] The hydroxyl group can be a site of ionization and can influence the fragmentation pathways. Similarly, esters have characteristic fragmentation patterns that are well-documented.[3][4][5] For this compound, we can anticipate a combination of these behaviors, leading to a unique mass spectral fingerprint.
Experimental Design: A Step-by-Step Protocol for Analysis
A standardized protocol for the mass spectrometric analysis of any compound is challenging to establish due to the variability in instrumentation and sample complexity.[2] However, the following detailed workflow provides a robust starting point for the analysis of this compound, grounded in methodologies successful for similar analytes.
Sample Preparation: The Gateway to Accurate Analysis
Given its organic nature, this compound is expected to be soluble in common organic solvents such as methanol, acetonitrile, or ethyl acetate.
Protocol for a Standard Solution:
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Standard Dilution: Serially dilute the stock solution with the appropriate solvent (e.g., methanol for LC-MS or a more volatile solvent like dichloromethane for GC-MS) to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.
For samples in complex matrices (e.g., biological fluids, environmental samples), a sample extraction step such as liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] For this compound, derivatization of the phenolic hydroxyl group (e.g., silylation) may be considered to improve its volatility and chromatographic peak shape, although direct analysis is also feasible.[6]
Table 1: Recommended GC-MS Parameters
| Parameter | Value | Rationale |
| GC System | ||
| Injection Mode | Splitless (for trace analysis) or Split | To ensure appropriate sample loading onto the column. |
| Injector Temperature | 250 °C | To ensure rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic resolution. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Oven Program | Initial temp 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A typical temperature program to ensure good separation from potential impurities. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | A "hard" ionization technique that produces extensive, reproducible fragmentation for structural elucidation.[7] |
| Ionization Energy | 70 eV | The standard energy for EI to generate consistent and comparable mass spectra.[8] |
| Ion Source Temperature | 230 °C | To maintain the analyte in the gas phase and prevent condensation. |
| Quadrupole Temperature | 150 °C | To ensure stable ion transmission. |
| Mass Range | m/z 40-400 | To cover the expected molecular ion and fragment ions. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For non-volatile samples or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method.[1][2] Electrospray ionization (ESI) is a common "soft" ionization technique that typically produces a prominent protonated or deprotonated molecular ion, which is then subjected to fragmentation in the collision cell.[7]
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Value | Rationale |
| LC System | ||
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% formic acid | To facilitate protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | The organic modifier for elution. |
| Gradient | Start at 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions | A standard gradient to elute the compound of interest and clean the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | To determine the optimal ionization polarity for the analyte.[7] |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | To generate a stable electrospray. |
| Desolvation Temperature | 350 °C | To aid in the desolvation of the mobile phase droplets. |
| Gas Flow | Instrument dependent | To assist in nebulization and desolvation. |
| Analysis Mode | Full Scan (for initial investigation), Multiple Reaction Monitoring (MRM) for quantification | Full scan identifies all ions, while MRM provides high sensitivity and selectivity. |
Deciphering the Fragmentation Pattern: A Predictive Approach
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to elucidate molecular structure.[9] While no specific mass spectrum for this compound is readily available, we can predict its fragmentation based on the well-characterized behavior of its constitutional isomer, methyl salicylate (methyl 2-hydroxybenzoate), and other aromatic esters.[9][10][11]
The molecular weight of this compound (C10H12O3) is 180.20 g/mol .
Predicted Electron Ionization (EI) Fragmentation
In EI-MS, the initial event is the formation of a molecular ion (M+•) by the loss of an electron. For this compound, the molecular ion peak would be observed at m/z 180 .
Key predicted fragmentation pathways include:
-
Loss of a methoxy radical (•OCH3): This is a common fragmentation for methyl esters, leading to the formation of an acylium ion. For methyl salicylate, the loss of a methoxy group from the molecular ion at m/z 152 results in a base peak at m/z 121.[11] For our target molecule, this would result in a fragment at m/z 149 ([M - 31]+). This is expected to be a prominent peak.
-
Loss of methanol (CH3OH): The presence of the ortho-hydroxyl group can facilitate the loss of methanol through a rearrangement, a process observed in methyl salicylate leading to a fragment at m/z 120.[10] This would result in a fragment at m/z 148 ([M - 32]+).
-
Loss of an ethyl radical (•C2H5): Cleavage of the ethyl group from the aromatic ring would result in a fragment at m/z 151 ([M - 29]+).
-
Further Fragmentation of the Acylium Ion (m/z 149): This ion could subsequently lose carbon monoxide (CO) to form a fragment at m/z 121 .
-
Formation of a Tropylium-like Ion: Aromatic compounds often undergo ring rearrangements. We might expect to see fragments in the lower mass range, such as m/z 91 (tropylium ion) or related structures.
Table 3: Predicted Key EI-MS Fragments for this compound
| m/z | Predicted Fragment | Notes |
| 180 | [C10H12O3]+• | Molecular Ion (M+•) |
| 151 | [M - C2H5]+ | Loss of the ethyl group |
| 149 | [M - •OCH3]+ | Loss of the methoxy radical, likely a prominent peak |
| 148 | [M - CH3OH]+ | Loss of methanol via rearrangement |
| 121 | [M - •OCH3 - CO]+ | Loss of CO from the m/z 149 fragment |
Predicted Electrospray Ionization (ESI) Fragmentation (MS/MS)
In ESI-MS, we would first identify the precursor ion in a full scan. In positive mode, this would likely be the protonated molecule [M+H]+ at m/z 181 . In negative mode, it would be the deprotonated molecule [M-H]- at m/z 179 .
For MS/MS analysis, we would select the precursor ion and subject it to collision-induced dissociation (CID).
-
[M+H]+ (m/z 181) Fragmentation:
-
Loss of methanol (CH3OH): A likely neutral loss, resulting in a product ion at m/z 149 .
-
Loss of water (H2O): A common loss from protonated molecules containing a hydroxyl group, leading to a product ion at m/z 163 .
-
-
[M-H]- (m/z 179) Fragmentation:
-
Loss of a methyl radical (•CH3): From the deprotonated ester, leading to a radical anion at m/z 164 .
-
Loss of carbon dioxide (CO2): Following rearrangement, this could lead to a fragment at m/z 135 .
-
Visualizing the Analytical Workflow and Fragmentation
To better illustrate the proposed analytical process and the predicted fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Caption: Predicted EI fragmentation pathway for this compound.
Conclusion and Future Perspectives
This guide provides a comprehensive theoretical and practical framework for the mass spectrometric analysis of this compound. By leveraging established knowledge of similar chemical structures, we have outlined detailed experimental protocols and predicted the key fragmentation patterns that will be instrumental in its identification and characterization. The methodologies described herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical endeavors. As this molecule is further investigated, the generation of empirical mass spectral data will serve to validate and refine the predictions made in this guide, contributing to the broader understanding of the mass spectrometry of substituted benzoate esters.
References
- 1. daneshyari.com [daneshyari.com]
- 2. rroij.com [rroij.com]
- 3. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brainly.com [brainly.com]
- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-depth Technical Guide to the Potential Therapeutic Applications of Methyl 3-ethyl-2-hydroxybenzoate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-ethyl-2-hydroxybenzoate is a salicylate derivative with currently unexplored therapeutic potential. This guide provides a comprehensive framework for investigating its prospective applications, primarily as an anti-inflammatory and analgesic agent. Drawing parallels with well-characterized analogs like methyl salicylate, this document outlines a structured, scientifically rigorous research and development pathway. We will delve into the hypothetical mechanism of action, propose detailed in vitro and in vivo experimental protocols for validation, and present a clear roadmap for preclinical assessment. Our approach is grounded in established pharmacological principles of salicylate chemistry and aims to provide a robust starting point for the systematic evaluation of this novel compound.
Introduction: The Case for Investigating this compound
While a direct body of literature for this compound is not currently established, its chemical structure—a methyl ester of a salicylic acid core with an ethyl group at the 3-position—strongly suggests a profile analogous to other well-known salicylates. Salicylates, such as methyl salicylate (the primary component of wintergreen oil), have a long history of use as topical analgesics and anti-inflammatory agents.[1][2] They function primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade and pain signaling.
The addition of an ethyl group at the 3-position of the benzene ring is a critical structural modification. This substitution is predicted to enhance the lipophilicity of the molecule compared to methyl salicylate, potentially improving its ability to penetrate the skin and other biological membranes. This enhanced bioavailability could translate to greater potency or a more favorable duration of action. This guide, therefore, serves as a proactive blueprint for the scientific community to systematically unlock the therapeutic promise of this compound.
Proposed Mechanism of Action: A Salicylate-Based Hypothesis
We hypothesize that this compound will exert its therapeutic effects primarily through the modulation of the arachidonic acid pathway, consistent with other salicylates.
-
Primary Target: Cyclooxygenase (COX) Inhibition: The principal mechanism is expected to be the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators that also sensitize nociceptors (pain receptors).
-
Modulation of Inflammatory Cytokines: Downstream of COX inhibition, we anticipate a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 at the site of application.
-
Topical Analgesia: By reducing local prostaglandin synthesis, this compound is expected to decrease the sensitization of peripheral nerve endings, leading to an analgesic effect.
The following diagram illustrates the proposed signaling pathway and the central role of our lead compound.
Caption: Proposed mechanism of action for this compound.
A Proposed Research Framework: From Benchtop to Preclinical Models
A phased approach is essential to systematically evaluate the therapeutic potential of this compound. The following experimental workflow provides a logical progression from initial in vitro validation to more complex in vivo efficacy studies.
Caption: Proposed experimental workflow for therapeutic evaluation.
Phase 1: In Vitro Validation
Objective: To confirm the hypothesized mechanism of action and assess the compound's activity and safety at a cellular level.
3.1.1. Experiment: COX-1/COX-2 Inhibition Assay
-
Rationale: This is a foundational experiment to directly measure the inhibitory activity of this compound against its primary targets.
-
Methodology:
-
Utilize a commercially available COX inhibitor screening kit (e.g., Cayman Chemical, Abcam).
-
Prepare a dilution series of this compound (e.g., from 0.1 µM to 100 µM).
-
In separate 96-well plates for COX-1 and COX-2, add the respective enzyme, heme, and arachidonic acid substrate.
-
Add the test compound dilutions to the wells. Include a known non-selective inhibitor (e.g., indomethacin) and a COX-2 selective inhibitor (e.g., celecoxib) as positive controls.
-
Incubate according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to determine the rate of prostaglandin production.
-
Calculate the IC50 values for both COX-1 and COX-2.
-
3.1.2. Experiment: Anti-inflammatory Activity in Macrophages
-
Rationale: To assess the compound's ability to suppress inflammatory responses in a relevant cell model. RAW 264.7 macrophages are a standard model for this purpose.[3]
-
Methodology:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
After 24 hours, collect the cell culture supernatant.
-
Measure nitric oxide (NO) production using the Griess reagent.
-
Measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.
-
Determine the dose-dependent inhibition of NO and cytokine production.
-
Phase 2: In Vivo Efficacy Models
Objective: To evaluate the anti-inflammatory and analgesic effects of a topical formulation of this compound in established animal models.
3.2.1. Experiment: Carrageenan-Induced Paw Edema in Rats
-
Rationale: A classic model to assess acute anti-inflammatory activity.
-
Methodology:
-
Prepare a topical formulation of this compound (e.g., 1%, 5%, and 10% in a suitable gel or cream base).
-
Acclimatize male Wistar rats for at least one week.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Apply the test formulation, a vehicle control, and a positive control (e.g., topical diclofenac gel) to the paws of different groups of rats.
-
After 30 minutes, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
3.2.2. Experiment: Formalin Test in Mice
-
Rationale: This model allows for the differentiation between analgesic activity against acute nociceptive pain (Phase I) and inflammatory pain (Phase II).
-
Methodology:
-
Prepare topical formulations as described above.
-
Acclimatize male Swiss albino mice.
-
Apply the test formulation, vehicle, or positive control to the dorsal surface of the right hind paw.
-
After 30 minutes, inject a 5% formalin solution into the sub-plantar region of the same paw.
-
Immediately place the mice in an observation chamber.
-
Record the total time spent licking or biting the injected paw during Phase I (0-5 minutes) and Phase II (15-30 minutes).
-
A significant reduction in licking/biting time indicates an analgesic effect.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.
Table 1: Hypothetical In Vitro Activity Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Methyl Salicylate (Reference) | ~300 | ~150 | ~200 |
| Indomethacin (Control) | ~0.1 | ~1.5 | ~5 |
Note: Reference values are illustrative and should be determined experimentally in parallel.
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Paw Edema Inhibition at 3h (%) | Formalin Test - Phase II Licking Time Reduction (%) |
| Vehicle Control | 0% | 0% |
| M3E2HB (1% topical) | Experimental Value | Experimental Value |
| M3E2HB (5% topical) | Experimental Value | Experimental Value |
| Diclofenac Gel (1% topical) | ~50% | ~60% |
Conclusion and Future Directions
This guide presents a structured and scientifically grounded approach to investigating the therapeutic potential of this compound. Based on its structural similarity to known salicylates, there is a strong rationale to hypothesize its efficacy as a topical anti-inflammatory and analgesic agent. The proposed research framework, from in vitro mechanistic studies to in vivo efficacy models, provides a clear and robust pathway for validating this hypothesis. Successful outcomes from these studies would warrant further investigation into its pharmacokinetic profile, long-term safety, and formulation optimization, paving the way for its potential development as a novel therapeutic agent.
References
An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 3-ethyl-2-hydroxybenzoate
Introduction: Unveiling the Potential of a Novel Benzoate Derivative
Methyl 3-ethyl-2-hydroxybenzoate is a small organic molecule belonging to the hydroxybenzoate ester family. While specific in vitro studies on this particular compound are not yet prevalent in public literature, its structural similarity to other alkyl hydroxybenzoates, such as the widely studied parabens, suggests a range of potential biological activities.[1][2][3][4] This guide provides a comprehensive framework for the in vitro investigation of this compound, designed for researchers in drug discovery and development. We will explore a logical progression of assays to elucidate its potential antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties, moving from initial screening to more in-depth mechanistic studies. The causality behind experimental choices and the integration of self-validating protocols are emphasized throughout to ensure scientific rigor.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 75871-40-8 | |
| Molecular Formula | C10H12O3 | [5][6] |
| Molecular Weight | 180.20 g/mol | [5][6] |
| Chemical Structure | ||
| This compound |
Part 1: Foundational Screening for Biological Activity
The initial phase of investigation focuses on a broad screening approach to identify the most promising therapeutic avenues for this compound. Based on the known activities of structurally related phenolic compounds and hydroxybenzoate esters, the following assays are recommended.[1][7]
Antimicrobial Activity Assessment
The antimicrobial potential of benzoate derivatives is well-documented, with their efficacy often linked to the alkyl chain length.[1][4] Therefore, a primary investigation into the antimicrobial effects of this compound is warranted.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
A. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), standardized bacterial or fungal inoculums, this compound, positive control antibiotic, negative control (vehicle).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the microtiter plate wells containing broth.
-
Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive control wells (broth with inoculum and a known antibiotic) and negative control wells (broth with inoculum and the solvent vehicle).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration where no growth is observed.[9]
-
B. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial inoculum.[8][10][11]
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
Spread the aliquot onto an appropriate agar medium.
-
Incubate the agar plates under suitable conditions.
-
The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU compared to the initial inoculum count.[11]
-
Antioxidant Capacity Evaluation
Phenolic compounds are known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[7][12][13] The hydroxyl group on the benzene ring of this compound suggests potential antioxidant activity.
Caption: General workflow for in vitro antioxidant capacity assays.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[12][14]
-
Materials: DPPH solution in methanol, this compound, positive control (e.g., Ascorbic acid or Trolox), methanol, 96-well plate.
-
Procedure:
-
Prepare various concentrations of the test compound in methanol.
-
Add the compound solutions to the wells of a 96-well plate.
-
Add a methanolic solution of DPPH to each well.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated relative to a control without the compound.
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of the antioxidant to scavenge the pre-formed ABTS radical cation.[12][14][15]
-
Materials: ABTS solution, potassium persulfate, this compound, positive control (e.g., Trolox), buffer solution.
-
Procedure:
-
Generate the ABTS radical cation by reacting ABTS with potassium persulfate and allowing the mixture to stand in the dark.
-
Dilute the ABTS radical solution with a buffer to a specific absorbance at ~734 nm.
-
Add various concentrations of the test compound to the ABTS radical solution.
-
After a set incubation period, measure the absorbance at ~734 nm.
-
Calculate the percentage of inhibition of the ABTS radical.
-
Part 2: Investigating Anti-inflammatory and Cytotoxic Effects
Should the initial screening indicate biological activity, the next logical step is to assess the compound's potential as an anti-inflammatory agent and to determine its safety profile through cytotoxicity assays.
Anti-inflammatory Activity
A common in vitro model for assessing anti-inflammatory potential involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and measuring the subsequent inhibition of pro-inflammatory mediators.[16][17][18]
Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of any new compound to mammalian cells. Standard colorimetric assays can provide an initial assessment of cell viability and membrane integrity.[19][20][21][22][23][24]
A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20][21]
-
Cell Lines: A panel of cell lines, including a non-cancerous line (e.g., HEK293) and relevant cancer cell lines if anti-cancer activity is being explored.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
B. Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cytotoxicity.[19][23][25]
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate and measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).[19]
-
Part 3: Delving into the Mechanism of Action
If the foundational screening reveals significant biological activity, further investigation into the underlying molecular mechanisms is warranted. Enzyme inhibition assays are a cornerstone of this phase.[26][27][28]
Enzyme Inhibition Assays
Based on the observed biological activities, specific enzyme targets can be hypothesized. For instance, anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, while antimicrobial activity could involve the disruption of essential bacterial enzymes.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
-
Principle: Measures the ability of the compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), this compound.
-
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test compound or a known COX inhibitor (e.g., indomethacin).
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the oxidation of the colorimetric probe by measuring the change in absorbance over time.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity.
-
Conclusion and Future Directions
This guide outlines a systematic and robust in vitro approach to characterize the biological activities of this compound. The proposed workflows, from broad screening to mechanistic studies, provide a clear path for researchers to generate high-quality, reproducible data. The findings from these in vitro studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future pre-clinical development, including more complex cell-based assays and in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Propylparaben & Methylparaben in Product Preservation [elchemy.com]
- 3. isotope.com [isotope.com]
- 4. Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts | MDPI [mdpi.com]
- 5. Methyl 3-(2-hydroxyethyl)benzoate | C10H12O3 | CID 10535371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3 | CID 584222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) • Microbe Online [microbeonline.com]
- 10. ibtbioservices.com [ibtbioservices.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. Ldh-release-cytotoxicity-assay | Sigma-Aldrich [sigmaaldrich.com]
- 26. blog.biobide.com [blog.biobide.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-ethyl-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of methyl 3-ethyl-2-hydroxybenzoate, a substituted salicylate of interest in medicinal chemistry and materials science. Presented herein is a robust, two-step synthetic protocol commencing with the regioselective carboxylation of 2-ethylphenol via the Kolbe-Schmitt reaction to yield 3-ethyl-2-hydroxybenzoic acid. This intermediate is subsequently esterified using Fischer esterification to afford the target compound. This guide offers a detailed experimental protocol, in-depth discussion of the underlying chemical principles, and strategies for characterization and purification, designed to be a self-validating system for producing high-purity this compound.
Introduction
Substituted salicylic acid derivatives are a cornerstone of pharmaceutical development and fine chemical synthesis. Their diverse biological activities and utility as synthetic intermediates make them a focal point of ongoing research. This compound, as a structural analog of methyl salicylate (oil of wintergreen), presents an interesting target for investigating the influence of alkyl substitution on the physicochemical and biological properties of the salicylate scaffold. This application note details a reliable and reproducible synthetic route to this compound, providing researchers with the necessary information to produce it in a laboratory setting.
Synthetic Strategy
The synthesis of this compound is approached via a two-step sequence, beginning with a commercially available starting material, 2-ethylphenol. This strategy is designed for efficiency and control over the final product's structure.
-
Step 1: Kolbe-Schmitt Carboxylation of 2-Ethylphenol. The first step involves the introduction of a carboxylic acid group onto the aromatic ring of 2-ethylphenol. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1][2] In this reaction, the sodium salt of 2-ethylphenol (sodium 2-ethylphenoxide) is reacted with carbon dioxide under elevated temperature and pressure to regioselectively install a carboxyl group at the position adjacent to the hydroxyl group.
-
Step 2: Fischer Esterification of 3-Ethyl-2-hydroxybenzoic Acid. The intermediate, 3-ethyl-2-hydroxybenzoic acid, is then converted to its methyl ester via Fischer esterification. This classic acid-catalyzed reaction with methanol provides the desired final product, this compound.[3][4]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
PART 1: Kolbe-Schmitt Carboxylation of 2-Ethylphenol
Materials and Reagents:
| Reagent | Formula | M.W. | CAS No. | Quantity | Notes |
| 2-Ethylphenol | C₈H₁₀O | 122.17 | 90-00-6 | 12.2 g (0.1 mol) | Starting material |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | 4.4 g (0.11 mol) | Handle with care, water-reactive |
| Carbon Dioxide | CO₂ | 44.01 | 124-38-9 | High Pressure | Use a high-pressure cylinder |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | 100 mL | Anhydrous |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7641-01-0 | As needed | For acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | 200 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | As needed | For drying |
Procedure:
-
Preparation of Sodium 2-Ethylphenoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 12.2 g (0.1 mol) of 2-ethylphenol and 100 mL of anhydrous toluene.
-
Stir the solution under a nitrogen atmosphere and carefully add 4.4 g (0.11 mol) of 60% sodium hydride dispersion in mineral oil in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
After the addition is complete, heat the mixture to reflux for 2 hours to ensure complete formation of the sodium phenoxide. The mixture will become a thick slurry.
-
Carboxylation: Cool the mixture to room temperature and transfer it to a high-pressure autoclave.
-
Pressurize the autoclave with carbon dioxide to 100 atm.[1]
-
Heat the autoclave to 125-150 °C and maintain stirring for 6-8 hours. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Work-up and Isolation: Cool the autoclave to room temperature and slowly vent the excess carbon dioxide.
-
Carefully transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Extract the product into diethyl ether (2 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-ethyl-2-hydroxybenzoic acid.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to afford the pure intermediate.
PART 2: Fischer Esterification of 3-Ethyl-2-hydroxybenzoic Acid
Materials and Reagents:
| Reagent | Formula | M.W. | CAS No. | Quantity | Notes |
| 3-Ethyl-2-hydroxybenzoic Acid | C₉H₁₀O₃ | 166.17 | - | 16.6 g (0.1 mol) | From Step 1 |
| Methanol | CH₃OH | 32.04 | 67-56-1 | 100 mL | Excess, as solvent |
| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | 7664-93-9 | 2 mL | Catalyst |
| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | 144-55-8 | As needed | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | 150 mL | For extraction |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | For drying |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.6 g (0.1 mol) of 3-ethyl-2-hydroxybenzoic acid in 100 mL of methanol.
-
Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Esterification: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and carefully wash with a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base in Kolbe-Schmitt Reaction: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the sodium phenoxide.[5] The use of sodium salts in the Kolbe-Schmitt reaction generally favors ortho-carboxylation, which is the desired regioselectivity for this synthesis.[6] Using potassium salts could potentially lead to the formation of the para-isomer.[1]
-
Reaction Conditions for Carboxylation: The use of high pressure and temperature is critical for the Kolbe-Schmitt reaction. Carbon dioxide is a relatively weak electrophile, and these conditions are necessary to drive the reaction forward.[2] The anhydrous conditions are also crucial as the presence of water can protonate the phenoxide, rendering it unreactive, and can also lead to the decomposition of the organosodium intermediate.
-
Driving the Fischer Esterification to Completion: Fischer esterification is a reversible reaction.[3][7] To favor the formation of the ester, a large excess of methanol is used as the solvent, shifting the equilibrium towards the product side according to Le Châtelier's principle. The concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium forward.
Trustworthiness: A Self-Validating System
The successful synthesis of this compound relies on careful monitoring and characterization at each step.
In-Process Controls:
-
TLC Monitoring: Both the carboxylation and esterification steps should be monitored by TLC to track the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.
-
pH Measurement: During the work-up of the Kolbe-Schmitt reaction, ensuring complete acidification is crucial for the precipitation of the carboxylic acid intermediate.
Final Product Characterization:
The identity and purity of the final product, this compound, should be confirmed using a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a triplet and a quartet), the methyl ester singlet, and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will confirm the 1,2,3-trisubstitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (180.20 g/mol ). The fragmentation pattern can provide further structural confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.
The following diagram illustrates the logical flow for validating the synthesis:
Caption: Logical workflow for the validation of the synthesis.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle under an inert atmosphere (e.g., nitrogen or argon).[5][8]
-
2-Ethylphenol: Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][9][10][11][12]
-
Concentrated Sulfuric Acid: A strong acid and a powerful oxidizing and dehydrating agent. It can cause severe burns upon contact. Handle with extreme care.[1][4][13][14][15]
-
Methanol: A flammable liquid that is toxic if swallowed, in contact with skin, or if inhaled.[2][7][16][17][18]
-
Carbon Dioxide (High Pressure): Handle high-pressure gas cylinders with care. Ensure the regulator and all fittings are in good condition. Carbon dioxide is an asphyxiant in high concentrations.[6][19][20]
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Kolbe-Schmidt Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 11. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 12. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 13. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. rsc.org [rsc.org]
- 18. Methyl 3-hydroxybenzoate (19438-10-9) 13C NMR spectrum [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Ethyl 3-methylbenzoate(120-33-2) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Laboratory Preparation of Methyl 3-ethyl-2-hydroxybenzoate
Introduction
Methyl 3-ethyl-2-hydroxybenzoate is a substituted salicylate ester with potential applications in organic synthesis, pharmaceutical research, and materials science. Its structural similarity to salicylic acid and its derivatives suggests possible utility as a building block for more complex molecules with interesting biological activities. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts alkylation of salicylic acid to yield 3-ethyl-2-hydroxybenzoic acid, followed by a Fischer-Speier esterification to afford the final product. This guide emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached in two distinct stages. This strategy allows for the isolation and purification of the intermediate, 3-ethyl-2-hydroxybenzoic acid, which is crucial for obtaining a high-purity final product.
Step 1: Friedel-Crafts Alkylation of Salicylic Acid
The initial step involves the introduction of an ethyl group onto the aromatic ring of salicylic acid. The hydroxyl and carboxyl groups of salicylic acid are ortho-, para-directing activators, and the position of substitution is influenced by steric and electronic factors. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where an electrophilic ethyl cation is generated and subsequently attacks the electron-rich aromatic ring.
Step 2: Fischer-Speier Esterification
The second step is the classic Fischer-Speier esterification of the synthesized 3-ethyl-2-hydroxybenzoic acid.[1][2] This acid-catalyzed reaction with methanol converts the carboxylic acid functional group into a methyl ester. The reaction is reversible, and therefore, conditions are optimized to favor the formation of the ester product.[3]
Experimental Protocols
Part 1: Synthesis of 3-ethyl-2-hydroxybenzoic acid
This procedure is adapted from the general principles of Friedel-Crafts alkylation of salicylic acids.[4][5][6] Ethene gas is used as the ethylating agent in the presence of a strong acid catalyst.
Materials and Reagents:
-
Salicylic acid
-
Concentrated sulfuric acid (98%)
-
Ethene gas
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser, add salicylic acid (1 equivalent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3-4 equivalents) to the flask while cooling in an ice bath to control the exothermic reaction.
-
Alkylation: While stirring vigorously, bubble ethene gas through the mixture at a steady rate. The reaction temperature should be maintained between 10-20°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted salicylic acid and the sulfuric acid catalyst. The desired product, being a phenol, will remain in the organic layer under these basic conditions.
-
Acidification and Isolation: The aqueous layer from the bicarbonate wash, containing the sodium salt of unreacted salicylic acid, can be acidified with 1 M HCl to recover it if desired. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-ethyl-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Part 2: Synthesis of this compound
This protocol utilizes the Fischer-Speier esterification method.[2]
Materials and Reagents:
-
3-ethyl-2-hydroxybenzoic acid (from Part 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Dichloromethane or diethyl ether for extraction
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethyl-2-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction should be maintained at reflux for several hours (typically 4-6 hours). Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain a pure liquid or low-melting solid.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Summary
The following table provides hypothetical but realistic quantitative data for the synthesis. Actual yields and purity will vary depending on the specific reaction conditions and purification efficiency.
| Parameter | 3-ethyl-2-hydroxybenzoic acid | This compound |
| Starting Material | Salicylic acid | 3-ethyl-2-hydroxybenzoic acid |
| Reagents | Ethene, H₂SO₄ | Methanol, H₂SO₄ |
| Typical Yield | 60-70% | 80-90% |
| Physical State | Crystalline solid | Liquid or low-melting solid |
| Purity (by NMR) | >95% | >98% |
Reaction Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Mechanism Insights
Friedel-Crafts Alkylation
-
Generation of the Electrophile: Sulfuric acid protonates ethene to form a highly reactive ethyl cation (CH₃CH₂⁺).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of salicylic acid acts as a nucleophile, attacking the ethyl cation. The hydroxyl and carboxyl groups direct the substitution primarily to the positions ortho and para to the hydroxyl group. Due to steric hindrance from the carboxyl group, substitution at position 3 is favored.
-
Rearomatization: A proton is lost from the intermediate carbocation (arenium ion) to restore the aromaticity of the ring, yielding 3-ethyl-2-hydroxybenzoic acid.
Fischer-Speier Esterification
-
Protonation of the Carbonyl: The carboxylic acid is protonated by the sulfuric acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[3]
-
Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.
Safety and Handling
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethene Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.
-
Organic Solvents (Diethyl Ether, Dichloromethane, Methanol): Flammable and volatile. Avoid inhalation of vapors and work in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. US7045654B2 - Method for the alkylation of salicylic acid - Google Patents [patents.google.com]
- 6. EP0771782A1 - Salicylic acid alkylation - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Methyl 3-ethyl-2-hydroxybenzoate in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 3-ethyl-2-hydroxybenzoate is a polysubstituted aromatic compound offering a unique combination of reactive sites. Its structure, featuring a phenolic hydroxyl group, a methyl ester, and an ethyl substituent on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its properties, synthesis, and, most critically, its strategic application in key organic transformations. We will delve into detailed, field-tested protocols for leveraging its distinct functional groups, offering researchers and drug development professionals a practical framework for its effective use.
Compound Profile and Physicochemical Properties
This compound (CAS No. 75871-40-8) is a derivative of salicylic acid, a ubiquitous building block in medicinal chemistry. The presence of the ethyl group at the 3-position sterically and electronically modulates the reactivity of the adjacent functional groups, offering unique synthetic opportunities compared to its simpler analog, methyl salicylate.
| Property | Value | Source |
| CAS Number | 75871-40-8 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | General knowledge |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) | [3] |
Below is a diagram illustrating the key reactive centers of the molecule, which form the basis of its synthetic utility.
References
Methyl 3-ethyl-2-hydroxybenzoate: A Versatile Precursor for Modulating Biological Targets in Drug Discovery
Introduction: In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Methyl 3-ethyl-2-hydroxybenzoate, a substituted salicylate, has emerged as a valuable and versatile precursor for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive phenolic hydroxyl group, a modifiable ester, and an ethyl substituent that can influence lipophilicity and steric interactions, provide a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds. This guide provides an in-depth exploration of the synthesis, derivatization, and application of this compound as a key building block in the pursuit of new drugs.
Physicochemical Properties and Strategic Advantages
The utility of this compound as a precursor stems from its inherent chemical characteristics, which offer several strategic advantages in a drug discovery workflow.
| Property | Value | Significance in Drug Discovery |
| CAS Number | 75871-40-8 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₁₀H₁₂O₃ | Provides the elemental composition. |
| Molecular Weight | 180.20 g/mol | Influences pharmacokinetic properties such as absorption and distribution. |
| Structure | The ortho-hydroxybenzoic acid scaffold is a well-known pharmacophore. The ethyl group at the 3-position provides a handle for tuning lipophilicity and exploring steric interactions with biological targets. The methyl ester offers a site for hydrolysis to the corresponding carboxylic acid or for transesterification. |
Synthesis of the Precursor: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the selective ortho-alkylation of a protected 2-hydroxybenzoic acid derivative followed by esterification. A reliable method involves the directed ortho-lithiation of a protected phenol, followed by quenching with an ethylating agent and subsequent esterification.
Protocol 1: Synthesis of 3-Ethyl-2-hydroxybenzoic Acid
This protocol outlines the synthesis of the carboxylic acid precursor to this compound, adapted from methodologies for the synthesis of 3-substituted salicylic acids.[1]
Rationale: The methoxymethyl (MOM) ether is used as a protecting group for the phenolic hydroxyl to prevent its reaction during the lithiation step. Directed ortho-lithiation allows for the regioselective introduction of the ethyl group at the 3-position.
Materials:
-
2-(Methoxymethoxy)benzoic acid
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Protection and Lithiation:
-
Dissolve 2-(methoxymethoxy)benzoic acid (1 equivalent) and TMEDA (2.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (2.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Alkylation:
-
Add iodoethane (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up and Deprotection:
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture to pH 2 with 2M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product is then heated in a mixture of methanol and 6M HCl to cleave the MOM protecting group, yielding 3-ethyl-2-hydroxybenzoic acid.
-
-
Purification:
-
Purify the crude 3-ethyl-2-hydroxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Fischer Esterification to this compound
This protocol describes the conversion of 3-ethyl-2-hydroxybenzoic acid to its corresponding methyl ester.
Rationale: Fischer esterification is a classic and reliable acid-catalyzed reaction for the formation of esters from carboxylic acids and alcohols. The use of excess methanol drives the equilibrium towards the product.
Materials:
-
3-Ethyl-2-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethyl-2-hydroxybenzoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
-
Reflux:
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude this compound.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Scaffold for Bioactive Derivatives
The strategic placement of functional groups on the this compound scaffold allows for its elaboration into a variety of derivatives with potential therapeutic applications. The phenolic hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other esters.
Derivatization Strategies and Their Rationale
Caption: Derivatization pathways from the precursor scaffold.
Case Study: Targeting Inflammatory Pathways
Salicylic acid and its derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] The 3-ethyl substituent on the salicylate scaffold can be leveraged to explore novel interactions within the active site of these enzymes or to modulate the compound's pharmacokinetic profile.
Hypothetical Drug Discovery Workflow:
-
Library Synthesis: A focused library of compounds is synthesized from this compound by introducing a variety of substituents at the phenolic hydroxyl group (e.g., small alkyl chains, substituted benzyl groups) and by converting the methyl ester to a series of amides.
-
In Vitro Screening: The synthesized compounds are screened for their ability to inhibit COX-1 and COX-2 enzymes in biochemical assays.
-
SAR Analysis: The biological data is analyzed to identify key structural features that contribute to potency and selectivity. For example, it might be found that bulky hydrophobic groups at the phenolic position enhance COX-2 selectivity.
-
Lead Optimization: Promising hits from the initial screen are selected for further optimization of their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
Caption: Drug discovery workflow using the precursor.
Analytical Characterization of Derivatives
The unambiguous characterization of synthesized derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Rationale: HPLC is a powerful technique for assessing the purity of synthesized compounds and for their quantification. A reverse-phase method is typically suitable for salicylate derivatives.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength relevant to the chromophore (e.g., 280 nm).
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area of the compound. Purity is assessed by the percentage of the main peak area relative to the total peak area.
Conclusion
This compound represents a strategically valuable starting point for the exploration of novel chemical space in drug discovery. Its accessible synthesis and the versatility of its functional groups allow for the generation of diverse compound libraries. By leveraging the well-established pharmacological relevance of the salicylate scaffold and systematically modifying its structure, researchers can efficiently probe structure-activity relationships and advance the development of new therapeutic agents targeting a range of diseases. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this promising precursor in medicinal chemistry programs.
References
Application Note: High-Throughput Quantification of Methyl 3-ethyl-2-hydroxybenzoate using Chromatographic Techniques
Abstract
This document provides detailed analytical methods for the precise and accurate quantification of Methyl 3-ethyl-2-hydroxybenzoate, a key aromatic ester intermediate. Recognizing the need for robust analytical oversight in pharmaceutical development and quality control, we present two primary, validated methods: a primary assay using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a confirmatory method using Gas Chromatography with Mass Spectrometry (GC-MS). These protocols are designed to be implemented in research, development, and quality control laboratories, ensuring reliable characterization and quantification of this compound in various sample matrices. All methodologies are structured to align with the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3]
Introduction and Scientific Rationale
This compound is a substituted salicylate ester. Salicylates and other benzoate derivatives are a class of compounds with significant applications in the pharmaceutical, cosmetic, and flavor industries. Accurate quantification is critical for ensuring product quality, determining stability, and meeting regulatory requirements. The presence of a hydroxyl group, an ester, and alkyl substitution on the benzene ring provides distinct physicochemical properties that dictate the choice of analytical methodology.
The primary objective of this application note is to provide scientifically sound, replicable, and validated protocols for quantifying this compound. The selection of RP-HPLC as the principal method is based on its widespread availability, robustness, and suitability for non-volatile, UV-absorbing aromatic compounds.[4][5][6] GC-MS is presented as a complementary, orthogonal technique, offering superior specificity and sensitivity, making it ideal for impurity profiling and confirmatory analyses.[7][8][9]
Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)
Principle of the Method
Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately non-polar molecule, will partition between the stationary and mobile phases. Its retention time is modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the benzene ring in the analyte.
Experimental Workflow: RP-HPLC
Caption: RP-HPLC workflow for quantifying this compound.
Detailed Protocol: RP-HPLC
2.3.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Formic Acid or Phosphoric Acid (ACS grade)
-
Apparatus: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters (e.g., PTFE or Nylon).
2.3.2. Instrumentation and Chromatographic Conditions The method is developed for a standard HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 238 nm (Primary), 280 nm (Secondary) |
| Run Time | Approximately 10 minutes |
| Diluent | Mobile Phase |
Rationale for Choices: A C18 column is a versatile, robust choice for moderately non-polar compounds. The acetonitrile/water mobile phase provides good separation efficiency. Formic acid is added to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape. The detection wavelength of 238 nm is selected based on the typical absorbance maxima for substituted benzoates, providing high sensitivity.
2.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 2.5 mg of the analyte into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. This yields a target concentration of 50 µg/mL. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[10]
2.3.4. Data Analysis and System Suitability
-
System Suitability: Before analysis, perform five replicate injections of a mid-level standard (e.g., 25 µg/mL). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[1][4]
-
Quantification: Generate a linear regression calibration curve by plotting the peak area against the concentration of the calibration standards. The concentration of this compound in the sample is determined using the equation of the line.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS separates volatile and semi-volatile compounds in the gas phase. The sample is vaporized in a heated inlet and separated on a capillary column based on boiling point and polarity. The separated compounds then enter a mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides both quantitative data and structural information, offering a high degree of certainty in compound identification.[8][9]
Experimental Workflow: GC-MS
Caption: GC-MS workflow for the confirmatory analysis of this compound.
Detailed Protocol: GC-MS
3.3.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvent: Ethyl Acetate or Dichloromethane (GC grade)
-
Apparatus: Standard laboratory glassware, GC vials with inserts.
3.3.2. Instrumentation and Conditions The method is suitable for a standard GC-MS system.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 30:1 |
| Oven Program | Start at 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 2 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification |
Rationale for Choices: A DB-5ms column is a general-purpose, low-polarity column suitable for a wide range of semi-volatile organic compounds. A split injection prevents column overloading and ensures sharp peaks.[8] The temperature program is designed to elute the analyte efficiently while separating it from potential contaminants. EI at 70 eV produces a reproducible fragmentation pattern for library matching and identification.
3.3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC method, but use Ethyl Acetate as the solvent.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.
-
Sample Preparation: Prepare a sample solution in Ethyl Acetate at a target concentration within the calibration range (e.g., 5 µg/mL).
3.3.4. Data Analysis
-
Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification (SIM Mode): For high sensitivity and selectivity, use SIM mode. Select a characteristic quantifier ion (e.g., the molecular ion or a major fragment ion) and one or two qualifier ions. Create a calibration curve by plotting the peak area of the quantifier ion against concentration.
Method Validation Protocol
Both the HPLC and GC-MS methods must be validated to demonstrate they are fit for their intended purpose.[11] The validation should be performed in accordance with ICH Q2(R2) guidelines.[1][3]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free of interference from matrix components, impurities, or degradation products. | Peak purity analysis (for PDA data); no interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike recovery of the analyte in a blank matrix. | Mean recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | %RSD ≤ 2.0% for assay measurements. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically S/N of 10:1; precision (%RSD) should meet acceptance criteria. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%). | System suitability parameters remain within limits; results do not significantly change. |
Conclusion
The RP-HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical framework for the quantification of this compound. The HPLC method serves as a robust primary assay suitable for routine quality control, while the GC-MS method offers an orthogonal, highly specific technique for confirmation and investigation. Both protocols are designed with scientific integrity and can be fully validated according to international regulatory standards to ensure data of the highest quality and reliability for researchers, scientists, and drug development professionals.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. rjstonline.com [rjstonline.com]
- 9. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jasco.hu [jasco.hu]
- 11. database.ich.org [database.ich.org]
Application Notes and Protocols for the Gas Chromatographic Analysis of Salicylate Esters
Abstract
Salicylate esters are a significant class of organic compounds with widespread applications in pharmaceuticals, fragrances, and flavorings.[1] Methyl salicylate, for example, is a primary active ingredient in topical analgesics, while other esters are valued for their characteristic scents.[2] The accurate quantification of these compounds is paramount for quality control, pharmacokinetic studies, and safety assessment, given that some salicylates can be toxic at high concentrations.[2][3] Gas chromatography (GC) stands out as a powerful and versatile analytical technique for this purpose, offering high resolution and sensitivity for volatile and semi-volatile compounds.[1] This document provides a comprehensive guide to the analysis of salicylate esters using GC, detailing direct injection and derivatization-based protocols for use with Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Core Principles: Navigating the Analytical Strategy for Salicylates
The analytical approach to salicylate ester analysis by GC is fundamentally dictated by the analyte's volatility and thermal stability. Salicylate esters themselves are generally amenable to GC; however, their common precursor and primary metabolite, salicylic acid, contains both a carboxylic acid and a phenolic hydroxyl group. These functional groups are prone to intermolecular hydrogen bonding, which significantly reduces volatility and can lead to poor peak shape and adsorption on the GC column.[4]
Therefore, a critical decision must be made at the outset of method development:
-
Direct Injection: Suitable for volatile, short-chain alkyl salicylate esters (e.g., methyl, ethyl, propyl, butyl salicylate) in relatively clean sample matrices.[2][5]
-
Derivatization: Essential for the analysis of salicylic acid and other less volatile or thermally labile salicylates.[1][6] This chemical modification process replaces active hydrogens with a non-polar group, increasing volatility and improving chromatographic performance.[4]
The following diagram illustrates the decision-making workflow for analyzing salicylate-containing samples.
Caption: Decision workflow for GC analysis of salicylates.
Method 1: Direct Analysis of Volatile Salicylate Esters by GC-FID
This method is ideal for the routine quality control of pharmaceutical or fragrance formulations where the analytes of interest are volatile esters and the sample matrix is simple. GC with Flame Ionization Detection (FID) provides excellent sensitivity and a wide linear range for these hydrocarbons.
Causality and Experimental Choices
-
Column Selection : A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is chosen.[7] This ensures good separation based on boiling points, which for short-chain alkyl salicylates, increases with the length of the alkyl chain.[5] As the non-polarity of the esters increases, so does their retention time on a non-polar column.[2][5]
-
Injector Temperature : A temperature of 250 °C is typically used to ensure the rapid and complete vaporization of the esters without causing thermal degradation.
-
Detector : FID is selected for its robustness and universal response to organic compounds. It is less expensive and easier to operate than an MS detector, making it suitable for routine quantification when compound identification is not the primary goal.
Experimental Protocol: Volatile Esters in a Simple Matrix
-
Standard Preparation : Prepare a stock solution of methyl salicylate, ethyl salicylate, propyl salicylate, and butyl salicylate standards in a suitable solvent like methanol or chloroform. Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Sample Preparation : Accurately weigh a portion of the sample (e.g., topical cream, fragrance oil) and dissolve it in a known volume of solvent. Dilute the sample as necessary to bring the analyte concentrations within the calibration range. An internal standard may be added for improved precision.
-
GC-FID Conditions :
-
Column : DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas : Helium or Hydrogen at a constant flow of 1-2 mL/min.
-
Injector Temperature : 250 °C.
-
Injection Volume : 1 µL (Split mode, e.g., 50:1).
-
Oven Temperature Program : Initial temperature 70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 250 °C and hold for 5 minutes.[1][3]
-
Detector Temperature : 280 °C.
-
-
Data Analysis : Identify the salicylate esters in the chromatogram by comparing their retention times to those of the prepared standards.[2] Quantify each ester by constructing a calibration curve of peak area versus concentration.[5]
Data Presentation: Typical Retention Data
The following table summarizes typical retention times for common volatile salicylate esters under the conditions described above.
| Analyte | Typical Retention Time (minutes) |
| Methyl Salicylate | 3.520 |
| Ethyl Salicylate | 4.606 |
| Propyl Salicylate | 6.250 |
| Butyl Salicylate | 8.263 |
| GC conditions as adapted from published methods.[1][5] |
Method 2: GC-MS Analysis of Salicylic Acid via Derivatization
When analyzing biological samples for pharmacokinetic studies or assessing impurities in raw materials, it is often necessary to quantify salicylic acid.[3][6] This protocol details a robust method using liquid-liquid extraction followed by silylation and GC-MS analysis.
Causality and Experimental Choices
-
Extraction : A liquid-liquid extraction with a solvent like chloroform is used to isolate the analytes from the complex biological matrix (e.g., plasma, tissue homogenate).[6]
-
Derivatization : Silylation is the most common derivatization technique for compounds with active hydrogens.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective at replacing the acidic protons on both the carboxylic acid and hydroxyl groups of salicylic acid with trimethylsilyl (TMS) groups.[3][8] This process eliminates hydrogen bonding, increases volatility, and enhances thermal stability, resulting in sharp, symmetrical peaks in the chromatogram.[9]
-
Detector : Mass Spectrometry (MS) is the detector of choice for this application. It provides not only quantification but also definitive identification based on the mass spectrum of the derivatized analyte.[3] Operating in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only characteristic ions of the target compounds.[1][6]
Experimental Protocol: Salicylic Acid in Biological Fluids
-
Sample Preparation and Extraction :
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a suitable internal standard (e.g., a deuterated analog).[7][10]
-
Add 1 mL of chloroform and vortex vigorously for 1 minute to extract the analytes.[1][6]
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the organic (bottom) layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization :
-
GC-MS Conditions :
-
Column : DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1][7]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature 70 °C, hold for 2 minutes; ramp to 250 °C at 20 °C/min; hold at 250 °C for 5 minutes.[1]
-
MS Detector : Electron Ionization (EI) source. Operate in full scan mode for initial identification and switch to Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized analytes.[6]
-
-
Data Analysis : Identify the derivatized analytes based on their retention times and mass spectra. Quantify using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.[1]
Data Presentation: Typical Quantitative Performance
| Analyte | Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Methyl Salicylate | Rat Plasma | 31 - 1250 | - | - | [3][6] |
| Salicylic Acid | Rat Plasma | 31 - 800 | - | - | [3][6] |
| Methyl Salicylate | Human Skin/Hair | 0.5 - 5000 | 0.05 | 0.5 | [10] |
| Data adapted from validated methods using BSTFA derivatization and GC-MS analysis. Dashes indicate data not specified in the source. |
Advanced Technique: Static Headspace GC (HS-GC)
For analyzing volatile esters in complex or solid matrices (e.g., topical formulations, plant tissues), static headspace GC is a powerful sample introduction technique.[11] It involves heating the sample in a sealed vial and injecting only the vapor phase (headspace) into the GC. This minimizes matrix effects, reduces instrument contamination, and simplifies sample preparation.[12]
Caption: General workflow for Headspace GC analysis.
Experimental Protocol: Headspace GC-FID of Ethyl Salicylate
-
Sample Preparation : Accurately weigh the sample into a headspace vial. If the sample is a solid, add a high-boiling point solvent (e.g., liquid paraffin) to facilitate the release of volatiles.[11] Seal the vial with a crimp cap.
-
HS-GC Conditions :
-
Equilibration Temperature : 80-120 °C.
-
Equilibration Time : 15-45 minutes.[12]
-
GC Conditions : Use a column and temperature program similar to Method 1.
-
-
Analysis : After equilibration, the automated headspace sampler will withdraw a known volume of the vapor phase and inject it into the GC inlet for analysis. Quantification is performed against standards prepared in the same manner.
Method Validation and Trustworthiness
Every protocol described must be a self-validating system. For use in regulated environments, methods should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines (e.g., ICH).[11] Validated methods for salicylate esters have demonstrated excellent linearity (R² > 0.996) and accuracy (mean recovery between 98% and 102%).[11][13] The use of internal standards, particularly stable isotope-labeled analogs, is highly recommended to compensate for variations in extraction efficiency and instrument response, thereby enhancing the trustworthiness of the results.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques [pubs.sciepub.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sciepub.com [sciepub.com]
- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. DERIVATIZATION OF ASPIRIN FOR GAS CHROMATOGRAPHIC ANALYSIS - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization and validation of liquid chromatography and headspace-gas chromatography based methods for the quantitative determination of capsaicinoids, salicylic acid, glycol monosalicylate, methyl salicylate, ethyl salicylate, camphor and l-menthol in a topical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Ethyl Salicylate Reagent|CAS 118-61-6|For Research [benchchem.com]
The Untapped Potential of Methyl 3-ethyl-2-hydroxybenzoate in Advanced Materials: A Prospective Analysis
Introduction: Unveiling a Novel Building Block for Materials Science
In the ever-evolving landscape of materials science, the quest for novel molecular architectures that impart unique functionalities to polymers, coatings, and nanomaterials is relentless. Within the vast family of substituted phenolic compounds, Methyl 3-ethyl-2-hydroxybenzoate emerges as a molecule of significant, yet largely unexplored, potential. Its unique arrangement of a reactive phenolic hydroxyl group, a methyl ester, and an ethyl substituent on a benzene ring presents a compelling platform for the design of advanced materials with tailored properties. While direct applications of this specific molecule are not yet widely documented, a deep understanding of its structural analogues, particularly other alkyl hydroxybenzoates and salicylic acid derivatives, allows us to project its potential roles with a high degree of confidence. This guide serves as a comprehensive resource for researchers and scientists, providing a prospective analysis and detailed protocols for harnessing the capabilities of this compound in the next generation of materials.
Molecular Profile and Synthetic Considerations
This compound is a derivative of salicylic acid (2-hydroxybenzoic acid)[1][2]. Its structure is characterized by a hydroxyl group and a methyl ester in ortho positions, with an additional ethyl group at the meta position relative to the hydroxyl group.
| Property | Value |
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Methyl Ester (-COOCH3), Ethyl Group (-CH2CH3) |
The presence of both a nucleophilic hydroxyl group and an ester group allows for a range of chemical transformations, making it a versatile precursor in materials synthesis. The ethyl group, in particular, is expected to enhance solubility in organic solvents and introduce steric bulk, which can be strategically utilized to modify the physical properties of resulting materials[3].
Prospective Application I: Polymer Chemistry
The dual reactivity of this compound makes it a prime candidate for integration into polymeric structures. Its functionalities can be leveraged in several ways:
As a Co-Monomer in Polyester Synthesis
The phenolic hydroxyl group can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters. The incorporation of this compound into a polyester backbone is hypothesized to introduce several desirable properties:
-
Enhanced Solubility: The ethyl group can disrupt polymer chain packing, leading to increased solubility in common organic solvents, which is advantageous for processing and characterization.
-
Modified Thermal Properties: The introduction of a side group on the aromatic ring can lower the melting point and alter the crystallinity of the resulting polyester compared to polymers derived from unsubstituted hydroxybenzoates[4].
-
Functionalizable Side Chains: The methyl ester group remains as a pendant group on the polymer chain, offering a site for post-polymerization modification. This could include hydrolysis to the corresponding carboxylic acid for pH-responsive materials or amidation to attach other functional moieties.
This protocol outlines the synthesis of a copolyester using this compound, a diol (e.g., ethylene glycol), and a dicarboxylic acid (e.g., terephthalic acid).
Materials:
-
This compound
-
Ethylene glycol
-
Dimethyl terephthalate
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column, combine dimethyl terephthalate, ethylene glycol (in excess), and zinc acetate. Heat the mixture to 150-200°C under a slow stream of nitrogen to initiate transesterification, distilling off the methanol byproduct.
-
Co-monomer Addition: Once the initial transesterification is complete (as indicated by the cessation of methanol distillation), cool the reaction mixture to below 150°C. Introduce this compound and antimony trioxide to the vessel.
-
Polycondensation: Gradually increase the temperature to 250-280°C while slowly reducing the pressure to create a vacuum. This will facilitate the removal of excess ethylene glycol and drive the polymerization reaction forward.
-
Monitoring: Monitor the viscosity of the reaction mixture. A significant increase in viscosity indicates the formation of a high molecular weight polymer.
-
Isolation and Purification: Once the desired viscosity is reached, cool the reactor and extrude the polymer. The resulting copolyester can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent like methanol.
-
Characterization: Characterize the synthesized copolyester using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester linkages, Nuclear Magnetic Resonance (NMR) to determine the composition, and Gel Permeation Chromatography (GPC) to analyze the molecular weight and distribution.
As a Chain-Terminating Agent
The monofunctional nature of the hydroxyl group in this compound allows it to act as a chain-terminating agent, providing precise control over the molecular weight of polymers like polyesters and polycarbonates[4].
Caption: Workflow for molecular weight control.
Prospective Application II: Surface Functionalization of Nanomaterials
The phenolic hydroxyl group of this compound can be used to anchor the molecule onto the surface of metal oxide nanoparticles, such as iron oxide (Fe3O4) or titanium dioxide (TiO2), through the formation of coordinate bonds. This surface modification can impart new functionalities to the nanoparticles.
-
Improved Dispersibility: The organic nature of the attached molecule, particularly the ethyl and methyl groups, can enhance the dispersibility of the nanoparticles in organic solvents and polymer matrices, preventing agglomeration.
-
Tailorable Surface Chemistry: The ester group on the surface-bound this compound provides a reactive handle for further functionalization, allowing for the attachment of biomolecules, fluorescent dyes, or other polymers.
This protocol describes a method for the surface functionalization of pre-synthesized iron oxide nanoparticles with this compound.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Ultrasonicator
-
Centrifuge
-
Nitrogen or Argon atmosphere
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of dried iron oxide nanoparticles in anhydrous toluene in a round-bottom flask. Sonicate the mixture for 15-20 minutes to ensure a uniform dispersion.
-
Ligand Addition: Under an inert atmosphere (e.g., nitrogen), add a solution of this compound in anhydrous toluene to the nanoparticle dispersion. The molar ratio of the ligand to the surface atoms of the nanoparticles should be optimized.
-
Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain the reaction for 12-24 hours with continuous stirring.
-
Purification: After cooling to room temperature, separate the functionalized nanoparticles by centrifugation.
-
Washing: Wash the collected nanoparticles multiple times with fresh toluene to remove any unbound this compound.
-
Drying: Dry the functionalized nanoparticles under vacuum at a moderate temperature (e.g., 60°C).
-
Characterization: Confirm the successful surface functionalization using techniques such as:
-
FTIR Spectroscopy: To identify the characteristic vibrational bands of the aromatic ring and ester group on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic ligand attached to the nanoparticles.
-
Transmission Electron Microscopy (TEM): To observe the morphology of the nanoparticles and ensure they have not agglomerated.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic size of the functionalized nanoparticles in a solvent.
-
Caption: Nanoparticle surface functionalization.
Conclusion and Future Outlook
While direct experimental data on the applications of this compound in materials science is currently scarce, its chemical structure strongly suggests a high potential for innovation. By drawing analogies from well-studied related compounds, we can confidently propose its use as a versatile building block in polymer chemistry and nanotechnology. The protocols and prospective analyses presented in this guide are intended to provide a solid foundation for researchers to explore the capabilities of this promising molecule. Future research should focus on the synthesis and characterization of materials incorporating this compound to validate these hypotheses and uncover new, unforeseen applications. The development of materials derived from such unique substituted hydroxybenzoates is a critical step towards creating advanced functional materials with precisely controlled properties.
References
- 1. quora.com [quora.com]
- 2. scispace.com [scispace.com]
- 3. Contributions of Alkyl Groups to Material Durability [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, surface functionalization and application of Fe3O4 magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Substituted Salicylates in Antimicrobial Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of substituted salicylates in antimicrobial research. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to facilitate the exploration of this promising class of antimicrobial agents.
Introduction: The Renewed Potential of Salicylates in an Era of Antimicrobial Resistance
Salicylic acid, a well-known compound with a long history in medicine, and its derivatives are experiencing a resurgence in interest within the field of antimicrobial research. The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds and therapeutic strategies. Substituted salicylates, with their diverse and tunable chemical space, offer a promising avenue for the development of new anti-infective agents.
The core structure of salicylic acid, a 2-hydroxybenzoic acid, provides a versatile platform for chemical modification. The introduction of various substituents onto the phenyl ring can dramatically influence the compound's physicochemical properties and, consequently, its biological activity. These modifications can enhance antimicrobial potency, broaden the spectrum of activity, and even introduce novel mechanisms of action. This guide will delve into the critical aspects of working with substituted salicylates, from understanding their structure-activity relationships to applying rigorous antimicrobial testing protocols.
Structure-Activity Relationships (SAR): A Causal Approach to Designing Potent Antimicrobial Salicylates
The antimicrobial efficacy of a substituted salicylate is not arbitrary; it is intrinsically linked to the nature and position of the substituents on the aromatic ring. A thorough understanding of these structure-activity relationships (SAR) is paramount for the rational design of novel and effective antimicrobial candidates.
The Critical Role of the Hydroxyl and Carboxyl Groups
The foundational structure of salicylic acid, with its ortho-positioned hydroxyl and carboxyl groups, is a key determinant of its biological activity. These groups are considered the active moieties responsible for the compound's inherent antimicrobial properties. Studies have shown that both the carboxyl group and the adjoining hydroxyl group are crucial for their inhibitory action.[1]
The Impact of Ring Substituents on Antimicrobial Potency
While the core salicylate structure is important, the addition of substituents to the benzene ring is where significant gains in antimicrobial activity can be achieved. The effects of these substituents are often dramatic and can vary depending on the target microorganism.[2][3]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, to the phenol ring has been shown to increase the potency of salicylates as analgesic and anti-inflammatory agents, a principle that often extends to their antimicrobial activity.[4] For instance, the presence of a nitro group at the 4-position of the salicylic acid has been found to be beneficial for activity against Mycobacterium tuberculosis.[5][6]
-
Halogenation: Halogenation, particularly at the 3- and/or 5-positions of the salicylic acid ring, can significantly enhance antimicrobial activity.[7][8] Halogenated salicylaldehydes, for example, have displayed highly potent activity against a range of microbes.[2][3]
-
Hydroxylation: Further hydroxylation of the salicylaldehyde ring can also lead to highly active compounds.[2][3] However, it's important to note that a single hydroxyl group at the 2-position (as in unsubstituted salicylaldehyde) is often insufficient for high activity.[2][3]
The following table summarizes the general trends observed in the SAR of substituted salicylates:
| Substituent Type | Position on Ring | General Effect on Antimicrobial Activity | Supporting Evidence |
| Nitro Group (-NO2) | 4-position | Beneficial for antitubercular activity.[5][6][9] | Increased potency against Mycobacterium tuberculosis.[5][6][9] |
| Halogens (-F, -Cl) | 3- and/or 5-position | Significant enhancement of antimicrobial activity.[7][8] | Halogenated salicylaldehydes show potent activity.[2][3] |
| Additional Hydroxyl (-OH) | Various | Can increase activity, but position is critical.[2][3] | Further hydroxylation of salicylaldehyde enhances potency.[2][3] |
| Amino Group (-NH2) | 5-position | Decreased activity in some cases.[1] | Reduced inhibitory action on beta-lactamase.[1] |
It is crucial to recognize that the structure-activity relationships can be microbe-dependent, and the effects of substituents are not always easily predictable or extrapolatable from one microorganism to another.[2][3]
Experimental Protocols: A Step-by-Step Guide to Antimicrobial Evaluation
The following protocols provide a standardized framework for the synthesis and antimicrobial evaluation of substituted salicylates. Adherence to these methodologies is essential for generating reliable and reproducible data.
Synthesis of Substituted Salicylates
The synthesis of substituted salicylates can be achieved through various organic chemistry techniques. A general and straightforward one-step procedure for the synthesis of 1-methoxy-1-oxoalkan-2-yl salicylates involves the reaction of salicylic acid with methyl 2-bromoalkanoates in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF).[10]
Protocol 1: Synthesis of 1-methoxy-1-oxoalkan-2-yl salicylates [10]
Materials:
-
Salicylic acid
-
Methyl 2-bromoalkanoates (e.g., methyl 2-bromobutanoate)
-
Anhydrous potassium carbonate (K2CO3)
-
N,N-dimethylformamide (DMF)
-
Methylene chloride
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve salicylic acid in DMF.
-
Add anhydrous potassium carbonate to the solution. The molar ratio of salicylic acid to potassium carbonate should be optimized for the specific reaction, but a common starting point is a 1:2 ratio.
-
Add the desired methyl 2-bromoalkanoate to the reaction mixture.
-
Heat the reaction mixture with stirring to a temperature between 60-80 °C for 4-8 hours. The optimal temperature and reaction time should be determined empirically.
-
After the reaction is complete (monitored by thin-layer chromatography), cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract the product with methylene chloride.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Antimicrobial Susceptibility Testing
Standardized antimicrobial susceptibility testing is critical for determining the efficacy of substituted salicylates. The following protocols are based on widely accepted methodologies.[11][12][13][14]
The agar disc diffusion method is a qualitative screening tool to assess the antimicrobial activity of a compound.[2][3][13]
Protocol 2: Agar Disc Diffusion Assay [2][3][13]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Substituted salicylate test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic discs (e.g., ampicillin, tetracycline)
-
Negative control discs (impregnated with solvent only)
-
Sterile swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile paper discs impregnated with a known concentration of the substituted salicylate test compound onto the agar surface.
-
Place positive and negative control discs on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][15][16] The broth microdilution method is a commonly used quantitative technique for MIC determination.
Protocol 3: Broth Microdilution MIC Assay [11][15][16]
Materials:
-
96-well microtiter plates
-
Test microorganisms
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Substituted salicylate test compounds
-
Positive control antibiotic
-
Negative control (medium only)
-
Growth control (medium with inoculum)
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial two-fold dilution of the substituted salicylate test compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized inoculum to each well containing the test compound, resulting in a final volume of 200 µL.
-
Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with inoculum) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Evaluation of Biofilm Inhibition
Many pathogenic bacteria form biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. Biofilms are notoriously resistant to conventional antibiotics. Salicylates and their derivatives have shown promise in inhibiting biofilm formation.[17][18][19]
Protocol 4: Crystal Violet Biofilm Assay [20]
Materials:
-
96-well flat-bottom microtiter plates
-
Test microorganisms
-
Tryptic Soy Broth (TSB) or other biofilm-promoting medium
-
Substituted salicylate test compounds
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Add 100 µL of sterile TSB containing various concentrations of the substituted salicylate to the wells of a 96-well plate.
-
Inoculate each well with 100 µL of an overnight culture of the test microorganism diluted to a starting OD600 of 0.05.
-
Include a growth control (no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently remove the planktonic cells by washing the wells three times with PBS.
-
Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Mechanism of Action: Unraveling the Antimicrobial Strategies of Substituted Salicylates
The antimicrobial activity of substituted salicylates is not attributed to a single mechanism but rather a multifaceted array of actions that can disrupt microbial physiology. Understanding these mechanisms is crucial for optimizing their therapeutic potential.
Disruption of Cell Membranes and Walls
One of the proposed mechanisms of action for salicylic acid and its derivatives is the disruption of bacterial cell membranes and cell walls.[21] This disruption can lead to the leakage of intracellular components, such as alkaline phosphatases, nucleic acids, and proteins, ultimately resulting in cell death.[21]
Inhibition of Biofilm Formation
As detailed in the protocol section, salicylates can effectively inhibit the formation of biofilms. This is a significant advantage, as biofilm-associated infections are a major clinical challenge. The inhibitory mechanism can involve interference with the production of biofilm components such as teichoic acid and slime-associated proteins.[18] In some cases, salicylates may not directly interfere with bacterial attachment but rather affect other essential mechanisms for biofilm formation.[17]
Modulation of Antibiotic Susceptibility
The interaction of salicylates with conventional antibiotics is complex and can be either synergistic or antagonistic. For instance, sodium salicylate has been shown to increase the MIC of most antimicrobial agents against Klebsiella pneumoniae, with the exception of imipenem and amikacin, where it increased the activity.[22] Conversely, some studies have found that salicylates do not interfere with the antimicrobial therapy of certain Gram-negative bacteria. These interactions highlight the importance of careful evaluation when considering combination therapies.
The following diagram illustrates the potential antimicrobial mechanisms of substituted salicylates.
Caption: Potential antimicrobial mechanisms of substituted salicylates.
Experimental Workflow and Data Interpretation
A logical and systematic workflow is essential for the successful evaluation of substituted salicylates as antimicrobial agents. The following diagram outlines a recommended experimental pipeline.
Caption: Recommended experimental workflow for antimicrobial studies.
Data Interpretation:
-
Disc Diffusion: A clear zone of inhibition indicates antimicrobial activity. The size of the zone provides a qualitative measure of potency.
-
MIC: The MIC value is a quantitative measure of the potency of a compound. Lower MIC values indicate higher potency.
-
Biofilm Inhibition: A significant reduction in absorbance in the crystal violet assay compared to the control indicates that the compound can inhibit biofilm formation.
-
Cytotoxicity: It is crucial to assess the toxicity of the compounds against mammalian cell lines (e.g., HepG2) to determine their therapeutic index. Compounds with high antimicrobial activity and low cytotoxicity are desirable.[9]
Conclusion and Future Directions
Substituted salicylates represent a versatile and promising class of compounds in the ongoing search for novel antimicrobial agents. Their tunable structure allows for the optimization of antimicrobial activity against a broad spectrum of pathogens, including those that are resistant to conventional antibiotics. The protocols and insights provided in this guide are intended to empower researchers to systematically explore the potential of this important chemical scaffold.
Future research in this area should focus on:
-
Expanding the chemical diversity of substituted salicylates to further probe the structure-activity landscape.
-
Investigating the in vivo efficacy of promising lead compounds in animal models of infection.
-
Elucidating the detailed molecular mechanisms of action to identify novel drug targets.
-
Exploring the potential for combination therapy with existing antibiotics to combat resistance and enhance therapeutic outcomes.
By leveraging a rational design approach and rigorous experimental evaluation, the scientific community can unlock the full potential of substituted salicylates in the fight against infectious diseases.
References
- 1. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial properties of substituted salicylaldehydes and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apec.org [apec.org]
- 14. woah.org [woah.org]
- 15. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Salicylic acid-based poly(anhydride esters) for control of biofilm formation in Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mechanism of salicylate-mediated inhibition of biofilm in Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sodium Salicylate Influences the Pseudomonas aeruginosa Biofilm Structure and Susceptibility Towards Silver [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The effect of sodium salicylate on antibiotic susceptibility and synergy in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-Inflammatory Potential of Novel Compounds
Introduction: Navigating the Inflammatory Cascade in Drug Discovery
Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] However, its dysregulation is a cornerstone of numerous chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[2][3] The therapeutic modulation of this complex network of cells, signaling molecules, and mediators is a primary objective in modern drug discovery. The development of effective anti-inflammatory agents hinges on robust and predictive preclinical assessment.
This guide provides a comprehensive overview of established protocols for evaluating the anti-inflammatory potential of novel compounds. We will journey from high-throughput in vitro assays, designed for initial screening and mechanism-of-action studies, to more complex ex vivo and in vivo models that offer greater physiological relevance. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system to generate reliable and translatable data for researchers, scientists, and drug development professionals.
At the heart of the inflammatory response lie intricate signaling pathways. Two of the most critical cascades are the Nuclear Factor kappa-B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] The MAPK pathways, including p38 and JNK, are activated by cellular stress and cytokines, and they play a crucial role in regulating the synthesis of inflammatory mediators at both transcriptional and translational levels.[8] Targeting these pathways is a key strategy in the development of novel anti-inflammatory therapeutics.[8][9]
References
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-ethyl-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields, ensure product purity, and overcome common experimental hurdles.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the Fischer esterification of 3-ethyl-2-hydroxybenzoic acid is a common issue that can stem from several factors. Let's break down the possibilities and solutions:
-
Incomplete Reaction Equilibrium: The Fischer esterification is a reversible reaction.[1][2] The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.
-
Solution:
-
Use Excess Methanol: Employing a large excess of methanol can drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]
-
Water Removal: Incorporate a dehydrating agent, such as 3A or 4A molecular sieves, into the reaction mixture to sequester the water as it is formed.[4] Alternatively, if using a suitable solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
-
Insufficient Catalyst Activity or Amount: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a reasonable timeframe.
-
Solution: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid. Typically, 5-10 mol% relative to the carboxylic acid is a good starting point. For a more easily removable catalyst, consider using a cation exchange resin.[4]
-
-
Steric Hindrance: The ethyl group at the 3-position of the salicylic acid derivative can sterically hinder the approach of the methanol to the carbonyl carbon, slowing down the reaction rate compared to unsubstituted salicylic acid.[2]
-
Solution: Increase the reaction time and ensure the mixture is refluxing at an appropriate temperature to provide sufficient energy to overcome the activation barrier. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Impure Starting Material: The purity of the 3-ethyl-2-hydroxybenzoic acid is critical. Impurities can interfere with the reaction or complicate purification.
Q2: I'm observing a significant amount of unreacted 3-ethyl-2-hydroxybenzoic acid in my final product. What went wrong?
A2: Detecting a substantial amount of starting material post-reaction points towards an incomplete conversion. Here’s a checklist to troubleshoot this issue:
-
Reaction Time: As mentioned, steric hindrance from the 3-ethyl group may necessitate a longer reaction time than for simpler benzoic acids.[2]
-
Solution: Extend the reflux time. Monitor the disappearance of the starting material spot on a TLC plate. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane.
-
-
Reaction Temperature: The reaction may not have reached the optimal temperature for a sufficient duration.
-
Solution: Ensure your reaction is consistently at the reflux temperature of methanol. Use a heating mantle with a temperature controller for better regulation.
-
-
Catalyst Deactivation: Although less common with strong mineral acids, certain impurities could potentially neutralize or deactivate the catalyst.
-
Solution: Re-evaluate the purity of your reagents and solvents. Ensure your methanol is anhydrous, as water can hinder the catalyst's effectiveness.
-
Q3: My purified product seems to be contaminated with a byproduct. What could it be and how do I remove it?
A3: The most likely byproduct in this synthesis, aside from unreacted starting material, is a polyester formed from the self-esterification of 3-ethyl-2-hydroxybenzoic acid. While the phenolic hydroxyl group is less nucleophilic than methanol, under acidic conditions and with prolonged heating, this side reaction can occur.
-
Identification: This byproduct will be a higher molecular weight species and will likely have a different Rf value on a TLC plate compared to your desired product and starting material.
-
Prevention and Removal:
-
Control Reaction Time: Avoid unnecessarily long reaction times to minimize the formation of this byproduct.
-
Purification:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the desired methyl ester from both the more polar starting acid and the less polar polyester byproduct.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) can be an effective purification method.
-
-
Q4: During the workup, I seem to be losing a lot of my product. How can I optimize the purification process?
A4: Product loss during workup is often due to the hydrolysis of the ester back to the carboxylic acid, especially if the conditions are too harsh.
-
Hydrolysis During Neutralization: Using a strong base like sodium hydroxide to neutralize the acid catalyst can lead to saponification (base-catalyzed hydrolysis) of your ester.
-
Solution: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), for neutralization.[7] Add it slowly and with cooling until effervescence ceases.
-
-
Emulsion Formation: During the extraction with an organic solvent, emulsions can form, making layer separation difficult and leading to product loss.
-
Solution: If an emulsion forms, adding a small amount of brine (saturated aqueous NaCl solution) can help to break it.
-
-
Incomplete Extraction: The product may not be fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. Three extractions are generally sufficient to ensure complete recovery.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis?
A: The direct precursor is 3-ethyl-2-hydroxybenzoic acid. If this is not commercially available, it can be synthesized from 2-ethylphenol via the Kolbe-Schmitt reaction, which involves the carboxylation of the corresponding phenoxide.[5][6][8][9] The purity of the 3-ethyl-2-hydroxybenzoic acid is crucial for obtaining a high yield of the final product.
Q: What is the optimal catalyst for this reaction?
A: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification.[1] An alternative is p-toluenesulfonic acid. For easier removal and to avoid harsh acidic workup conditions, a solid acid catalyst like a cation exchange resin can be used.[4]
Q: What are the ideal reaction conditions (temperature, time)?
A: The reaction is typically carried out at the reflux temperature of methanol (approximately 65 °C). The reaction time can vary depending on the scale and the specific substrate but generally ranges from 4 to 24 hours. Due to the potential for steric hindrance from the 3-ethyl group, a longer reaction time may be necessary.[2] It is highly recommended to monitor the reaction's progress by TLC.
Q: How can I effectively monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting material (3-ethyl-2-hydroxybenzoic acid) on a silica gel plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.
Experimental Protocols and Data
Representative Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for your specific setup and scale.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethyl-2-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol (e.g., 20-30 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 65 °C) and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (until effervescence ceases) to remove unreacted acid and the acid catalyst.[7]
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.
Table of Reagents and Typical Ratios
| Reagent | Molar Ratio | Purpose |
| 3-ethyl-2-hydroxybenzoic acid | 1.0 | Starting Material |
| Methanol | 20 - 30 | Reagent and Solvent |
| Concentrated Sulfuric Acid | 0.1 | Catalyst |
Visualizing the Process
Fischer Esterification Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. praxilabs.com [praxilabs.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. cerritos.edu [cerritos.edu]
- 4. CN104447308B - The synthetic method of methyl hydroxybenzoate - Google Patents [patents.google.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. Kolbe-Schmitt Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 3-ethyl-2-hydroxybenzoate
Welcome to the technical support center for the purification of Methyl 3-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The primary purification techniques for this compound, like many similar phenolic esters, are recrystallization and column chromatography. The choice between these methods depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization is often suitable for larger quantities of material where the compound is a solid at room temperature and the impurities have different solubility profiles. It is a cost-effective and scalable method.
-
Column Chromatography is a highly versatile technique that can separate the target compound from impurities with very similar physical properties. It is particularly useful for smaller scales or when very high purity is required.[1][2]
A combination of both methods can also be employed, where an initial purification by chromatography is followed by recrystallization to obtain a highly pure, crystalline product.
Q2: What are the likely impurities I might encounter in my crude this compound?
Impurities in your crude product will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Such as 3-ethyl-2-hydroxybenzoic acid and methanol (or another alcohol if a different ester was synthesized).
-
Side Products: Byproducts from the reaction, which could include isomers or products of over-alkylation.
-
Residual Catalyst: If an acid or base catalyst was used for esterification.
-
Solvents: Residual solvents from the reaction or initial work-up.
For analogous compounds like methyl salicylate, common impurities include salicylic acid and residual methanol.[3] It is crucial to understand your synthetic pathway to anticipate potential impurities and select the most effective purification strategy.
Q3: How can I assess the purity of my this compound?
A multi-technique approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Thin Layer Chromatography (TLC) | A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of column chromatography.[1][4] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data by separating the target compound from impurities.[5][6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying volatile impurities.[7][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the desired product and can reveal the presence of impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value suggests high purity for solid compounds. |
Troubleshooting Guide
Problem 1: My this compound fails to crystallize during recrystallization.
Possible Causes & Solutions:
-
Solution is not saturated: The concentration of your compound in the solvent may be too low.
-
Solution: Evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, which could cause the compound to "oil out."
-
-
Inappropriate solvent system: The chosen solvent may be too good a solvent, even at low temperatures.
-
Solution: Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For hydroxybenzoate esters, solvent systems like ethanol/water, or benzene/cyclohexane for a related compound, have been used.[9] Experiment with different solvent polarities.
-
-
Presence of impurities: Certain impurities can inhibit crystal formation.
-
Solution: Try adding a seed crystal of pure this compound to induce crystallization. If that fails, a preliminary purification by column chromatography may be necessary to remove the problematic impurities.
-
-
Cooling too rapidly: Rapid cooling can lead to the formation of an oil or very small crystals.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Problem 2: I'm seeing multiple spots on my TLC plate after column chromatography.
Possible Causes & Solutions:
-
Inadequate Separation: The chosen eluent system may not have the right polarity to effectively separate your compound from the impurities.
-
Solution: Optimize your eluent system using TLC. The ideal eluent system should give your target compound an Rf value of around 0.3-0.4. For similar compounds, mixtures of ethyl acetate and hexanes are commonly used.[1][2] You can systematically vary the ratio of these solvents to achieve better separation.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use a larger column or load less material. A general rule of thumb is to use a ratio of at least 30:1 (w/w) of silica gel to crude material.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel can lead to poor separation.[2]
-
Solution: Ensure the column is packed uniformly as a slurry to avoid air bubbles.[2]
-
-
Co-eluting Impurities: Some impurities may have very similar polarity to your product.
-
Solution: Consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification step like recrystallization might be necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol provides a general workflow for purifying this compound using silica gel chromatography.
-
Eluent System Selection:
-
Dissolve a small amount of your crude material in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
The optimal eluent system will provide good separation between your product spot and any impurity spots, with an Rf of ~0.3-0.4 for the product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is just level with the top of the silica.[2]
-
-
Loading the Sample:
-
Dissolve your crude material in a minimal amount of the eluent or a less polar solvent.
-
Carefully apply the sample to the top of the silica gel.
-
Alternatively, for less soluble compounds, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing with a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Visualization of Purification Workflow
Below is a decision-making workflow to guide you in selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purification strategy.
References
- 1. rsc.org [rsc.org]
- 2. Solved Activity We will use column chromatography to isolate | Chegg.com [chegg.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Alkylation of 2-Hydroxybenzoates
Welcome to the Technical Support Center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are working with the alkylation of 2-hydroxybenzoates (salicylates). The alkylation of these substrates, while conceptually a straightforward Williamson ether synthesis, is frequently complicated by a series of competing side reactions. This document provides in-depth, question-and-answer-based troubleshooting guides to help you diagnose and resolve common experimental issues, ensuring higher yields and product purity.
Section 1: The Core Challenge: O-Alkylation vs. C-Alkylation
The primary challenge in the alkylation of 2-hydroxybenzoates stems from the ambident nature of the intermediate phenoxide ion. An ambident nucleophile has two or more reactive sites, and in this case, the alkylating agent can attack either the oxygen atom (O-alkylation) to form the desired ether or the electron-rich aromatic ring (C-alkylation), leading to a common and often difficult-to-separate byproduct.[1][2]
FAQ 1.1: I'm getting a mixture of O-alkylated (ether) and C-alkylated (ring-alkylated) products. Why is this happening and how can I favor O-alkylation?
Answer:
This is the most common issue encountered. The phenoxide generated from your 2-hydroxybenzoate is a classic ambident nucleophile. The reaction pathway is determined by a competition between kinetic and thermodynamic control, which can be influenced by several experimental parameters.
-
O-Alkylation (Kinetic Product): The oxygen atom of the phenoxide has the highest electron density, making it the site of the fastest, or "kinetically" favored, attack. This reaction is typically irreversible under standard Williamson ether synthesis conditions.[3]
-
C-Alkylation (Thermodynamic Product): Alkylation at the ortho and para positions of the aromatic ring leads to the formation of a more stable C-C bond.[4] While the reaction at carbon is slower, it can become significant under certain conditions. In some cases, the initially formed O-alkylated product can even rearrange to the more stable C-alkylated product, particularly under conditions that allow for reversibility, such as the presence of acid catalysts.[5][6][7]
The key to maximizing your desired O-alkylated product is to establish conditions that heavily favor the kinetic pathway.
Caption: Competing pathways in the alkylation of 2-hydroxybenzoates.
To control the regioselectivity, you must carefully select your reaction parameters. The following table summarizes how to adjust conditions to favor the desired O-alkylation.
Table 1: Troubleshooting Guide for Controlling O- vs. C-Alkylation
| Parameter | To Favor O-Alkylation (Kinetic Product) | To Discourage O-Alkylation (and favor C-Alkylation) | Rationale & Causality |
| Solvent | Aprotic Polar Solvents (e.g., DMF, Acetonitrile, Acetone).[8] | Protic Solvents (e.g., Ethanol, Water). | Aprotic solvents leave the oxygen anion highly reactive and accessible. Protic solvents solvate the oxygen atom through hydrogen bonding, reducing its nucleophilicity and leaving the less-solvated carbon atom as a more favorable site for attack.[2][9] |
| Base | Mild, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, CsHCO₃).[8][10] | Very strong bases (e.g., NaH, LDA) or Lewis acids. | Mild inorganic bases are sufficient to generate the phenoxide without promoting side reactions. Stronger bases can increase the rate of competing reactions. Lewis acids can catalyze Friedel-Crafts type C-alkylation.[11] |
| Alkylating Agent (Electrophile) | "Hard" electrophiles (Primary alkyl sulfates, tosylates, chlorides).[12][13] | "Soft" electrophiles (Primary alkyl iodides, bromides).[12][13] | Based on the Hard and Soft Acids and Bases (HSAB) principle, the "hard" oxygen nucleophile prefers to react with "hard" electrophiles. The "soft" carbon nucleophile of the ring reacts preferentially with "soft" electrophiles.[13] |
| Temperature | Moderate temperatures (e.g., 60-80 °C).[8] | High temperatures. | Lower temperatures favor the faster, kinetically controlled reaction (O-alkylation). Higher temperatures provide the necessary activation energy to overcome the barrier for the slower, thermodynamically controlled C-alkylation.[14] |
| Counter-ion | Larger, less coordinating cations (e.g., K⁺, Cs⁺). | Smaller, highly coordinating cations (e.g., Li⁺, Na⁺). | Larger cations like potassium and cesium associate less tightly with the phenoxide oxygen, leaving it more nucleophilic and available for alkylation. Smaller cations like lithium can chelate more strongly, hindering the oxygen's reactivity and potentially favoring C-alkylation.[2][4] |
Section 2: Other Common Side Reactions & Troubleshooting
Beyond the O- vs. C-alkylation issue, other side reactions can diminish your yield and complicate purification.
FAQ 2.1: My reaction is producing a significant amount of alkene, and my starting material is being consumed slowly. What's going wrong?
Answer:
This strongly indicates that a base-catalyzed elimination reaction (E2) is outcompeting your desired substitution reaction (SN2).[1] The alkoxide/phenoxide base, instead of acting as a nucleophile and attacking the alkyl halide, is acting as a Brønsted-Lowry base and abstracting a proton from the alkyl halide, leading to the formation of an alkene.
Causality and Solution:
This side reaction is almost always a result of the structure of your alkylating agent. The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[15]
-
Primary Alkyl Halides (R-CH₂-X): Ideal for SN2. Elimination is minimal.
-
Secondary Alkyl Halides (R₂-CH-X): Prone to elimination. A mixture of substitution and elimination products is common.[15]
-
Tertiary Alkyl Halides (R₃-C-X): Almost exclusively undergo elimination. They are unsuitable for this reaction.[15]
Troubleshooting Steps:
-
Verify Alkylating Agent Structure: Ensure you are using a primary alkyl halide or a related primary electrophile (e.g., tosylate, mesylate).
-
Reduce Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the reaction temperature can favor the SN2 pathway.
-
Use a Milder Base: While less common for this specific issue, an excessively strong or sterically hindered base might slightly favor elimination. Sticking with standard bases like K₂CO₃ is advisable.
Protocol 1: General Procedure for Selective O-Alkylation of Methyl 2-Hydroxybenzoate
This protocol is optimized to favor O-alkylation and minimize both C-alkylation and elimination side reactions.
-
Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 2-hydroxybenzoate (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone or acetonitrile (approx. 0.1 M concentration) followed by finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Alkylating Agent Addition: Add the primary alkyl halide (e.g., 1-bromobutane, 1.1-1.2 eq.) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for acetonitrile, ~82 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
FAQ 2.2: I'm observing products corresponding to dialkylation. How is this possible?
Answer:
Dialkylation can occur through two primary mechanisms:
-
Sequential C- and O-Alkylation: The most likely route is an initial C-alkylation on the aromatic ring, followed by a subsequent O-alkylation of the remaining phenolic hydroxyl group. This is more common when using an excess of the alkylating agent and a strong base, or under conditions that favor C-alkylation (see Table 1).
-
Bis-alkylation of Dihydroxy Substrates: If your starting material has more than one hydroxyl group (e.g., a 2,4-dihydroxybenzoate), using a strong base like K₂CO₃ or Cs₂CO₃ can deprotonate both hydroxyls, leading to the formation of a dialkylated product.[8] For these substrates, a milder base like cesium bicarbonate (CsHCO₃) is recommended to achieve mono-alkylation with high regioselectivity.[8][16]
Prevention:
-
Use a modest excess of the alkylating agent (1.1-1.2 eq.).
-
Employ a milder base if dialkylation persists.
-
Follow the guidelines in Table 1 to suppress the initial C-alkylation step.
FAQ 2.3: My yield is low, and I suspect my starting material or product is degrading. Could the ester group be involved?
Answer:
Yes, the benzoate ester is susceptible to saponification (base-catalyzed hydrolysis) if there is water present in the reaction mixture.[17] This will convert your starting material (or product) into the corresponding carboxylate salt, which is typically unreactive towards alkylation under these conditions and will be lost during the workup.
Prevention:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Flame-dry your glassware and run the reaction under an inert atmosphere.
-
Use a Non-Nucleophilic Base: Bases like K₂CO₃ are preferred over hydroxides (e.g., NaOH, KOH), which can directly contribute to hydrolysis.
-
Moderate Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for potential degradation.
Section 3: General Troubleshooting Workflow
When an alkylation reaction fails, a systematic approach is crucial. Use the following workflow to diagnose the issue.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 3. pnnl.gov [pnnl.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 10. orgchemres.org [orgchemres.org]
- 11. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Benzenes
Welcome to the technical support center for controlling regioselectivity in the synthesis of substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can confidently navigate the complexities of aromatic substitution.
Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is a cornerstone of benzene functionalization. However, achieving the desired positional isomer (ortho, meta, or para) can be challenging. This section addresses common issues and provides actionable solutions.
Frequently Asked Questions (FAQs) - EAS
Q1: My reaction is producing a mixture of ortho and para isomers. How can I favor the para product?
A1: This is a common challenge as ortho and para positions are both activated by electron-donating groups (EDGs).[1][2] The key is often to exploit steric hindrance.
-
Troubleshooting:
-
Increase Steric Bulk: If possible, use a bulkier version of your electrophile or catalyst. For example, in Friedel-Crafts alkylation, using tert-butyl chloride instead of methyl chloride will significantly favor the para product due to steric clash at the ortho positions.[3][4]
-
Solvent Effects: In some cases, the solvent can influence the ortho/para ratio. For Friedel-Crafts acylation of some substrates, non-polar solvents like carbon disulfide (CS₂) can favor the para product.[5]
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for the less sterically hindered para product.[5]
-
Q2: My reaction is sluggish or not proceeding at all, especially with a deactivating group on the ring. What can I do?
A2: Deactivating groups, particularly strong electron-withdrawing groups (EWGs) like -NO₂, slow down EAS reactions significantly.[1][2][6]
-
Troubleshooting:
-
Harsher Reaction Conditions: You may need to increase the temperature, use a stronger Lewis acid catalyst (for Friedel-Crafts reactions), or use fuming sulfuric acid (for sulfonation).
-
Change the Order of Operations: If your synthetic plan allows, consider introducing the deactivating group after performing the desired EAS reaction on an activated or less deactivated ring.[7] For example, if you want to synthesize m-bromonitrobenzene, it is more efficient to nitrate benzene first and then brominate the resulting nitrobenzene.
-
Q3: I am trying to synthesize a meta-substituted product, but I'm getting ortho/para isomers instead. Why is this happening?
A3: This indicates that your substituent is acting as an ortho/para director. While most deactivating groups are meta-directors, halogens are a notable exception—they are deactivating yet ortho/para-directing.[1][8]
-
Troubleshooting:
-
Verify Directing Effects: Double-check the electronic properties of your substituent. Halogens, despite being deactivating due to their inductive effect, possess lone pairs that can stabilize the arenium ion intermediate through resonance at the ortho and para positions.[9]
-
Strategic Synthesis: To achieve meta substitution with a halogen present, you may need a multi-step synthesis. For instance, you could start with a meta-directing group, perform the substitution, and then either convert that group into a halogen or introduce the halogen in a separate step where another group dictates the meta-selectivity.
-
Advanced Protocol: Maximizing Para-Selectivity in Friedel-Crafts Acylation
This protocol is optimized for substrates where steric hindrance can be leveraged to achieve high para-selectivity.
Objective: To selectively acylate an activated benzene ring at the para position.
Methodology:
-
Reagent and Glassware Preparation: Ensure all glassware is flame-dried to remove moisture. The Lewis acid catalyst (e.g., AlCl₃) must be anhydrous.[5]
-
Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., nitrogen), suspend the anhydrous AlCl₃ (1.1 equivalents) in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂).[5]
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Add the substituted benzene (1.0 equivalent) dropwise to the stirred suspension.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride, 1.05 equivalents) dropwise over 30 minutes. Maintaining a low temperature is crucial to favor the kinetic product, which is often the para isomer.[5]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl. Extract the product with an organic solvent, wash with bicarbonate solution and brine, dry, and purify.[5]
Diagram: Factors Influencing Regioselectivity in EAS
Caption: Key factors controlling the regiochemical outcome of EAS reactions.
Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)
Controlling regioselectivity in SNAr reactions often depends on the mechanism at play: the addition-elimination pathway or the elimination-addition (benzyne) pathway.
Frequently Asked Questions (FAQs) - SNAr
Q1: My SNAr reaction via the benzyne mechanism is giving a mixture of products. How can I control the regioselectivity?
A1: Regioselectivity in the benzyne mechanism is governed by the stability of the anionic intermediate formed when the nucleophile attacks the benzyne triple bond.[10] This is influenced by both inductive and steric effects.[11][12]
-
Troubleshooting:
-
Inductive Effects: Electron-withdrawing groups will stabilize a negative charge. The nucleophile will preferentially add to the position that places the resulting carbanion closer to the EWG.[13] For example, in the reaction of p-chloroanisole with sodamide, the amide nucleophile will primarily attack the meta-position relative to the methoxy group, placing the negative charge ortho to this EWG.
-
Steric Effects: Bulky substituents will direct the incoming nucleophile to the less hindered carbon of the benzyne triple bond.[10]
-
Proton Acidity: The reaction is initiated by the abstraction of a proton ortho to the leaving group. If there are two non-equivalent ortho protons, the stronger base will remove the more acidic proton, which is typically adjacent to an electron-withdrawing group.[11]
-
Q2: How can I achieve substitution at a position that isn't activated by an electron-withdrawing group in a traditional SNAr reaction?
A2: This is where Directed ortho Metalation (DoM) becomes an invaluable tool. DoM allows for the functionalization of a position ortho to a directing metalation group (DMG), bypassing the usual electronic requirements of SNAr.[14][15]
-
Strategy:
-
Choose a Directing Group: Select a suitable DMG. Strong DMGs include amides (-CONR₂), carbamates (-OCONEt₂), and sulfoxamides.[14][16]
-
Metalation: Treat the substrate with a strong organolithium base (e.g., n-BuLi, sec-BuLi), often in the presence of an additive like TMEDA, to deprotonate the ortho position.[14][17]
-
Electrophilic Quench: Trap the resulting aryllithium intermediate with a suitable electrophile.
-
Diagram: Benzyne Mechanism Regioselectivity
Caption: Decision pathway for nucleophilic attack on a benzyne intermediate.
Section 3: Advanced Strategies for Regiocontrol
Beyond classical EAS and SNAr, modern synthetic methods offer exquisite control over regioselectivity.
FAQs: Advanced Methods
Q1: How can I use transition-metal catalysis to control regioselectivity in cross-coupling reactions?
A1: In substrates with multiple reactive sites (e.g., dihaloarenes), the choice of ligand, catalyst, and reaction conditions can dictate which site reacts. This is a powerful strategy for selective functionalization.
-
Key Principles:
-
Ligand Control: Different ligands can alter the steric and electronic environment of the metal center, favoring oxidative addition at one site over another. For example, bulky phosphine ligands can direct reactivity away from hindered positions.
-
Electronic Differentiation: In dihaloheteroarenes, oxidative addition often occurs preferentially at the C-X bond that is more electron-deficient or adjacent to a heteroatom.[18]
-
Sequential Coupling: By carefully controlling stoichiometry and conditions, it's possible to perform sequential cross-couplings, functionalizing one position at a time.
-
Q2: I need to install two groups meta to each other, but both are ortho/para directors. How can this be achieved?
A2: This requires a "polarity reversal" strategy, where a substituent's directing effect is changed mid-synthesis.
-
Example Workflow: Synthesizing m-chloroaniline.
-
Start with Benzene: Perform nitration (HNO₃, H₂SO₄) to get nitrobenzene. The nitro group is a strong meta-director.
-
Introduce Chlorine: Perform chlorination (Cl₂, FeCl₃). The nitro group directs the chlorine to the meta position, yielding m-chloronitrobenzene.
-
Polarity Reversal: Reduce the nitro group to an amine (e.g., using H₂, Pd/C or Zn, HCl). The amine is a strong ortho/para-director. The final product is m-chloroaniline.
-
Data Summary: Directing Effects of Common Substituents
| Substituent Group | Example | Type | Directing Effect |
| Strongly Activating | -NH₂, -OH, -OR | Electron Donating | Ortho, Para |
| Moderately Activating | -NHCOR, -OCOR | Electron Donating | Ortho, Para |
| Weakly Activating | -R (Alkyl), -Ar (Aryl) | Electron Donating | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Electron Withdrawing | Ortho, Para[1] |
| Moderately Deactivating | -CHO, -COR, -CO₂H | Electron Withdrawing | Meta |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Electron Withdrawing | Meta |
Table based on information from multiple sources.[1][2][6][8]
References
- 1. leah4sci.com [leah4sci.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Directing Effects | ChemTalk [chemistrytalk.org]
- 7. fiveable.me [fiveable.me]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. echemi.com [echemi.com]
- 13. youtube.com [youtube.com]
- 14. baranlab.org [baranlab.org]
- 15. Directed Ortho Metalation [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in the Esterification of Salicylic Acid
Welcome to the technical support center for the esterification of salicylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reaction yield. As an equilibrium-driven process, the Fischer esterification of salicylic acid presents unique challenges. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you optimize your synthesis and achieve higher, more consistent yields.
Troubleshooting Guide & FAQs
Category 1: Reaction Equilibrium & Incomplete Conversion
Question: My esterification of salicylic acid is stalling, and I have a significant amount of unreacted starting material. What is the primary cause and how can I drive the reaction toward completion?
Answer: The most common cause of incomplete conversion in the Fischer esterification of salicylic acid is the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid (salicylic acid) and an alcohol produces an ester and water. As the concentration of these products increases, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may favor the reactants.
To overcome this thermodynamic barrier, you must apply Le Châtelier's principle to shift the equilibrium toward the product side. There are two primary strategies:
-
Use an Excess of a Reactant: The most common and cost-effective method is to use a large excess of the alcohol (e.g., methanol or ethanol).[3][4][5][6] By increasing the concentration of one reactant, the equilibrium shifts to the right to consume the excess reagent, thereby increasing the yield of the ester. Often, the alcohol can be used as the reaction solvent itself.[5][7] Studies have shown that increasing the molar ratio of alcohol to acid significantly improves conversion. For example, one study on the esterification of salicylic acid with methanol found optimal results at a 1:6 molar ratio of acid to alcohol.[8]
-
Remove Water as it Forms: The removal of water, a product of the reaction, is a highly effective way to prevent the reverse hydrolysis reaction and drive the formation of the ester.[2][3][4][5] Several techniques can be employed:
-
Dean-Stark Apparatus: For reactions in a non-polar solvent like toluene, a Dean-Stark trap can be used to physically remove water via azeotropic distillation.[3][4][5][7]
-
Drying Agents/Molecular Sieves: Adding a dehydrating agent, such as anhydrous sodium sulfate, or molecular sieves to the reaction mixture can sequester the water as it is produced.[4][5][9]
-
Dehydrating Catalyst: Concentrated sulfuric acid, a common catalyst for this reaction, also serves as an effective dehydrating agent, absorbing the water that is formed.[10][11]
-
Question: I've increased the alcohol excess and am still seeing low conversion. Could my reagents be the problem?
Answer: Yes, the purity of your reactants is critical. The presence of water in either the salicylic acid or the alcohol will inhibit the reaction from the start by unfavorably positioning the equilibrium.[12][13]
-
Actionable Advice: Ensure you are using anhydrous alcohol and that your salicylic acid is thoroughly dry. If you suspect water contamination, consider using freshly opened reagents or drying them according to standard laboratory procedures. Studies on similar esterifications have demonstrated that higher ethanol purity leads to a direct increase in both ester yield and carboxylic acid conversion.[12]
Category 2: Reaction Conditions & Catalysis
Question: What are the optimal temperature and time for this reaction, and how do they impact yield?
Answer: Temperature and reaction time are codependent factors that influence the reaction rate and equilibrium.
-
Temperature: The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate.[5] For the synthesis of methyl salicylate using methanol (boiling point ~65 °C), this means heating to around 65-80 °C.[14] A study using a solid acid catalyst identified an optimal temperature of 343.15 K (70 °C) for the methyl esterification of salicylic acid.[8] Another investigation found that yields increased with temperature up to 150-165 °C when using a solid zirconia catalyst. However, excessively high temperatures can promote side reactions.
-
Reaction Time: Fischer esterification can be slow. Reaction times typically range from 1 to 10 hours, and sometimes longer.[5] It is crucial to allow the reaction to reach equilibrium. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is recommended to determine when the concentration of starting material is no longer decreasing. One study noted that the conversion of salicylic acid at 368 K (95 °C) increased from 75.1% at 6 hours to 93.3% at 12 hours, but only marginally increased to 93.8% after 14 hours, indicating that equilibrium had been reached.[15]
Question: How much acid catalyst is appropriate? Can using too much be detrimental?
Answer: While an acid catalyst is essential, its concentration must be carefully controlled. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[3][5]
-
Optimal Amount: The catalyst should be used in a sufficient but not excessive amount. A typical procedure might involve adding 0.75 mL of concentrated H₂SO₄ to a mixture of 0.65 g of salicylic acid and 2.0 mL of methanol.[14]
-
Risks of Excess Catalyst: Using too much strong acid can lead to undesirable side reactions.[16] Salicylic acid can undergo polymerization under harsh acidic conditions, appearing as a solid byproduct.[1][17][18][19] Furthermore, high concentrations of acid can promote the dehydration of the alcohol (e.g., ethanol to diethyl ether), consuming the reactant. A controlled, slow addition of the acid to the alcohol solution is recommended to manage the exothermic reaction and prevent localized high concentrations.[18]
Troubleshooting Workflow for Low Ester Yield
Caption: A decision-making workflow for troubleshooting low ester yield.
Category 3: Work-up & Purification Losses
Question: My reaction seems complete by TLC, but my isolated yield is poor. Where could I be losing my product during the work-up?
Answer: Significant product loss can occur during the extraction and purification phases.[1] This is a critical area for troubleshooting.
-
Hydrolysis During Neutralization: After the reaction, the acid catalyst must be neutralized. Using a strong base like sodium hydroxide (NaOH) can saponify (hydrolyze) your newly formed ester back to sodium salicylate, which is water-soluble and will be lost to the aqueous layer.[1]
-
Loss During Aqueous Washes: Methyl salicylate has a slight solubility in water.[1] Excessive washing with deionized water can lead to a cumulative loss of product.
-
Solution: Wash the organic layer with a saturated sodium chloride (brine) solution.[1][7] The high ionic strength of the brine reduces the solubility of the organic ester in the aqueous phase, a phenomenon known as "salting out." A brine wash also helps to break up emulsions that can form between the organic and aqueous layers, preventing product loss in the emulsified interface.[18]
-
-
Inefficient Extraction: A single, large-volume extraction is less efficient than multiple smaller-volume extractions.
-
Solution: To maximize recovery from the reaction mixture, perform several extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) rather than one large one.[18]
-
-
Inadequate Drying: Residual water in the organic extract can lead to an artificially high mass if not removed before solvent evaporation and can interfere with certain analytical techniques.[1]
Summary of Key Reaction Parameters and Their Impact on Yield
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Reactant Ratio | Incomplete conversion due to equilibrium. | Increase molar ratio of alcohol to salicylic acid (e.g., 3:1 to 10:1).[3][8][21] | Shifts equilibrium towards products (Le Châtelier's Principle).[4][12] |
| Water Content | Reagents contain water, inhibiting the forward reaction. | Use anhydrous alcohol and ensure salicylic acid is dry.[12] | Water is a product; its initial presence shifts equilibrium towards reactants.[13] |
| Catalyst Conc. | Too little: slow/incomplete reaction. Too much: side reactions (polymerization).[1][16] | Use a catalytic amount (e.g., 5-10 mol%) of H₂SO₄ or TsOH. Add slowly.[18] | Provides sufficient protonation to activate the carbonyl group without promoting unwanted pathways.[11][22] |
| Temperature | Too low: reaction rate is impractically slow. Too high: potential for side reactions. | Reflux at the boiling point of the alcohol (e.g., ~70-80°C for methanol).[14][23] | Provides sufficient activation energy for the reaction to proceed at a reasonable rate.[24] |
| Reaction Time | Insufficient time to reach equilibrium. | Monitor reaction by TLC; typical times are 1-12 hours.[5][15] | Ensures the reaction has proceeded as far as thermodynamically possible. |
| Work-up Base | Strong base (NaOH) hydrolyzes the ester product.[1] | Use a mild base (5% NaHCO₃) for neutralization.[7][18] | Neutralizes acid without causing significant saponification of the ester. |
| Aqueous Wash | Product lost due to slight solubility in water.[1] | Wash organic layer with saturated brine (NaCl solution).[1][7] | "Salting out" effect reduces the solubility of the organic product in the aqueous layer. |
Experimental Protocols
Optimized Fischer Esterification of Salicylic Acid (Methyl Salicylate Synthesis)
This protocol incorporates best practices to maximize yield.
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add salicylic acid (e.g., 2.0 g).
-
Reagents: Add a significant excess of anhydrous methanol (e.g., 20 mL). Stir the mixture until the salicylic acid is fully dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise.
-
Reflux: Attach a reflux condenser fitted with a drying tube containing calcium chloride or cotton to prevent atmospheric moisture from entering the system. Heat the reaction mixture to a gentle reflux (approx. 70-80°C) using a heating mantle.
-
Reaction: Allow the reaction to reflux for at least 2-4 hours. For maximum conversion, the reaction can be monitored by TLC until the salicylic acid spot is no longer visible or has minimized.
-
Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.
Ester Work-Up and Purification Protocol
Caption: A standard workflow for the purification of an ester product.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Study on Methyl Esterification of Salicylic Acid Using an Intensified Fixed Bed Reactor [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. cetjournal.it [cetjournal.it]
- 13. mdpi.com [mdpi.com]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. researchgate.net [researchgate.net]
- 16. US2397498A - Esterification of salicylic acid - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. ivypanda.com [ivypanda.com]
- 20. ivypanda.com [ivypanda.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. WO2023182349A1 - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 24. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
"stability issues of Methyl 3-ethyl-2-hydroxybenzoate in solution"
Welcome to the Technical Support Center for Methyl 3-ethyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and validated protocols for handling and assessing the stability of this compound in solution. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating systems for your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of this compound. The insights are derived from the established chemical principles of structurally similar phenolic esters, such as methyl salicylate and other hydroxybenzoates.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound, a phenolic ester, is primarily influenced by four factors: pH, exposure to oxidative conditions, light, and temperature.
-
pH: The ester linkage is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. Alkaline conditions, in particular, can significantly accelerate the degradation of phenolic compounds[1][2][3].
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, leading to the formation of colored degradation products. This can be initiated by dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide[4][5][6].
-
Light (Photostability): Aromatic esters can absorb UV light, which may lead to photodegradation through mechanisms like the photo-Fries rearrangement or photodecarboxylation[7][8][9][10].
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation, particularly hydrolysis and oxidation.
Q2: What is the most probable degradation pathway for this molecule in an aqueous solution?
The most likely degradation pathway is the hydrolysis of the methyl ester bond . This reaction would yield 3-ethyl-2-hydroxybenzoic acid and methanol . This hydrolysis can occur under both acidic and basic conditions but is typically much faster at higher pH[11][12][13]. A secondary pathway could involve the oxidation of the aromatic ring, particularly the hydroxyl group, which is a common degradation route for phenolic compounds[4][5].
Q3: How does pH specifically affect the stability and solubility of this compound?
The effect of pH is twofold, impacting both stability and solubility.
-
Stability: Phenolic compounds are generally more stable in acidic to neutral conditions (pH < 7)[2][14]. In alkaline (basic) solutions, the phenolic proton is removed, forming a phenoxide ion. This species is more susceptible to oxidation. Furthermore, the ester group undergoes rapid base-catalyzed hydrolysis[11]. Therefore, alkaline solutions are expected to cause the fastest degradation.
-
Solubility: As a weak acid, the solubility of this compound in water is expected to increase at higher pH values due to the formation of the more polar phenoxide salt[15]. However, this increased solubility comes at the cost of significantly reduced stability.
Q4: Is this compound sensitive to light, and what precautions should be taken?
Yes, as an aromatic ester, it is prudent to assume it has some degree of photosensitivity. Aromatic esters are known to undergo photoreactions[8][9]. Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage or during sensitive analytical procedures[10].
Q5: What are the best practices for preparing and storing stock solutions of this compound?
To maximize stability:
-
Solvent Choice: For a non-aqueous stock, use a high-purity, dry solvent like acetonitrile, methanol, or DMSO. For aqueous experiments, prepare a concentrated stock in an organic solvent and dilute it into the aqueous buffer immediately before use.
-
pH of Aqueous Solutions: If using aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 4-6) where phenolic esters exhibit greater stability[3][14].
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
-
Light Protection: Always store solutions in amber vials or protect them from light.
Troubleshooting Guides
This section provides solutions to specific experimental problems you might encounter.
Problem 1: My HPLC analysis shows a progressive decrease in the peak area of the parent compound over a short period, even at room temperature.
-
Likely Cause: This suggests rapid degradation. The most probable culprits are hydrolysis due to inappropriate pH or photodecomposition.
-
Troubleshooting Steps:
-
Check the pH of your solution: If your solvent is unbuffered water or an alkaline solution, this is the most likely cause. Prepare fresh samples in a buffered solution at a slightly acidic pH (e.g., pH 5.0).
-
Evaluate Light Exposure: Were your samples exposed to ambient or UV light on the benchtop or in an autosampler? Rerun the experiment with light-protected vials (amber or foil-wrapped) and compare the results to the unprotected samples.
-
Consider the Solvent: Ensure your solvent is free from contaminants that could catalyze degradation (e.g., metal ions). Use high-purity HPLC-grade solvents.
-
Problem 2: I observe the appearance of new, more polar peaks in my chromatogram over time.
-
Likely Cause: This is a classic sign of degradation. The primary degradation product from hydrolysis, 3-ethyl-2-hydroxybenzoic acid, is more polar than the parent ester and will thus have a shorter retention time in a standard reversed-phase HPLC method.
-
Troubleshooting Steps:
-
Hypothesize the Degradant: The main suspect is 3-ethyl-2-hydroxybenzoic acid. If a standard is available, inject it to confirm if the retention times match.
-
Perform a Forced Degradation Study: Intentionally degrade a sample of your compound to confirm the identity of the degradant peaks. A mild base hydrolysis (e.g., with 0.01 M NaOH) should rapidly generate the carboxylic acid peak. This is a core principle of developing stability-indicating methods[6][16].
-
Use Mass Spectrometry (LC-MS): If available, LC-MS is the most powerful tool for identifying unknown peaks. The primary degradant should have a molecular weight corresponding to the loss of the methyl group and the addition of a hydrogen (a net loss of 14 Da from the parent compound).
-
Problem 3: My solution is developing a yellow or brownish tint upon storage.
-
Likely Cause: Color formation is often indicative of oxidation of the phenolic group, leading to the formation of quinone-type structures or other chromophoric degradation products[1][3].
-
Troubleshooting Steps:
-
Limit Oxygen Exposure: Prepare solutions with de-gassed solvents. Store samples under an inert atmosphere (nitrogen or argon).
-
Check for Metal Contamination: Trace metal ions can catalyze oxidation. Ensure all glassware is scrupulously clean and consider adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) to your buffer if metal contamination is suspected.
-
Conduct an Oxidative Stress Test: To confirm susceptibility, treat a sample with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂). The rapid formation of color would confirm that oxidation is a relevant degradation pathway[6][17].
-
Experimental Protocols: Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method[6][18]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[17][18].
General Setup
-
Concentration: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Control Sample: A control sample, protected from stress conditions (stored at -20°C in the dark), should be analyzed alongside the stressed samples.
-
Analysis: Use a validated HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity, and/or a mass spectrometer (MS) for identification of degradants[16][19].
Protocol 1: Hydrolytic Degradation
-
Acid Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before injection, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of 0.01 M NaOH.
-
Keep at room temperature, as base hydrolysis is often rapid.
-
Withdraw aliquots at shorter time points (e.g., 15, 30, 60, 120 minutes).
-
Neutralize the aliquot with an equivalent amount of 0.01 M HCl before injection.
-
Analyze by HPLC.
-
-
Neutral Hydrolysis:
-
Add 1 mL of the stock solution to 9 mL of HPLC-grade water.
-
Incubate at 60°C and sample as in the acid hydrolysis protocol.
-
Analyze by HPLC.
-
Protocol 2: Oxidative Degradation
-
Prepare the reaction mixture by adding 1 mL of the stock solution to 9 mL of 0.5% hydrogen peroxide (H₂O₂) solution.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).
-
Analyze immediately by HPLC. No quenching or neutralization is typically required, but be aware that residual peroxide can sometimes affect column longevity.
Protocol 3: Photolytic Degradation
-
Expose a solution of the compound (in a transparent vial) to a calibrated light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[10].
-
Simultaneously, keep a control sample wrapped in aluminum foil (dark control) under the same temperature conditions.
-
Sample the exposed and dark control solutions at the end of the exposure period.
-
Analyze by HPLC.
Protocol 4: Thermal Degradation
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C).
-
Place a solution sample (in a sealed vial to prevent evaporation) in the same oven.
-
Keep control samples at -20°C.
-
After a set period (e.g., 24, 48, 72 hours), remove the samples, allow them to cool, dissolve/dilute to the target concentration, and analyze by HPLC.
Data Presentation & Visualization
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours | 3-ethyl-2-hydroxybenzoic acid |
| Base Hydrolysis | 0.01 M NaOH | Room Temp | 15-120 min | 3-ethyl-2-hydroxybenzoic acid |
| Oxidation | 0.5% H₂O₂ | Room Temp | 1-8 hours | Oxidized ring products |
| Photolysis | ICH Q1B Light | Ambient | Per ICH Q1B | Photo-Fries products, etc. |
| Thermolysis | Heat (Solid/Solution) | 80°C | 24-72 hours | Various |
Diagram: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram: Forced Degradation Workflow
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. thesciencenotes.com [thesciencenotes.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photosensitive polymers bearing fully aromatic esters for multilayer data storage devices » JOANNEUM RESEARCH [joanneum.at]
- 9. researchgate.net [researchgate.net]
- 10. q1scientific.com [q1scientific.com]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 14. extractionmagazine.com [extractionmagazine.com]
- 15. researchgate.net [researchgate.net]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Substituted Salicylic Acid Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of substituted salicylic acid esters. This guide, structured in a flexible question-and-answer and troubleshooting format, is designed to address the specific experimental challenges you may encounter. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific reasoning to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries encountered during the stability analysis of salicylic acid esters.
Question 1: What are the primary degradation pathways for salicylic acid esters?
Answer: Substituted salicylic acid esters are susceptible to several degradation pathways, primarily dictated by their chemical structure and environmental conditions. The most common pathways are:
-
Hydrolysis: This is the most prevalent degradation route for esters. The ester bond is cleaved by water to yield the parent salicylic acid derivative and the corresponding alcohol. This reaction is highly sensitive to pH and can be catalyzed by acids or bases.[1][2][3]
-
Thermal Degradation: At elevated temperatures, these esters can decompose. For acetylsalicylic acid (aspirin), this can yield salicylic acid and acetic acid.[4][5] Other salicylates may decompose to form phenols and carbon dioxide, or undergo oligomerization, as seen with salicylsalicylic acid (salsalate).[6][7][8]
-
Photodegradation: Exposure to UV light can induce degradation, leading to a variety of photoproducts. The specific pathway is dependent on the solvent, pH, and the presence of photosensitizers.[9][10][11]
-
Oxidation: While generally less common than hydrolysis, oxidative degradation can occur, especially if the molecule contains other susceptible functional groups or is in the presence of oxidizing agents.[12]
Question 2: My salicylic acid ester is degrading rapidly in my aqueous formulation, even at neutral pH. What are the likely causes?
Answer: Rapid degradation at neutral pH often points to specific catalytic effects beyond simple water hydrolysis. Key factors to investigate are:
-
Buffer Catalysis: Certain buffer species can act as catalysts. For example, phosphate and bicarbonate buffers have been shown to catalyze the hydrolysis of some esters.[13] The mechanism can involve general base catalysis, where the buffer anion facilitates the nucleophilic attack of water.[1]
-
Enzymatic Degradation: If your matrix is biological in nature (e.g., plasma, cell culture media), esterase enzymes will rapidly hydrolyze the ester bond.[14] This is a common metabolic pathway for ester prodrugs.
-
Intramolecular Catalysis: The proximity of the hydroxyl group in the salicylic acid moiety can, in some cases, participate in the hydrolysis of the ester, although this is more relevant for the hydrolysis of the acetyl group in aspirin rather than the ester of the carboxylic acid.
Question 3: I am conducting a forced degradation study and see an unexpected peak in my HPLC analysis under basic hydrolysis conditions. What could it be?
Answer: Under basic conditions, besides the expected hydrolysis product (the parent salicylic acid), you might observe products from secondary reactions. One possibility is the formation of oligomers like salicylsalicylic acid (salsalate), especially if the concentration of the parent drug is high.[15][16] Another potential, though less common, reaction is a rearrangement or degradation of the substituent groups on the salicylic acid ring, which may be labile to high pH. Always confirm peak identity using a mass spectrometer (LC-MS).
Question 4: What are the recommended starting conditions for a forced degradation study on a novel salicylic acid ester?
Answer: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[17][18] A typical set of starting conditions, aligned with ICH guidelines, would be:
-
Acid Hydrolysis: 0.1 M HCl at 60-80°C.
-
Base Hydrolysis: 0.1 M NaOH at 60-80°C. Note that esters are often highly labile to base, so you may need to use milder conditions (e.g., lower temperature or shorter duration) to achieve the target degradation of 5-20%.[19]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Dry heat at a temperature below the compound's melting point (e.g., 80-100°C).
-
Photolytic: Expose the sample (solid and in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can adequately resolve degradants from the parent peak without completely consuming the analyte.[19][20]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1.0 M HCl | 40 - 80°C | Monitor over time (e.g., 2, 4, 8, 24h) | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1.0 M NaOH | Room Temp - 80°C | Monitor closely (can be rapid) | 5 - 20% |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | Monitor over time | 5 - 20% |
| Thermal (Solid) | Dry Heat | >60°C (below m.p.) | Up to several days | 5 - 20% |
| Photolytic | ICH Q1B Option 2 | Ambient | N/A | Compare to dark control |
Question 5: What are the ideal storage conditions for a substituted salicylic acid ester to minimize degradation?
Answer: Given that the primary degradation pathway is hydrolysis, the most critical factor to control is moisture.[21] Ideal storage conditions are:
-
Low Temperature: Storing samples at refrigerated (4°C) or freezer (-12°C or lower) temperatures significantly slows down hydrolytic and thermal degradation rates.[22]
-
Dry/Inert Atmosphere: Store the solid material in a desiccator or under an inert gas like nitrogen to minimize exposure to atmospheric moisture.[22][23]
-
Protection from Light: Use amber vials or store samples in the dark to prevent photodegradation.
Section 2: Troubleshooting Guides
This section provides structured approaches to solving common experimental problems.
Guide 1: Investigating Hydrolytic Instability
-
Symptom: You observe a rapid loss of your parent ester compound in aqueous solutions, accompanied by the appearance of the corresponding salicylic acid derivative.
-
Underlying Cause: The ester bond is undergoing hydrolysis. The rate is influenced by pH, temperature, and the composition of your medium. Esters are generally most stable at a slightly acidic pH (around 3-5) and are susceptible to both specific acid- and specific base-catalyzed hydrolysis at the pH extremes.[1][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic instability.
Guide 2: Resolving HPLC-Related Issues in Degradation Studies
-
Symptom: You are experiencing poor peak shape (tailing), co-elution of the parent peak with degradants, or shifting retention times during your stability study.
-
Underlying Cause: Salicylic acid and its derivatives are ionizable compounds. Their retention on a reversed-phase column is highly sensitive to the mobile phase pH relative to their pKa.[24] Poor peak shape often results from analyzing an ionized compound without an appropriate buffer or ion-pairing agent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC analysis.
Section 3: Key Experimental Protocols
Protocol 1: Standard Forced Degradation Study Workflow
This protocol outlines a systematic workflow for conducting a forced degradation study to identify degradation products and validate a stability-indicating method.
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of your substituted salicylic acid ester in a suitable solvent (e.g., acetonitrile or methanol).
-
Stressing Samples:
-
Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to the final desired concentration. Place in a heated water bath or oven. Take time points (e.g., 0, 2, 6, 24 hours). Before analysis, neutralize the samples.
-
Oxidation: Dilute the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Take time points.
-
Thermal: Place the solid compound in an oven. Also, prepare a solution and keep it heated.
-
Photo: Expose solid and solution samples to a calibrated light source. Keep a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed HPLC-UV method.
-
Evaluation:
-
Calculate the percentage degradation.
-
Ensure chromatographic resolution between the parent peak and all degradant peaks is sufficient (typically >1.5).
-
Perform peak purity analysis on the parent peak in all stressed chromatograms using a DAD detector to confirm no co-elution is occurring.[17]
-
-
Identification: For significant degradation peaks, perform analysis by LC-MS to obtain mass information and propose structures for the degradation products.[15]
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. akjournals.com [akjournals.com]
- 7. Amorphism and Thermal Decomposition of Salicylsalicylic Acid-A Cautionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. The Influence of UV Light on Photodegradation of Acetylsalicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. industrialpharmacist.com [industrialpharmacist.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, hydrolysis kinetics and anti-platelet effects of isosorbide mononitrate derivatives of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. publications.aston.ac.uk [publications.aston.ac.uk]
- 17. onyxipca.com [onyxipca.com]
- 18. acdlabs.com [acdlabs.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Aspirin - Wikipedia [en.wikipedia.org]
- 22. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. carbodiimide.com [carbodiimide.com]
- 24. agilent.com [agilent.com]
Technical Support Center: Purification of Crude Methyl 3-ethyl-2-hydroxybenzoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 3-ethyl-2-hydroxybenzoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The protocols and explanations herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to Purification Challenges
This compound, a substituted salicylic acid ester, is a valuable building block in organic synthesis. However, its crude form often contains a variety of impurities that can interfere with subsequent reactions and compromise the integrity of the final product. These impurities typically arise from the esterification of 3-ethylsalicylic acid with methanol and can include unreacted starting materials, byproducts from side reactions, and decomposition products.
Effective purification is therefore a critical step to ensure the desired purity and yield of the final compound. This guide will walk you through the most common purification techniques and provide solutions to potential problems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Identifying Potential Impurities
Question: What are the most likely impurities in my crude this compound?
Answer: Based on the typical synthesis route (Fischer esterification of 3-ethylsalicylic acid with methanol catalyzed by a strong acid), the following impurities are commonly observed:
-
Unreacted 3-Ethylsalicylic Acid: The starting carboxylic acid may be present if the esterification reaction did not go to completion.
-
Unreacted Methanol: As methanol is often used in excess to drive the reaction equilibrium, residual amounts may remain.
-
Water: A byproduct of the esterification reaction.
-
Acid Catalyst: Residual strong acid (e.g., sulfuric acid) used to catalyze the reaction.
-
Colored Byproducts: Oxidation or degradation of phenolic compounds can lead to the formation of colored impurities, especially at elevated temperatures in the presence of an acid catalyst.[1]
-
Self-Esterification Products: Salicylic acid derivatives can sometimes undergo self-esterification where one molecule's carboxylic acid group reacts with the hydroxyl group of another, forming a dimer. However, this is generally a minor byproduct under typical Fischer esterification conditions.[1]
Purification Strategy: A Multi-Step Approach
A logical workflow for the purification of this compound is essential for achieving high purity. The following diagram outlines a recommended multi-step purification strategy.
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Liquid-Liquid Extraction
Question: I performed an aqueous wash of my crude product dissolved in an organic solvent, but I'm not sure if I've removed all the acidic impurities. How can I be sure?
Answer: An aqueous wash with a mild base is a crucial first step to remove the unreacted 3-ethylsalicylic acid and the acid catalyst.
Protocol for Acidic Impurity Removal:
-
Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe gas evolution (CO₂) as the bicarbonate reacts with the acidic impurities. Continue washing until no more gas evolves.
-
To ensure all the sodium salt of the salicylic acid is removed, perform a final wash with brine (saturated NaCl solution). This also helps to break up any emulsions.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Troubleshooting Tips:
| Problem | Possible Cause | Solution |
| Emulsion formation at the interface | The phenolic nature of the compound can act as a surfactant. | Add a small amount of brine to the separation funnel and gently swirl. If the emulsion persists, you can try filtering the entire mixture through a pad of celite. |
| Product seems to be lost in the aqueous layer | The pH of the aqueous layer is too high, causing deprotonation and increased water solubility of your ester. | Use a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide. Ensure the pH of the aqueous layer does not become strongly basic. |
| Persistent color in the organic layer | Colored impurities may not be acidic and are therefore not removed by a basic wash. | These will need to be addressed in subsequent purification steps like recrystallization or column chromatography. |
FAQs on Recrystallization
Question: I'm trying to recrystallize my crude this compound, but it's "oiling out" instead of forming crystals. What's going wrong?
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute comes out of solution above its melting point. Here's how to troubleshoot this:
-
Solvent Choice is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydroxybenzoate esters, common solvent systems include:
-
Ethanol/water mixtures
-
Hexane/ethyl acetate mixtures
-
Toluene
-
-
Finding the Right Solvent System:
-
Start with a small amount of your crude product in a test tube.
-
Add a small amount of a potential solvent and see if it dissolves at room temperature. If it does, it's likely too good a solvent.
-
If it doesn't dissolve, heat the mixture. If it dissolves when hot, this is a good candidate.
-
Allow the hot solution to cool slowly. If crystals form, you've found a good single-solvent system.
-
If it doesn't dissolve even when hot, that solvent is not suitable.
-
For a mixed-solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) at its boiling point, and then add the "poor" solvent (water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent. | Use a lower-boiling point solvent or a mixed-solvent system. Add more of the "good" solvent to the hot mixture before cooling. |
| No Crystals Form Upon Cooling | The solution is not saturated. The compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a seed crystal of the pure compound. Scratch the inside of the flask with a glass rod at the meniscus. |
| Crystals are Colored | Colored impurities are co-crystallizing with your product. | You may need to perform a "hot filtration" to remove insoluble colored impurities before allowing the solution to cool. Adding a small amount of activated charcoal to the hot solution before filtration can also help adsorb colored impurities. |
Guidance on Column Chromatography
Question: My compound is still impure after recrystallization. When should I consider using column chromatography, and how do I choose the right conditions?
Answer: Column chromatography is a powerful technique for separating compounds with similar polarities. It is particularly useful when recrystallization fails to remove certain impurities.
Workflow for Developing a Column Chromatography Method:
Caption: Step-by-step workflow for purification by column chromatography.
Choosing the Right Conditions:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds like this compound.
-
Mobile Phase (Eluent): The choice of eluent is critical for good separation. You can determine the optimal eluent system by running Thin Layer Chromatography (TLC) first.
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
A good eluent system will give your desired compound an Rf value of approximately 0.3-0.4 on the TLC plate, with good separation from the impurity spots.
-
For hydroxybenzoate esters, a mixture of hexanes and ethyl acetate is a good starting point.
-
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation (Bands Overlap) | The eluent is too polar. The column was not packed properly (has cracks or channels). The sample was loaded improperly. | Use a less polar eluent system. Repack the column carefully, ensuring a uniform packing. Load the sample in a narrow band using a minimal amount of solvent. |
| Compound is Stuck on the Column | The eluent is not polar enough. The compound is interacting strongly with the silica gel (e.g., acidic compounds). | Gradually increase the polarity of the eluent. If the compound is acidic, adding a small amount of acetic acid to the eluent can help with elution. |
| Cracked Column Bed | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
Physicochemical Data for this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | 75871-40-8 | C₁₀H₁₂O₃ | 180.20 | The target compound.[2][3][4][5] |
| 3-Ethyl-2-hydroxybenzoic acid | 4295-51-6 | C₉H₁₀O₃ | 166.17 | The likely precursor carboxylic acid.[6] |
| Methyl Salicylate (Methyl 2-hydroxybenzoate) | 119-36-8 | C₈H₈O₃ | 152.15 | Structurally similar, can provide clues to solubility.[7][8] |
| Ethyl Salicylate (Ethyl 2-hydroxybenzoate) | 118-61-6 | C₉H₁₀O₃ | 166.17 | Similar ester, provides comparative data.[6][9][10][11] |
| Ethyl 3-hydroxybenzoate | 7781-98-8 | C₉H₁₀O₃ | 166.17 | Isomeric compound, useful for comparison.[12] |
Note: The presence of the ethyl group at the 3-position is expected to slightly increase the lipophilicity of this compound compared to Methyl Salicylate. This may influence its solubility in non-polar organic solvents.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. 75871-40-8 this compound AKSci 7027AJ [aksci.com]
- 4. This compound | 75871-40-8 [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. 3-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 348692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Human Metabolome Database: Showing metabocard for Ethyl salicylate (HMDB0029817) [hmdb.ca]
- 12. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 3-ethyl-2-hydroxybenzoate
In the landscape of drug discovery and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to elucidate and confirm the structure of Methyl 3-ethyl-2-hydroxybenzoate. We will move beyond a mere recitation of data, focusing instead on the logic of experimental design and the synergy between different analytical methods to build an unassailable structural proof.
The Analytical Challenge: Positional Isomerism
The primary challenge in confirming the structure of this compound lies in definitively establishing the substitution pattern on the benzene ring. While mass spectrometry can confirm the molecular formula, it cannot, on its own, distinguish between the various possible positional isomers. Therefore, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential.
I. Mass Spectrometry: The First Step in Unraveling the Molecular Formula
Mass spectrometry (MS) serves as the initial analytical checkpoint, providing the molecular weight and elemental composition of the synthesized compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).
-
Fragmentation: The high internal energy of the molecular ion leads to characteristic fragmentation patterns.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Comparison
For this compound (C₁₀H₁₂O₃), the expected molecular weight is 180.20 g/mol .[1] The high-resolution mass spectrum should yield a molecular ion peak corresponding to this mass.
| Expected Ion | m/z (Predicted) | Significance | Supporting Evidence from Analogous Compounds |
| [M]+• | 180 | Molecular Ion | The molecular weight of the target compound is confirmed by its supplier.[1][2] |
| [M - •OCH₃]+ | 149 | Loss of the methoxy group from the ester. | Fragmentation of esters often involves the loss of the alkoxy group. |
| [M - COOCH₃]+ | 121 | Loss of the entire methyl ester group. | This fragmentation is characteristic of methyl esters of aromatic acids.[3] |
| [C₆H₄(OH)(C₂H₅)]+ | 121 | Fragment corresponding to the ethylphenol cation. | This indicates the presence of both the ethyl and hydroxyl groups on the aromatic ring. |
II. Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by measuring the absorption of infrared radiation at different wavenumbers.
Data Interpretation and Comparison
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Supporting Evidence from Analogous Compounds |
| O-H (hydroxyl) | 3400-3100 (broad) | Stretching | Broad O-H stretching is characteristic of phenols.[4] |
| C-H (aromatic) | 3100-3000 | Stretching | Aromatic C-H stretches appear just above 3000 cm⁻¹. |
| C-H (aliphatic) | 3000-2850 | Stretching | C-H stretches of the methyl and ethyl groups. |
| C=O (ester) | 1735-1715 | Stretching | The carbonyl stretch of an aromatic ester.[5] |
| C=C (aromatic) | 1600-1450 | Stretching | Characteristic aromatic ring vibrations. |
III. Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Data Acquisition: A suite of NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC) is acquired on a high-field NMR spectrometer.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Supporting Evidence |
| -OH | ~5-7 | Singlet (broad) | 1H | The chemical shift of phenolic protons can vary and they often appear as broad singlets.[6] |
| Ar-H | 6.8-7.8 | Doublet, Triplet, Doublet | 3H | The three aromatic protons will have distinct chemical shifts and coupling patterns depending on their position relative to the substituents. |
| -OCH₃ | ~3.9 | Singlet | 3H | The methyl ester protons are deshielded by the adjacent oxygen and appear as a singlet.[7] |
| -CH₂CH₃ | ~2.7 | Quartet | 2H | The methylene protons of the ethyl group are split into a quartet by the adjacent methyl protons. |
| -CH₂CH₃ | ~1.2 | Triplet | 3H | The methyl protons of the ethyl group are split into a triplet by the adjacent methylene protons. |
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale and Supporting Evidence |
| C=O (ester) | ~170 | The carbonyl carbon of the ester is highly deshielded.[7] |
| Ar-C (substituted) | 110-160 | The chemical shifts of the aromatic carbons are influenced by the attached substituents. |
| Ar-C-H | 115-130 | Aromatic carbons bonded to hydrogen. |
| -OCH₃ | ~52 | The carbon of the methyl ester.[7] |
| -CH₂CH₃ | ~22 | The methylene carbon of the ethyl group. |
| -CH₂CH₃ | ~14 | The methyl carbon of the ethyl group. |
2D NMR: Connecting the Pieces
2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, which ultimately confirms the substitution pattern.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for confirming the substitution pattern. For example, correlations would be expected between the aromatic protons and the carbons of the ethyl and ester groups.
Workflow for Structural Confirmation
References
- 1. Methyl 5-ethyl-2-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Ethyl 3-hydroxybenzoate [webbook.nist.gov]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. rsc.org [rsc.org]
A Comparative Analysis for Drug Development Professionals: Methyl 3-ethyl-2-hydroxybenzoate vs. Methyl Salicylate
This guide provides a detailed comparative analysis of Methyl 3-ethyl-2-hydroxybenzoate and the well-characterized compound, methyl salicylate. As researchers and drug development professionals, understanding the nuanced effects of structural modifications on the physicochemical and biological properties of a molecule is paramount. This document moves beyond a simple cataloging of data, offering insights into the causal relationships between chemical structure and potential therapeutic performance. We will explore how the addition of an ethyl group at the C3 position of the benzene ring may alter skin permeation, biological activity, and metabolic profile, supported by established experimental protocols and theoretical considerations.
Introduction: The Salicylate Scaffold and the Impact of Substitution
Salicylates are a class of compounds renowned for their analgesic and anti-inflammatory properties.[1][2] Methyl salicylate, the methyl ester of salicylic acid, is a ubiquitous active ingredient in topical analgesics, functioning as a counter-irritant and rubefacient to alleviate musculoskeletal pain.[3][4] Its mechanism involves both the induction of a warming sensation through increased blood flow and the inhibition of cyclooxygenase (COX) enzymes upon metabolic conversion to salicylic acid, which in turn reduces the synthesis of inflammatory prostaglandins.[2][5]
The focus of this guide, this compound, introduces an ethyl substituent onto the salicylate ring. This seemingly minor modification can have profound implications for the molecule's behavior. In medicinal chemistry, alkyl substitutions are a common strategy to modulate lipophilicity, which directly influences a drug's ability to cross biological membranes, its binding affinity to protein targets, and its susceptibility to metabolic enzymes. This analysis will dissect these potential differences, providing a predictive framework for the development and evaluation of this novel salicylate ester.
Structural and Physicochemical Comparison
The foundational difference between the two molecules is the presence of a C₂H₅ group on this compound. This addition increases its molecular weight and is predicted to significantly increase its lipophilicity, as indicated by a higher LogP value.
Caption: Structural comparison of Methyl Salicylate and this compound.
Table 1: Comparative Physicochemical Properties
| Property | Methyl Salicylate | This compound | Rationale for Difference |
| IUPAC Name | Methyl 2-hydroxybenzoate[3] | This compound | Addition of an ethyl group at the C3 position. |
| CAS Number | 119-36-8[3][6] | 75871-40-8 | Unique identifier for each distinct chemical structure. |
| Molecular Formula | C₈H₈O₃[3][6] | C₁₀H₁₂O₃ | Addition of C₂H₄ from the ethyl group. |
| Molecular Weight | 152.15 g/mol [4][6] | 180.20 g/mol | Increased mass due to the ethyl substituent. |
| Appearance | Colorless to pale yellow, viscous liquid[3][7] | Predicted to be a colorless to pale yellow liquid | Structural similarity suggests similar physical state. |
| Odor | Characteristic wintergreen, minty[3][7] | Predicted to have a modified, potentially less intense odor | The bulky ethyl group may alter interaction with olfactory receptors. |
| Boiling Point | ~222 °C[7] | Predicted to be higher (>230 °C) | Increased molecular weight and van der Waals forces lead to a higher boiling point. |
| Solubility | Sparingly soluble in water; miscible with organic solvents[6][7] | Predicted to have lower water solubility | The nonpolar ethyl group increases overall lipophilicity, reducing affinity for water. |
| LogP (Predicted) | ~2.5[8] | ~3.4 (Estimated) | The addition of an ethyl group significantly increases the octanol-water partition coefficient.[8] |
Synthesis and Spectroscopic Analysis
Both compounds can be synthesized via Fischer esterification. Methyl salicylate is produced by reacting salicylic acid with methanol in the presence of an acid catalyst.[6][9][10] A similar pathway is proposed for this compound, starting with the corresponding 3-ethylsalicylic acid.
Comparative Synthesis Overview
Caption: Fischer esterification pathways for both salicylate esters.
Predicted Spectroscopic Differences
The addition of the ethyl group will introduce characteristic signals in the ¹H NMR, ¹³C NMR, and IR spectra of this compound, allowing for clear differentiation from methyl salicylate.
Table 2: Comparative Spectroscopic Data Interpretation
| Spectrum | Methyl Salicylate[11][12][13] | Predicted for this compound |
| ¹H NMR | ~10.75 ppm (s, 1H, -OH) , ~7.8 ppm (d, 1H, Ar-H) , ~7.4 ppm (t, 1H, Ar-H) , ~6.9 ppm (d, 1H, Ar-H) , ~6.8 ppm (t, 1H, Ar-H) , ~3.95 ppm (s, 3H, -OCH₃) . | -OH, Ar-H, and -OCH₃ signals will be present but with shifted chemical shifts due to altered electronic environment. Additional signals for the ethyl group: a quartet around ~2.7 ppm (q, 2H, -CH₂-) and a triplet around ~1.2 ppm (t, 3H, -CH₃) . |
| IR | Broad peak ~3200 cm⁻¹ (O-H stretch) , ~1700 cm⁻¹ (C=O ester stretch) , ~1600-1450 cm⁻¹ (C=C aromatic stretch) , ~1250 cm⁻¹ (C-O stretch) .[14] | All characteristic peaks of methyl salicylate will be present. Additional peaks in the ~2970-2850 cm⁻¹ region corresponding to the C-H stretching of the ethyl group's sp³ carbons . |
| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 152 . Base peak at m/z 120 ([M-CH₃OH]⁺).[15] | Molecular Ion [M]⁺ at m/z 180 . Fragmentation will likely involve loss of methanol (m/z 148) and subsequent rearrangements involving the ethyl group. |
Comparative Biological Activity and Potential Applications
The therapeutic action of methyl salicylate is primarily as a topical agent. Its effectiveness is a function of two key processes: counter-irritation (a sensory distraction from pain) and local anti-inflammatory action after hydrolysis to salicylic acid.[2][5][16] The structural modification in this compound is poised to impact both its pharmacokinetic and pharmacodynamic profiles.
Skin Permeation and Lipophilicity
The stratum corneum, the outermost layer of the skin, is a lipid-rich barrier. The efficacy of a topical drug is often correlated with its ability to partition into and diffuse across this layer.
-
Hypothesis: The significantly higher predicted LogP of this compound suggests greater lipophilicity.[8] This property could lead to enhanced skin permeation and retention within the epidermis and dermis compared to methyl salicylate.
-
Causality: Increased lipophilicity facilitates partitioning from a hydrophilic vehicle (like a cream or gel base) into the lipidic stratum corneum. This could result in a higher local concentration of the active compound at the target site, potentially leading to greater efficacy or a longer duration of action. A comparative study between butyl salicylate and methyl salicylate supports the principle that increased alkyl chain length enhances lipophilicity and influences skin interaction.[8]
Anti-Inflammatory and Analgesic Activity
The primary anti-inflammatory mechanism of salicylates is the inhibition of COX enzymes.[5]
-
Hypothesis: The ethyl group on this compound may alter its binding affinity for the active site of COX-1 and COX-2 enzymes after its conversion to the corresponding salicylic acid analogue.
-
Causality: The active site of COX enzymes is a hydrophobic channel. The presence of the ethyl group on the 3-ethylsalicylic acid metabolite could either enhance binding through favorable hydrophobic interactions or cause steric hindrance, thereby reducing inhibitory activity. This requires empirical validation through enzymatic assays. Furthermore, the rate of hydrolysis of the methyl ester to the active acid, a necessary step for systemic anti-inflammatory action, could be affected by the steric bulk of the adjacent ethyl group.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Salicylates.
Experimental Protocols for Comparative Evaluation
To validate the hypotheses presented, rigorous experimental evaluation is necessary. The following protocols provide a framework for the synthesis and comparative analysis of these two compounds.
Protocol 1: Synthesis of Methyl Salicylate
This protocol is a standard Fischer esterification procedure.[10][17]
-
Reactant Preparation: In a 100 mL round-bottom flask, combine salicylic acid (6.9 g, 0.05 mol) and methanol (25 mL, excess).
-
Catalyst Addition: While stirring the mixture in an ice bath, slowly add concentrated sulfuric acid (1.5 mL) as the catalyst.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil using a heating mantle for 75-90 minutes. The reaction temperature should be maintained around 100°C.[10]
-
Work-up: After cooling, transfer the mixture to a separatory funnel containing 50 mL of cold water. Extract the product with 30 mL of diethyl ether.
-
Neutralization: Wash the organic layer sequentially with 30 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid) and 30 mL of brine.
-
Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield methyl salicylate as an oily liquid.
Protocol 2: Proposed Synthesis of this compound
This protocol is analogous to Protocol 1, substituting the starting material.
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 3-ethylsalicylic acid (8.3 g, 0.05 mol) and methanol (25 mL, excess).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1.5 mL) while stirring in an ice bath.
-
Reflux: Heat the mixture to reflux for 90-120 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Follow steps 4-6 from Protocol 1 to isolate the final product.
Protocol 3: Comparative In Vitro Skin Permeation Study
This protocol uses a Franz diffusion cell, a standard apparatus for evaluating the permeation of topical drugs.
-
Membrane Preparation: Use excised human or porcine skin as the membrane. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Preparation: Prepare 1% (w/v) solutions of both Methyl Salicylate and this compound in a 50:50 ethanol-water vehicle.
-
Experiment Setup: Fill the receptor compartment with phosphate-buffered saline (PBS) at 37°C, maintained with constant stirring. Apply 0.5 mL of the test formulation to the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw aliquots from the receptor compartment and replace with fresh PBS.
-
Quantification: Analyze the concentration of the salicylate in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
References
- 1. byjus.com [byjus.com]
- 2. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 3. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 4. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl salicylate | 119-36-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Methyl Salicylate Synthesis · Miles Dai [milesdai.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 12. Methyl salicylate(119-36-8) 1H NMR [m.chemicalbook.com]
- 13. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. goodrx.com [goodrx.com]
- 17. sciencemadness.org [sciencemadness.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Alkylated Salicylic Acid Esters
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of alkylated salicylic acid esters, focusing on how modifications to the alkyl chain impact their therapeutic potential. We will delve into the mechanistic underpinnings of their anti-inflammatory and analgesic properties, supported by experimental data and detailed protocols.
Introduction: The Salicylate Scaffold and the Rationale for Alkylation
Salicylic acid is a cornerstone of medicinal chemistry, renowned for its anti-inflammatory, analgesic, and antipyretic properties.[1] Its mechanism of action is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2] However, the therapeutic utility of salicylic acid itself is hampered by its acidic nature, which can lead to gastrointestinal irritation.[3]
Esterification of the carboxylic acid group of salicylic acid to create alkylated esters is a common prodrug strategy to mitigate this side effect.[3] This modification not only masks the acidic moiety but also alters the molecule's physicochemical properties, profoundly influencing its absorption, distribution, metabolism, and ultimately, its biological activity.[4][5] This guide will explore the structure-activity relationships (SAR) that emerge from the systematic variation of the alkyl ester chain.
The Impact of Alkyl Chain Length on Biological Activity: A Comparative Analysis
The length and branching of the alkyl ester chain are critical determinants of the biological activity of salicylic acid esters. This relationship, however, is not always linear and is influenced by a delicate balance of lipophilicity and steric hindrance.
Anti-Inflammatory and Analgesic Activity
In general, esterification of salicylic acid can enhance its anti-inflammatory activity. For instance, salicylic acid phenylethyl ester (SAPE) has demonstrated superior in vitro COX-2 inhibition compared to salicylic acid itself.[4] However, when considering a homologous series of simple alkyl esters, an increase in alkyl chain length does not consistently correlate with increased activity.
One study on acyl-salicylic acid derivatives found that increasing the length of the aliphatic acyl chain tended to decrease analgesic potency.[6] This suggests that while increased lipophilicity from a longer alkyl chain might enhance membrane permeability, it can also introduce steric hindrance at the active site of the target enzyme, thereby reducing efficacy.[6]
Table 1: Comparative COX-2 Inhibitory Activity of Salicylic Acid and its Phenylethyl Ester Derivative
| Compound | IC50 (µg/mL) |
| Salicylic Acid | 58.84[4] |
| Salicylic Acid Phenylethyl Ester (SAPE) | 9.37[4] |
| Indomethacin (Reference) | 12.69[4] |
This data illustrates that a more complex ester, SAPE, exhibits significantly greater COX-2 inhibition than the parent compound, salicylic acid.
The Role of Lipophilicity in Skin Permeation
For topical applications, the lipophilicity of the ester is a key factor governing its ability to penetrate the stratum corneum. The octanol-water partition coefficient (log P) is a common measure of lipophilicity.
Table 2: Physicochemical Properties of Selected Alkyl Salicylates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | ~2.5[7] |
| Butyl Salicylate | C₁₁H₁₄O₃ | 194.23 | ~3.5[7] |
| Ethylhexyl Salicylate | C₁₅H₂₂O₃ | 250.34 | 5.1 |
As the alkyl chain length increases, so does the lipophilicity, which can influence skin absorption.[4] However, an optimal lipophilicity likely exists, as excessively lipophilic compounds may remain trapped in the lipid-rich stratum corneum and not reach the underlying dermal layers.
Experimental Protocols for Evaluation
To objectively compare the performance of different alkylated salicylic acid esters, standardized and validated experimental protocols are essential.
Synthesis of Alkylated Salicylic Acid Esters
A general and straightforward method for the synthesis of alkyl salicylates is through Fischer esterification.
Protocol: Synthesis of Methyl Salicylate
-
Reaction Setup: In a 5-mL conical vial, combine 0.65 g of salicylic acid, 2.0 mL of methanol, and a magnetic stir vane.[8]
-
Dissolution: Stir the mixture until the salicylic acid is fully dissolved.[8]
-
Catalyst Addition: While stirring, slowly add 0.75 mL of concentrated sulfuric acid to the solution. This should be done carefully in small portions in a fume hood.[8]
-
Reflux: Attach a water-cooled condenser to the vial and heat the solution to a gentle boil (approximately 80°C) for 75 minutes.[8]
-
Workup: After cooling to room temperature, add 1 mL of dichloromethane (CH₂Cl₂) and transfer the mixture to a separatory funnel.[8]
-
Extraction: Extract the aqueous layer twice more with 1 mL of CH₂Cl₂. Combine the organic extracts.[8]
-
Washing: Wash the combined organic extracts with 1 mL of 5% aqueous sodium bicarbonate solution.[8]
-
Drying and Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl salicylate product.[8]
This protocol can be adapted for other short-chain alkyl salicylates by substituting methanol with the corresponding alcohol (e.g., ethanol, propanol, butanol).
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for assessing the anti-inflammatory activity of novel compounds.[3][9][10][11][12]
Protocol:
-
Animal Preparation: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.[10]
-
Grouping: Divide the animals into groups: a control group, a reference standard group (e.g., indomethacin, 5 mg/kg), and test groups for each alkylated salicylic acid ester at various doses.[10]
-
Compound Administration: Administer the test compounds and the reference standard intraperitoneally 30 minutes before the carrageenan injection.[10]
-
Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10]
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing in Mice
This test is a common method for screening peripherally acting analgesics.[5][13][14][15]
Protocol:
-
Animal Preparation: Use Swiss albino mice (20-25 g).
-
Grouping: Divide the mice into a control group, a reference standard group (e.g., diclofenac sodium, 20 mg/kg), and test groups for each ester.[15]
-
Compound Administration: Administer the test compounds and the reference standard intraperitoneally 30 minutes before the acetic acid injection.[15]
-
Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg body weight) intraperitoneally into each mouse.[15]
-
Observation: Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.[13]
-
Data Analysis: Calculate the percentage of analgesic activity as the reduction in the number of writhes in the test groups compared to the control group.
Visualization of Structure-Activity Relationships and Experimental Workflow
Visual models can aid in understanding the complex relationships between chemical structure and biological function.
Caption: General Structure-Activity Relationship of Alkylated Salicylic Acid Esters.
Caption: Experimental Workflow for SAR Studies of Alkylated Salicylic Acid Esters.
Conclusion and Future Directions
The alkylation of salicylic acid to form esters is a viable strategy for developing safer and potentially more effective anti-inflammatory and analgesic agents. The structure-activity relationship is complex, with a trade-off between the beneficial effects of increased lipophilicity on permeation and the detrimental effects of steric hindrance on target engagement. While more complex esters like SAPE show promise, further systematic studies on a homologous series of simple alkyl salicylates are warranted to precisely define the optimal alkyl chain length for various therapeutic applications. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be invaluable for the rational design of the next generation of salicylate-based therapeutics.
References
- 1. In vitro to in vivo extrapolation to derive a metabolism factor for estimating the aggregate exposure to salicylic acid after dermal exposure of its esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grouping of chemicals for safety assessment: the importance of toxicokinetic properties of salicylate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. benchchem.com [benchchem.com]
- 8. cir-safety.org [cir-safety.org]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. researchgate.net [researchgate.net]
- 15. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of Similar Aromatic Esters
Introduction
In the fields of chemical research, materials science, and drug development, the unambiguous identification and characterization of molecular structures are foundational. Aromatic esters, a class of compounds prevalent in pharmaceuticals, fragrances, and polymers, often present unique analytical challenges due to their structural similarities. Isomeric forms and subtle variations in substitution patterns can lead to significant differences in chemical and physical properties. Therefore, the ability to confidently cross-reference spectroscopic data is not merely a routine task but a critical step in ensuring product purity, confirming reaction outcomes, and elucidating structure-activity relationships.
This guide provides a systematic approach to the cross-referencing of spectroscopic data for similar aromatic esters. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, comparative data, and the underlying scientific principles that govern experimental choices. By adhering to the methodologies outlined herein, you will be equipped to differentiate between closely related aromatic ester analogues with a high degree of confidence.
The Spectroscopic Toolkit for Aromatic Ester Analysis
A multi-spectroscopic approach is essential for the comprehensive characterization of aromatic esters. Each technique provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most detailed information regarding the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. For aromatic esters, NMR is invaluable for determining substitution patterns on the aromatic ring.[1][2][3]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorptions of the ester's carbonyl group (C=O) and the C-O bonds are particularly strong and informative. Aromatic esters exhibit a "Rule of Three," with intense peaks around 1700, 1200, and 1100 cm⁻¹, corresponding to the C=O stretch, C-C-O stretch, and O-C-C stretch, respectively.[4][5] Aromatic C-H stretches are also observable around 3030 cm⁻¹.[1][2][3]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. The choice of ionization technique—Electron Impact (EI) or Electrospray Ionization (ESI)—is critical. EI is a "hard" ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.[6] ESI is a "soft" ionization method that typically leaves the molecular ion intact, which is useful for confirming the molecular weight.[6][7]
A Systematic Workflow for Cross-Referencing Spectroscopic Data
A robust and logical workflow is crucial for accurate and efficient cross-referencing. The following diagram outlines a recommended process.
Caption: A systematic workflow for cross-referencing spectroscopic data.
Experimental Protocols
The quality of spectroscopic data is paramount. The following are detailed, self-validating protocols for acquiring high-quality data for aromatic esters.
¹H and ¹³C NMR Spectroscopy
Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[8][9] Filtering the sample removes particulate matter that can degrade spectral resolution.[8]
Protocol:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-25 mg of the aromatic ester.[9]
-
For ¹³C NMR, use a higher concentration of 50-100 mg to compensate for the lower natural abundance of the ¹³C isotope.[9]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[10]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 seconds).[11]
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: The choice of sampling technique depends on the physical state of the sample. For solids, the KBr pellet method ensures a uniform dispersion of the sample in an IR-transparent matrix.[12] Attenuated Total Reflectance (ATR) is a simpler alternative that requires minimal sample preparation.[12][13][14]
Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid aromatic ester with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Transfer the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Rationale: Electron Impact (EI) is suitable for volatile, thermally stable aromatic esters and provides a reproducible fragmentation pattern for library searching.[6] Electrospray Ionization (ESI), a softer technique, is preferred for less volatile or thermally labile compounds and is excellent for confirming the molecular weight.[6][7]
Protocol (EI-MS with Gas Chromatography Inlet):
-
Sample Preparation:
-
Prepare a dilute solution of the aromatic ester (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
-
Instrument Setup:
-
Set the GC-MS parameters, including the injection volume, inlet temperature, and oven temperature program.
-
The mass spectrometer is typically operated at an electron energy of 70 eV for EI.[6]
-
-
Data Acquisition:
-
Inject the sample into the GC. The separated components will be introduced into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).
-
Data Analysis and Comparison: A Case Study of Methyl Salicylate vs. Methyl 4-Hydroxybenzoate
To illustrate the cross-referencing process, let's compare two isomeric aromatic esters: methyl salicylate and methyl 4-hydroxybenzoate.
| Compound | Methyl Salicylate | Methyl 4-Hydroxybenzoate |
| Structure |
|
|
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol | 152.15 g/mol |
¹H NMR Comparison (in CDCl₃)
| Proton Assignment | Methyl Salicylate (Predicted δ, ppm) | Methyl 4-Hydroxybenzoate (Predicted δ, ppm) | Rationale for Differences |
| -OH | ~10.8 (intramolecular H-bond) | ~6.5 (variable) | The ortho -OH in methyl salicylate forms a strong intramolecular hydrogen bond with the ester carbonyl, significantly deshielding it. |
| -OCH₃ | ~3.9 | ~3.9 | The chemical environment of the methyl ester protons is very similar in both isomers. |
| Aromatic Protons | 6.8-7.8 (complex splitting) | 6.9 (d), 7.9 (d) | The ortho, meta, para substitution in methyl salicylate leads to a more complex splitting pattern. The para substitution in methyl 4-hydroxybenzoate results in a simpler, symmetrical AA'BB' system (two doublets).[15] |
IR Spectroscopy Comparison
| Vibrational Mode | Methyl Salicylate (cm⁻¹) | Methyl 4-Hydroxybenzoate (cm⁻¹) | Rationale for Differences |
| O-H Stretch | ~3200 (broad) | ~3350 (broad) | The intramolecular hydrogen bond in methyl salicylate weakens the O-H bond, shifting the stretching frequency to a lower wavenumber compared to the intermolecularly hydrogen-bonded -OH in methyl 4-hydroxybenzoate. |
| C=O Stretch | ~1680 | ~1720 | The intramolecular hydrogen bond in methyl salicylate donates electron density into the carbonyl group, weakening the C=O bond and lowering its stretching frequency.[4] |
| C-O Stretch | ~1250, ~1100 | ~1280, ~1120 | These correspond to the C-C-O and O-C-C stretches, respectively. The positions are subtly influenced by the overall electronic structure.[4] |
Mass Spectrometry (EI) Comparison
| m/z Value | Methyl Salicylate Fragment | Methyl 4-Hydroxybenzoate Fragment | Fragmentation Pathway |
| 152 | [M]⁺ | [M]⁺ | Molecular Ion |
| 120 | [M - CH₃OH]⁺ | [M - CH₂O]⁺ | Ortho Effect: Methyl salicylate undergoes a characteristic loss of methanol. Methyl 4-hydroxybenzoate loses formaldehyde. |
| 92 | [C₆H₄O]⁺ | [C₆H₅OH]⁺ | Subsequent fragmentation of the m/z 120 ion. |
Leveraging Spectral Databases and Computational Tools
When a reference standard is unavailable, spectral databases are an invaluable resource.
-
Spectral Database for Organic Compounds (SDBS): This free database, hosted by AIST in Japan, contains a vast collection of NMR, IR, and MS spectra for organic compounds.[16][17][18] It allows for searches based on compound name, formula, and even spectral peak values.[16]
In cases where no experimental data exists, quantum chemical calculations can predict spectroscopic properties.
-
Quantum Chemical NMR Prediction: Methods like Density Functional Theory (DFT) can calculate NMR shielding tensors, which can be converted to chemical shifts.[19][20] While computationally intensive, this approach can be highly accurate for confirming structural assignments.[21]
Troubleshooting and Common Pitfalls
-
Mismatched Spectra: If an unknown's spectrum does not match the reference, do not immediately assume a different compound.[22] Consider the possibility of polymorphism (for solids in IR), different solvent conditions (in NMR), or contamination.
-
Broad NMR Signals: This can be caused by sample aggregation at high concentrations, the presence of paramagnetic impurities, or chemical exchange.[8][9]
-
Anomalous IR Baselines: A drifting baseline can be caused by thermal instability in the instrument or an improperly prepared sample (e.g., a cracked KBr pellet).[22]
Conclusion
The cross-referencing of spectroscopic data for similar aromatic esters is a meticulous process that relies on a combination of high-quality data acquisition, systematic analysis, and a strong foundational understanding of spectroscopic principles. By employing a multi-technique approach (NMR, IR, and MS), adhering to rigorous experimental protocols, and leveraging databases and computational tools, researchers can confidently distinguish between closely related isomers and analogues. This guide provides the framework to navigate the complexities of spectral interpretation, ensuring the scientific integrity and accuracy of your structural characterizations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. books.rsc.org [books.rsc.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. azom.com [azom.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 17. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 18. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 19. mdpi.com [mdpi.com]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. azooptics.com [azooptics.com]
A Senior Application Scientist's Guide to In Silico Receptor Binding Analysis: A Comparative Study of Methyl 3-ethyl-2-hydroxybenzoate
This guide provides an in-depth comparison of computational methodologies for characterizing the receptor binding profile of a novel small molecule, using Methyl 3-ethyl-2-hydroxybenzoate as a primary example. As researchers and drug development professionals, our goal is not merely to generate data, but to build a robust, evidence-based understanding of a molecule's potential interactions. This document is structured to provide not just the "how" but the critical "why" behind each step, ensuring a scientifically rigorous and logical workflow.
We will compare three core in silico techniques of increasing computational intensity and predictive power: Molecular Docking, Molecular Dynamics (MD) Simulation, and Binding Free Energy Calculations. For a practical comparison, we will analyze this compound alongside a close structural analog, Ethyl Salicylate.
The Scientific Premise: Target Selection and Rationale
This compound is a derivative of salicylic acid. Salicylates are a well-known class of compounds with prominent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Therefore, a logical first step in characterizing our novel compound is to hypothesize its interaction with a relevant biological target from this family. For this guide, we will select Cyclooxygenase-2 (COX-2) as our putative receptor, a key enzyme in the inflammatory pathway.[1] Understanding how our molecule interacts with COX-2 provides a strong, biologically relevant foundation for our computational analysis.
Our comparative compound, Ethyl Salicylate (ethyl 2-hydroxybenzoate) , differs only by the absence of a methyl group at the 3-position of the benzene ring.[3] This subtle structural change allows us to rigorously test how sensitive our computational models are to minor chemical modifications, a crucial aspect of lead optimization in drug discovery.
Methodology I: Molecular Docking – The Initial Assessment
Molecular docking serves as a powerful first-pass technique. It predicts the preferred orientation (the "pose") of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a "docking score".[4][5] This method is computationally inexpensive, allowing for the rapid screening of many molecules. However, its primary limitation is the treatment of the receptor as a rigid or semi-rigid entity, which does not fully capture the dynamic nature of biological systems.[[“]]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Receptor Preparation:
-
Download the crystal structure of human COX-2 (e.g., PDB ID: 5IKR) from the RCSB Protein Data Bank.
-
Prepare the protein using AutoDock Tools: remove water molecules and co-crystallized ligands, repair any missing atoms, and add polar hydrogens. This ensures the structure is clean and correctly protonated for the docking algorithm.
-
Save the prepared receptor in the required .pdbqt format, which includes partial charges and atom types.
-
-
Ligand Preparation:
-
Obtain the 3D structures of this compound and Ethyl Salicylate (e.g., from PubChem or sketched using chemical drawing software).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define rotatable bonds and save the ligands in the .pdbqt format using AutoDock Tools.
-
-
Docking Execution:
-
Define the "grid box," a designated cubic space that encompasses the known active site of the receptor. This focuses the computational search on the area of interest.
-
Run the docking simulation using a program like AutoDock Vina.[5][7] The algorithm will sample numerous poses of the ligand within the grid box and rank them using its scoring function.[8]
-
-
Results Analysis:
-
Analyze the output to identify the top-ranked pose based on the binding affinity (in kcal/mol).
-
Visualize the predicted binding mode in a molecular viewer (e.g., PyMOL, Chimera) to examine key interactions like hydrogen bonds and hydrophobic contacts with active site residues.[4]
-
Workflow for Molecular Docking
Caption: A generalized workflow for performing protein-ligand molecular docking.
Comparative Docking Data (Hypothetical)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (COX-2) | Interaction Type |
| This compound | -8.2 | Arg120, Tyr355, Ser530 | H-Bond, Pi-Alkyl |
| Ethyl Salicylate | -7.5 | Arg120, Tyr355 | H-Bond |
This hypothetical data suggests that the additional methyl group in our primary compound may facilitate a stronger interaction within the COX-2 active site, potentially through enhanced hydrophobic contact (pi-alkyl interaction), as reflected by the more favorable docking score.
Methodology II: Molecular Dynamics – Capturing System Dynamics
While docking provides a static snapshot, Molecular Dynamics (MD) simulations offer a movie, revealing how the ligand-receptor complex behaves over time.[9] MD simulations model the physical movements of atoms and molecules, providing critical insights into the stability of the predicted binding pose and the flexibility of the system.[[“]][10] A stable interaction in an MD simulation lends higher confidence to the initial docking result.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Use the top-ranked docked complex from the previous step as the starting structure.
-
Select an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atoms.
-
Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system with an explicit water model (e.g., TIP3P) to mimic the aqueous cellular environment.
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Execution:
-
Energy Minimization: Remove any steric clashes or inappropriate geometry in the initial setup.
-
Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar) while keeping the protein and ligand restrained. This ensures the system is stable before the production run.
-
Production MD: Run the simulation for a significant timescale (e.g., 100 nanoseconds) without restraints, allowing the complex to evolve naturally. Trajectory data (atomic positions over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor specific interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.
-
Conceptual MD Simulation Flow
Caption: Key stages of a molecular dynamics simulation to assess complex stability.
Methodology III: Binding Free Energy – The Quantitative Prediction
The ultimate goal in many drug design projects is to accurately predict the binding affinity (or binding free energy, ΔG_bind) of a ligand to its target.[11] While docking scores provide a relative ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more quantitative estimate by analyzing the MD simulation trajectory.[12][13] These "end-point" methods calculate the free energy difference between the bound and unbound states.
Experimental Protocol: MM/PBSA Calculation
-
Prerequisite: A stable MD simulation trajectory of the ligand-receptor complex is required.
-
Snapshot Extraction: Extract a series of snapshots (frames) from the equilibrated portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energies of three states: the complex, the isolated receptor, and the isolated ligand. The total free energy for each state is typically calculated as:
-
G = E_MM + G_solv - TΔS
-
Where E_MM includes bonded and non-bonded energies from the molecular mechanics force field, G_solv is the solvation free energy (calculated with PB or GB models), and TΔS is the conformational entropy.[12]
-
-
Binding Free Energy Calculation: The binding free energy is then computed as:
-
ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Comparison of In Silico Methodologies
Caption: Comparison of computational methods for receptor binding analysis.
Comparative Binding Free Energy Data (Hypothetical)
| Compound | ΔG_bind (MM/PBSA) (kcal/mol) | Key Energy Contribution |
| This compound | -35.5 ± 3.1 | Van der Waals, Electrostatic |
| Ethyl Salicylate | -28.2 ± 4.5 | Electrostatic |
This hypothetical data reinforces the docking results, suggesting that this compound has a more favorable binding free energy. The primary contribution from van der Waals forces suggests that the additional non-polar methyl group is indeed forming favorable interactions in the hydrophobic binding pocket of COX-2.
Biological Context: The COX-2 Signaling Pathway
To ground our in silico findings in biological reality, it is essential to understand the pathway we are targeting. COX-2 converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By binding to and inhibiting COX-2, a salicylate-based inhibitor would block this conversion, leading to a downstream reduction in inflammation and pain.
COX-2 Inhibition Pathway
Caption: Simplified diagram of the COX-2 pathway and its inhibition by a ligand.
Conclusion and Recommended Workflow
This guide demonstrates a tiered approach to the in silico analysis of a novel compound's receptor binding properties.
-
Molecular Docking is an indispensable tool for initial screening and hypothesis generation, suggesting that this compound may bind more favorably to COX-2 than its close analog, Ethyl Salicylate.
-
Molecular Dynamics simulations are crucial for validating the stability of the docked pose, adding a layer of confidence by showing that the key interactions are maintained in a dynamic environment.
-
Binding Free Energy Calculations provide a more quantitative endpoint, allowing for a more refined ranking of compounds and offering insights into the energetic drivers of binding.
For researchers investigating novel small molecules, we recommend this integrated workflow. Begin with broad docking screens against putative targets, validate the most promising hits with MD simulations to ensure interaction stability, and finally, employ binding free energy calculations for the most promising candidates to gain quantitative insights that can guide experimental validation and further chemical optimization. This systematic, multi-faceted approach maximizes insight while efficiently utilizing computational resources, ultimately accelerating the drug discovery pipeline.
References
- 1. webofjournals.com [webofjournals.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Frontiers | Integrative computational approaches for discovery and evaluation of lead compound for drug design [frontiersin.org]
- 6. consensus.app [consensus.app]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. What are computational methods for rational drug design? [synapse.patsnap.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Developments in Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the COX Inhibitory Potential of Novel Salicylates
This guide provides an in-depth comparative analysis of novel salicylate derivatives and their potential to inhibit cyclooxygenase (COX) enzymes. Moving beyond the foundational knowledge of aspirin, we delve into recent chemical innovations aimed at enhancing potency and refining selectivity, particularly towards the inducible COX-2 isoform. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and the detailed experimental frameworks necessary for its validation.
Introduction: The Rationale for Reimagining Salicylates
The journey of salicylates in medicine began with the extraction of salicin from willow bark and culminated in the synthesis of acetylsalicylic acid (aspirin), a cornerstone of anti-inflammatory, analgesic, and antipyretic therapy. The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs), including aspirin, is primarily mediated by the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4]
While COX-1 is constitutively expressed and plays a crucial role in homeostatic functions like protecting the gastric mucosa and maintaining renal blood flow, COX-2 is typically induced at sites of inflammation.[5][6] The non-selective inhibition of both isoforms by traditional NSAIDs like aspirin is responsible for their therapeutic effects but also for significant side effects, most notably gastrointestinal bleeding and ulceration.[1][3]
This has driven the development of two primary strategies in medicinal chemistry: the creation of highly selective COX-2 inhibitors (coxibs) and the modification of existing scaffolds, like salicylic acid, to improve their therapeutic index. This guide focuses on the latter, exploring novel salicylates designed for enhanced COX-2 selectivity and potency, thereby promising a better balance of efficacy and safety.
The Cyclooxygenase (COX) Signaling Pathway
To understand the mechanism of inhibition, it is essential to first visualize the biochemical pathway that these compounds target. The COX enzymes act as critical gatekeepers in the conversion of arachidonic acid into pro-inflammatory and homeostatic prostanoids.
Caption: The COX signaling pathway, highlighting the dual targets of inhibitory salicylates.
Comparative Analysis of Novel Salicylate Derivatives
Recent research has yielded several new classes of salicylate derivatives with promising COX inhibitory profiles. The primary goal of these modifications is to introduce structural motifs that can exploit the subtle differences in the active sites of COX-1 and COX-2, leading to enhanced selectivity for the latter.
Structure-Activity Relationship (SAR) Insights
The fundamental structure of salicylic acid provides a scaffold for targeted modifications. Key SAR principles include:
-
Carboxylic Group: This group is essential for activity, anchoring the molecule within the COX active site.[7]
-
Phenolic Hydroxyl Group: Modification of this group can significantly alter potency and toxicity.[7]
-
Aromatic Ring Substitution: Adding bulky or halogenated groups at the C5 position can increase anti-inflammatory activity and selectivity.[7]
Emerging Classes of Novel Salicylates
-
Ester Analogs: A recent study detailed the synthesis of 12 new ester analogs of salicylic acid.[8][9] The rationale was to modify the carboxylic acid moiety to potentially improve the compound's interaction within the COX-2 active site. One compound, designated MEST1 , demonstrated a remarkable increase in COX-2 inhibitory activity (IC50: 0.048 µM) compared to aspirin (IC50: 2.60 µM), showcasing the potential of this modification strategy.[8][9]
-
Triazole-Benzenesulfonamide Hybrids: Capitalizing on the known COX-2 pharmacophore of celecoxib (a sulfonamide-containing drug), researchers have designed hybrids that tether a 1,2,3-triazole and a benzenesulfonamide moiety to the salicylic acid scaffold.[10] This approach aims to combine the salicylate's core anti-inflammatory properties with the proven COX-2 selectivity of the sulfonamide group. A derivative from this class, compound 6j , showed higher in vitro COX-2 selectivity and inhibitory activity (IC50 = 0.04 µM, S.I. = 312) than celecoxib (IC50 = 0.05 µM, S.I. = 294).[10]
-
Salicylate Metabolites: It is crucial to recognize that the in vivo activity of salicylates may be influenced by their metabolites. While salicylic acid itself is a weak inhibitor of purified COX enzymes, its metabolite gentisic acid (2,5-dihydroxybenzoic acid) has been shown to significantly suppress COX-2-dependent prostaglandin E2 (PGE2) production in macrophages.[11] This suggests that some of the anti-inflammatory effects of salicylates could be mediated by their metabolic products.[11]
Quantitative Comparison of COX Inhibition
The following table summarizes the reported in vitro inhibitory concentrations (IC50) and selectivity indices (SI = IC50 COX-1 / IC50 COX-2) for selected novel salicylates compared to standard reference compounds.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Aspirin | Traditional NSAID | ~1.67 | ~2.60 | ~0.64 | [9][12] |
| Celecoxib | Coxib | 14.7 | 0.05 | 294 | [10] |
| MEST1 | Ester Analog | 1.05 | 0.048 | 21.87 | [8][9] |
| Compound 6j | Triazole Hybrid | 12.48 | 0.04 | 312 | [10] |
| Compound 11c | Celecoxib Analog | 13.5 | 0.04 | 337.5 | [13] |
| Salicylic Acid | Parent Compound | >100 | >100 | - | [14][15] |
| Gentisic Acid | Metabolite | - | Active (10-100 µM) | - | [11] |
Note: IC50 values can vary based on assay conditions. The data presented is for comparative purposes.
Experimental Protocols for Assessing COX Inhibitory Potential
Validating the inhibitory potential of novel compounds requires robust and reproducible experimental methodologies. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation. Below are detailed protocols for widely used in vitro COX inhibitor screening assays.
Workflow for COX Inhibitor Screening
The general workflow involves incubating the COX enzyme with the test compound before initiating the enzymatic reaction with arachidonic acid and subsequently measuring the product.
Caption: General experimental workflow for an in vitro COX inhibitor screening assay.
Protocol 1: Colorimetric COX Inhibitor Screening Assay
This method is widely used for high-throughput screening as it is rapid and cost-effective. It measures the peroxidase activity of the COX enzyme.
-
Principle of Causality: The COX enzyme has two distinct activities: a cyclooxygenase activity that converts arachidonic acid to PGG2, and a peroxidase activity that reduces PGG2 to PGH2. This assay cleverly uses the peroxidase component. A chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), is oxidized during the reduction of PGG2 to PGH2, resulting in a color change that can be measured spectrophotometrically.[16] An effective inhibitor of the cyclooxygenase site will prevent the formation of PGG2, thereby blocking the subsequent peroxidase reaction and color development.
-
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme[16]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[16]
-
Heme cofactor[16]
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric probe)
-
Test compounds (novel salicylates) and reference inhibitors (e.g., celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader (590-611 nm)[16]
-
-
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, and enzymes as per manufacturer guidelines (e.g., Cayman Chemical Assay Kit).[16] Prepare serial dilutions of your novel salicylates and reference inhibitors.
-
Plate Setup: Designate wells for 1) Background (no enzyme), 2) 100% Initial Activity (enzyme + vehicle), and 3) Inhibitor wells (enzyme + test compound).[16]
-
Reaction Assembly:
-
To all wells, add 150 µL of Assay Buffer and 10 µL of Heme.
-
To "100% Initial Activity" and "Inhibitor" wells, add 10 µL of the appropriate enzyme (COX-1 or COX-2).
-
To "Inhibitor" wells, add 10 µL of your diluted test compound. To "100% Initial Activity" and "Background" wells, add 10 µL of the solvent vehicle.
-
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 10 minutes) at 37°C. This step is critical as many inhibitors exhibit time-dependent binding.[17]
-
Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of Arachidonic Acid to all wells to start the reaction.
-
Detection: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to monitor the rate of color development.
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Correct the rates by subtracting the average rate of the background wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot % Inhibition vs. log[Inhibitor] and use non-linear regression to determine the IC50 value.
-
-
Protocol 2: Fluorometric COX Inhibitor Screening Assay
This assay is an alternative to the colorimetric method, often offering higher sensitivity.
-
Principle of Causality: Similar to the colorimetric assay, this method also relies on the peroxidase activity of COX. However, instead of a chromogenic probe, it utilizes a fluorogenic probe such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). ADHP is oxidized to the highly fluorescent resorufin, and the increase in fluorescence is proportional to the peroxidase activity.[18] Inhibition of the cyclooxygenase site reduces PGG2 availability, thus preventing probe oxidation and fluorescence generation.
-
Materials:
-
Step-by-Step Methodology:
-
Preparation: Follow the same reagent and sample preparation steps as in the colorimetric assay.
-
Reaction Assembly: In a 96-well opaque plate, add reagents in the following order for "Inhibitor" wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL ADHP, 10 µL enzyme, and 10 µL of the test inhibitor.[18] Prepare "100% Initial Activity" and "Background" wells accordingly.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells.[18]
-
Detection: Measure fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.
-
Data Analysis: Calculate reaction rates and IC50 values as described for the colorimetric assay, using fluorescence units instead of absorbance.
-
Concluding Remarks and Future Directions
The exploration of novel salicylates continues to be a fertile ground for anti-inflammatory drug discovery. By employing rational design strategies, such as creating ester analogs or hybrid molecules, it is possible to dramatically enhance the COX-2 inhibitory potency and selectivity of the salicylate scaffold.[9][10] The data clearly indicates that derivatives like MEST1 and compound 6j are significantly more potent than the parent compound, aspirin, and rival the selectivity of established coxibs.[8][10]
However, it is important to remember that in vitro potency does not always translate to in vivo efficacy and safety. While selective COX-2 inhibition is desirable for reducing gastrointestinal toxicity, some selective inhibitors have been associated with an increased risk of cardiovascular events.[2][19] Therefore, future studies on these novel salicylates must include rigorous preclinical evaluation of their cardiovascular and renal safety profiles.
Furthermore, the mechanism of action for salicylates may be more complex than direct enzyme inhibition alone. Evidence suggests that salicylic acid can also suppress the induction of the COX-2 gene itself, representing an alternative anti-inflammatory pathway that warrants further investigation.[14][20] The continued development and rigorous testing of these novel compounds hold the promise of delivering safer and more effective anti-inflammatory therapies.
References
- 1. brieflands.com [brieflands.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsdr.org [ijsdr.org]
- 6. assaygenie.com [assaygenie.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 13. researchgate.net [researchgate.net]
- 14. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. interchim.fr [interchim.fr]
- 19. Aspirin - Wikipedia [en.wikipedia.org]
- 20. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Selective Antibacterial Activity of Substituted Salicylic Acid Analogs
For researchers, scientists, and professionals in drug development, the quest for novel antibacterial agents with high efficacy and minimal off-target effects is a perpetual challenge. Salicylic acid, a well-known phenolic compound, has long been recognized for its therapeutic properties, including its antimicrobial activity. However, its broader application as a systemic antibacterial has been limited by modest potency and potential for side effects. This has spurred considerable interest in the development of substituted salicylic acid analogs to enhance antibacterial potency and, crucially, to improve selectivity against bacterial pathogens over host cells.
This guide provides an in-depth comparison of the performance of various substituted salicylic acid analogs against a range of bacterial strains, supported by experimental data from peer-reviewed studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy and selectivity, detail the experimental protocols necessary for their evaluation, and explore their mechanisms of action.
The Rationale for Modifying the Salicylate Scaffold
The fundamental structure of salicylic acid, a hydroxyl group ortho to a carboxylic acid on a benzene ring, provides a versatile scaffold for chemical modification. The rationale behind synthesizing and evaluating analogs is rooted in the principles of medicinal chemistry: to modulate the compound's physicochemical properties—such as lipophilicity, electronic effects, and steric hindrance—to optimize its interaction with bacterial targets while minimizing interaction with host cell components. Substitutions at various positions on the aromatic ring can profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, in addition to its intrinsic antimicrobial activity.
Structure-Activity Relationships: Decoding Antibacterial Potency
Systematic studies have revealed key structural features that dictate the antibacterial efficacy of salicylic acid analogs. The carboxyl and adjoining hydroxyl groups are considered the active pharmacophore.[1] Modifications to these groups or substitutions at other positions on the benzene ring can either enhance or diminish activity.
Halogenation: A Double-Edged Sword
The introduction of halogen atoms (fluorine, chlorine, bromine) to the salicylic acid ring has been a common strategy to enhance antibacterial activity. Halogenation can increase lipophilicity, facilitating passage through the bacterial cell membrane.
-
Position Matters: Studies have shown that halogenation at the 3 and/or 5 positions of the salicylic acid ring can lead to increased activity.[2] For instance, 5-bromosalicylic acid and 5-chlorosalicylic acid have demonstrated greater antibacterial reactivity than the parent salicylic acid.[3][4] The presence of a second halogen at the 4-position can further increase potency by as much as four-fold.[5]
-
The Naphthyl Advantage: Certain substituted naphthyl analogs of salicylic acid have shown superior activity to salicylic acid itself, retaining potency against multidrug-resistant strains of Neisseria gonorrhoeae.[6]
The Impact of Other Substituents
Beyond halogens, other functional groups have been explored to modulate the antibacterial profile of salicylic acid.
-
Nitro Groups: The addition of a nitro group at the 3, 5, or 4-position of the salicylic ring has been shown to increase activity.[1][7] For example, 4-nitrosalicylanilides are active against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9]
-
Bulky Groups and Amidation: Amidation of the carboxylic group or the introduction of bulky substituents can also influence activity, in some cases leading to increased potency.[10]
Comparative Antibacterial Activity and Selectivity
A critical aspect of evaluating any potential antimicrobial agent is its selectivity: the ability to inhibit or kill bacteria at concentrations that are not toxic to mammalian cells. This is often expressed as the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the Minimum Inhibitory Concentration (MIC) against the target bacteria (SI = CC50/MIC). A higher SI value indicates greater selectivity.
The following table summarizes the in vitro activity and selectivity of representative substituted salicylic acid analogs from various studies.
| Compound/Analog | Substitution Pattern | Bacterial Strain(s) | MIC (µg/mL) | Mammalian Cell Line | CC50 (µg/mL) | Selectivity Index (SI) | Reference(s) |
| Salicylic Acid | - | N. gonorrhoeae (AZM-resistant) | 16 | Vero | >128 | >8 | [5][6] |
| 5-Bromosalicylic Acid | 5-Bromo | N. gonorrhoeae | 64 | Vero | >128 | >2 | [5] |
| 5-Chlorosalicylic Acid | 5-Chloro | N. gonorrhoeae | 64 | Vero | >128 | >2 | [5] |
| 4,5-Dichlorosalicylic acid (1j) | 4,5-Dichloro | N. gonorrhoeae | 8-16 | Vero | >128 | >8-16 | [5] |
| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 4-Nitro, N-aryl | S. aureus (MRSA) | 0.98 (µM) | HepG2 | In the range of MIC | ~1 | [8][9] |
| Salicylic acid-metronidazole derivative (5r) | Metronidazole conjugate | S. aureus | 0.39 | - | - | - | [11] |
| Salicylic acid-metronidazole derivative (5r) | Metronidazole conjugate | E. coli | 1.57 | - | - | - | [11] |
Mechanism of Action: Disrupting Bacterial Integrity
The primary antibacterial mechanism of salicylic acid and its analogs is the disruption of the bacterial cell's physical integrity.[3][12][13] This multi-target action is advantageous as it may reduce the likelihood of bacteria developing resistance.
-
Membrane Permeabilization: Salicylic acid derivatives can permeate the bacterial cell wall and interact with fatty acids in the cell membrane, leading to the destruction of the lipid bilayer.[3]
-
Leakage of Intracellular Contents: This disruption of the cell envelope results in the leakage of essential intracellular components, such as alkaline phosphatases, nucleic acids, and proteins, ultimately leading to cell death.[12][13]
-
Enzyme Inhibition: In some cases, more specific molecular targets have been identified. For example, a novel salicylic acid derivative containing metronidazole was found to be a potent inhibitor of Staphylococcus aureus Tyrosyl-tRNA synthetase (TyrRS), an essential enzyme for bacterial protein synthesis.[11]
Below is a diagram illustrating the proposed antibacterial mechanism of action.
Caption: Proposed antibacterial mechanism of salicylic acid analogs.
Experimental Protocols
To ensure the reproducibility and validity of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for determining the antibacterial activity and cytotoxicity of salicylic acid analogs.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
Caption: Experimental workflow for MIC and MBC determination.
Materials:
-
Substituted salicylic acid analog
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
Agar plates
-
Incubator
Procedure:
-
Compound Preparation: Dissolve the salicylic acid analog in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform serial twofold dilutions of the compound stock solution in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
MBC Determination: To determine the MBC, take an aliquot from the wells corresponding to the MIC and higher concentrations and plate them onto agar plates. After incubation, the MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
Substituted salicylic acid analog
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the salicylic acid analog in cell culture medium. Remove the old medium from the cells and add the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Perspectives
Substituted salicylic acid analogs represent a promising class of compounds in the search for new antibacterial agents. Strategic modifications to the salicylate scaffold, particularly through halogenation and the introduction of nitro groups, have been shown to significantly enhance antibacterial potency. Importantly, several analogs exhibit favorable selectivity, with high activity against pathogenic bacteria and low toxicity towards mammalian cells.
The primary mechanism of action, involving the disruption of the bacterial cell envelope, is a desirable trait that may circumvent some common resistance mechanisms. Further research should focus on optimizing the selectivity of these compounds through continued structure-activity relationship studies and exploring their efficacy in more complex in vivo models of infection. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this important class of potential antibacterial therapeutics.
References
- 1. [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substituted salicylic acid analogs offer improved potency against multidrug-resistant Neisseria gonorrhoeae and good selectivity against commensal vaginal bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and molecular docking of salicylic acid derivatives containing metronidazole as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Effect and Possible Mechanism of Salicylic Acid Microcapsules against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-ethyl-2-hydroxybenzoate
Welcome, researchers and innovators. In the pursuit of scientific advancement, our responsibility extends beyond discovery to the safe and ethical management of the chemical resources we utilize. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 3-ethyl-2-hydroxybenzoate. Our approach is rooted in the "cradle-to-grave" management principle mandated by the Resource Conservation and Recovery Act (RCRA), ensuring that from the moment a chemical is deemed waste, it is handled in a manner that protects both human health and our environment.[1][2]
This document moves beyond a simple checklist, delving into the causality behind each procedural step. Understanding the why is paramount to fostering a culture of safety and ensuring that these protocols become an intrinsic part of your laboratory workflow.
Part 1: Waste Characterization and Hazard Assessment
Based on this data, the compound is classified with the following hazards:
-
H302: Harmful if swallowed. [3]
-
H315: Causes skin irritation. [3]
-
H335: May cause respiratory irritation. [3]
Under the regulations set forth by the Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][4] Given its acute oral toxicity ("Harmful if swallowed"), this compound must be managed as a hazardous waste . In a laboratory setting, the guiding principle is to treat all chemical wastes as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][5]
Under no circumstances should this chemical be disposed of via sanitary sewer (sink drain) or in the regular solid waste stream (trash). [6][7][8]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the mandatory steps for safely accumulating and preparing this compound waste for collection by a certified hazardous waste handler.
Step 1: Waste Segregation
The foundational principle of chemical waste management is segregation. Incompatible chemicals, when mixed, can result in violent reactions, explosions, or the release of toxic gases.[9]
-
Action: Dedicate a specific waste container solely for this compound and compatible substances. Do not mix it with other waste streams such as strong acids, bases, or oxidizers. Consult a chemical compatibility chart or your EHS office if you are ever in doubt.
Step 2: Container Selection and Management
The integrity of your waste container is the primary barrier against environmental release.
-
Action: Select a container that is in good condition, free of cracks or rust, and equipped with a secure, leak-proof screw-top cap.[8][10] The container material must be chemically compatible with the waste. While glass is acceptable, high-density polyethylene (HDPE) plastic containers are often preferred to mitigate the risk of breakage.[6] Ensure the container is kept closed at all times except when you are actively adding waste.[1][10][11]
Step 3: Meticulous Labeling
Proper labeling is a non-negotiable regulatory requirement and is critical for the safety of all personnel who may handle the container.[11]
-
Action: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.[5] The label must include the following information, written clearly and legibly:
-
Full Chemical Name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6] If it is a solution, list all constituents and their approximate percentages.
-
Generator Information: The name and contact number of the Principal Investigator, along with the specific building and room number of origin.[6]
-
Hazard Identification: Check the appropriate boxes or apply pictograms for "Harmful" or "Irritant".[6]
Step 4: Safe Accumulation
Waste must be stored safely within the laboratory in a designated area prior to pickup.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[4] This area should be at or near the point of generation and under the control of laboratory personnel.[8] It is imperative to use a secondary containment bin to capture any potential leaks or spills.
Step 5: Arranging for Disposal
Laboratory personnel are responsible for the safe accumulation of waste, but final disposal must be handled by trained professionals.
-
Action: Once the container is full or you are discontinuing the experimental work, complete the hazardous waste tag and submit a request for pickup through your institution's EHS office. Do not transport hazardous waste containers outside of your laboratory.[5]
Part 3: Management of Contaminated Materials
The disposal protocol extends to any materials that have come into contact with this compound.
| Material Type | Disposal Procedure |
| Contaminated Labware | Any non-disposable glassware (beakers, flasks) or equipment must be decontaminated. Disposable items (pipette tips, gloves, weigh boats) contaminated with the chemical must be collected in a sealed bag or container, labeled as "Hazardous Waste" with the chemical name, and disposed of via EHS.[10] |
| Empty Reagent Bottles | An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can solubilize the residue.[5][10] Crucially, this rinsate is itself hazardous waste and must be collected in your designated this compound waste container. After triple-rinsing and air-drying, the original label must be defaced or removed before the container can be disposed of in a designated bin for clean lab glass.[5] |
| Spill Cleanup Debris | All materials used to clean a spill of this compound (absorbent pads, paper towels, contaminated PPE) are considered hazardous waste.[5] These materials must be collected, double-bagged, and labeled as hazardous waste containing the spilled chemical for EHS pickup. |
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and required actions for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. epa.gov [epa.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. calpaclab.com [calpaclab.com]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-ethyl-2-hydroxybenzoate
This guide provides essential, field-proven safety and handling protocols for Methyl 3-ethyl-2-hydroxybenzoate. As your trusted partner in laboratory safety, we move beyond mere product provision to deliver in-depth procedural guidance, ensuring your research is conducted with the highest standards of safety and scientific integrity. The following protocols are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each safety measure.
Foundational Safety: A Hazard-Based Approach
Understanding the intrinsic hazards of a chemical is the critical first step in establishing a robust safety protocol. The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a direct response to the specific risks posed by the substance. This compound, an aromatic ester, presents several key hazards that dictate our protective strategy. Based on data from analogous compounds, its hazard profile is summarized below.
Table 1: GHS Hazard Classification for Analogous Aromatic Esters
| Hazard Class | GHS Code | Description | Rationale for Protection |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] | Prevents accidental ingestion through contaminated hands or materials. |
| Skin Irritation | H315 | Causes skin irritation.[2] | Requires appropriate gloves and body protection to prevent direct contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4] | Mandates the use of sealed eye protection to shield against splashes and aerosols. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] | Necessitates handling in a well-ventilated area and use of respiratory protection if ventilation is insufficient. |
| Aquatic Hazard | H402/H412 | Harmful to aquatic life.[1][5] | Dictates careful handling and disposal to prevent environmental release. |
Core Protective Measures: Your First Line of Defense
Based on the hazard assessment, a standard suite of PPE is mandatory for handling this compound under normal laboratory conditions.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2][3] Therefore, the minimum requirement is the use of chemical splash goggles that meet ANSI Z87.1 or equivalent standards.[6][7] In situations where there is a significant risk of splashing, such as when transferring large volumes or during highly exothermic reactions, a face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection
As the chemical is a known skin irritant, impervious gloves are essential.[2] Disposable nitrile gloves offer good short-term protection against a variety of chemicals and are a suitable starting point.[7] However, for prolonged contact or immersion, more robust materials such as butyl rubber or neoprene should be considered.[8]
The Causality of Glove Selection: The choice of glove material is based on its ability to resist permeation and degradation by the chemical. Aromatic esters can compromise certain glove materials over time. It is a critical best practice to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for your specific application.[7][9] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contact with the chemical is suspected.
Body Protection
To protect against incidental skin contact from spills or splashes, a standard, buttoned laboratory coat should be worn at all times.[6][7] Long-sleeved clothing and closed-toe, closed-heel shoes are also mandatory to ensure maximum skin coverage.[7][10]
Respiratory Protection
Under standard laboratory conditions, this compound should be handled within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[5][6] If engineering controls are insufficient to maintain exposure below acceptable limits, or if symptoms of respiratory irritation occur, a NIOSH-approved respirator is required.[6][7] The specific type of respirator and cartridge should be determined by a formal respiratory hazard evaluation.[7]
Operational Protocol: PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An improper technique can lead to contamination and exposure. The following workflow is designed to minimize this risk.
Caption: PPE Donning and Doffing Workflow for Chemical Handling.
Spill and Disposal Management
Spill Response
In the event of a spill, it is crucial to be prepared. Non-emergency personnel should evacuate the area.[1] Responders must wear the appropriate level of PPE, which may be greater than that for routine handling. This includes, at a minimum:
-
Double-gloving with a chemically resistant outer glove.
-
Chemical splash goggles and a face shield.
-
A chemically resistant apron or coveralls over the lab coat.
-
Respiratory protection may be necessary depending on the spill's size and location.
Cover drains and contain the spill using a liquid-absorbent material like Chemizorb®.[1] Collect the absorbed material into a suitable, labeled container for disposal.
Waste Disposal
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
PPE: Wear your standard PPE (gloves, lab coat, eye protection) when handling waste containers.
-
Containers: Leave chemicals in their original containers if possible and do not mix with other waste.[1] Uncleaned containers should be handled as if they still contain the product.[1]
-
Disposal: All waste must be disposed of through an approved waste disposal plant, strictly following all local, state, and national regulations.[1][6] Never discharge the chemical or its waste into drains or the environment.[1]
Summary and Final Recommendations
This guide is grounded in the principle that safety protocols must be directly informed by a chemical's specific hazards. For this compound, the primary risks of skin, eye, and respiratory irritation, along with oral toxicity, dictate a multi-faceted PPE strategy.
Table 2: PPE Quick Reference Guide
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling | Chemical Splash Goggles | Nitrile or other resistant gloves | Lab Coat | Not required with proper ventilation |
| Splash Hazard | Goggles + Face Shield | Nitrile or other resistant gloves | Lab Coat | Not required with proper ventilation |
| Large Spill Cleanup | Goggles + Face Shield | Double-gloved (chemically resistant) | Chemical Apron / Coveralls | Required (consult safety officer) |
By internalizing the "why" behind each piece of equipment and adhering to the procedural workflows for donning, doffing, and disposal, you build a self-validating system of safety. This approach not only protects you and your colleagues but also ensures the integrity of your invaluable research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. biosynth.com [biosynth.com]
- 3. chemscience.com [chemscience.com]
- 4. carlroth.com [carlroth.com]
- 5. caelo.de [caelo.de]
- 6. durhamtech.edu [durhamtech.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
